Tubulin inhibitor 35
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
21-propyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one |
InChI |
InChI=1S/C21H21N3O/c1-2-12-23-18-10-6-4-8-16(18)21(25)24-13-11-15-14-7-3-5-9-17(14)22-19(15)20(23)24/h3-10,20,22H,2,11-13H2,1H3 |
InChI Key |
JSGWJWGKFPBVTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Tubulin Inhibitor 35
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 35, also identified as compound 6b, is a novel synthetic small molecule derived from N(14)-substituted evodiamine. It exhibits potent anti-tumor activity, particularly against gastrointestinal cancer cell lines, through a dual mechanism of action. This inhibitor concurrently targets two critical components of cell proliferation: topoisomerase I and the microtubule network. By disrupting both DNA replication and mitosis, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its cytotoxic effects by functioning as a dual inhibitor of topoisomerase I and tubulin polymerization.[1][2] This dual-pronged attack on essential cellular machinery makes it a promising candidate for cancer therapy.
-
Inhibition of Topoisomerase I: Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. This compound interferes with this process, leading to an accumulation of DNA strand breaks and subsequent genomic instability.
-
Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. This compound disrupts microtubule dynamics by inhibiting the polymerization of tubulin dimers into microtubules.[1] This interference with the mitotic spindle apparatus prevents proper chromosome segregation, ultimately leading to cell cycle arrest.
The synergistic effect of these two inhibitory actions culminates in the activation of apoptotic pathways, resulting in programmed cell death.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
| Target/Assay | IC50 / Inhibition Rate | Cell Lines/Conditions | Reference |
| Tubulin Polymerization | 5.69 µM | In vitro assay | [1] |
| Topoisomerase I | 58.3% inhibition at 50 µM | In vitro assay | [1] |
| In Vitro Cytotoxicity | |||
| MGC-803 (gastric cancer) | 0.09 µM | 72-hour incubation | [1] |
| RKO (colon cancer) | 0.2 µM | 72-hour incubation | [1] |
Table 1: Inhibitory Activity of this compound
Signaling Pathway and Experimental Workflow
The mechanism of action and the experimental approach to its elucidation can be visualized through the following diagrams.
Figure 1: Signaling Pathway of this compound. This diagram illustrates the dual inhibitory action on tubulin and topoisomerase I, leading to G2/M arrest and apoptosis.
Figure 2: Experimental Workflow. This flowchart outlines the key experiments performed to characterize the mechanism of action of this compound.
Detailed Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Principle: Tubulin polymerization is monitored by the increase in turbidity (optical density) at 340 nm as microtubules form.
-
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)
-
This compound and reference compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice.
-
Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed 96-well plate.
-
Add varying concentrations of this compound (typically ranging from 0.1 µM to 10 µM) or control compounds to the wells. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for one hour.
-
Plot the absorbance against time to generate polymerization curves. The IC50 value is determined as the concentration of the inhibitor that reduces the maximum rate of polymerization by 50% compared to the vehicle control.[3]
-
Topoisomerase I DNA Relaxation Assay
This assay determines the inhibitory effect of a compound on the catalytic activity of topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
-
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
This compound and reference inhibitor (e.g., camptothecin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
-
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine 2 µL of 10x reaction buffer, 200 ng of supercoiled plasmid DNA, and sterile water.
-
Add various concentrations of this compound or a known inhibitor to the reaction tubes. Include a no-enzyme control and a vehicle control.
-
Initiate the reaction by adding a pre-determined amount of human Topoisomerase I (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye (containing SDS and a tracking dye).
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA band in the control.[4][5]
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Materials:
-
MGC-803 or RKO cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells (e.g., MGC-803) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[2][6][7]
-
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to detect exposed PS. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
MGC-803 or RKO cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The cell populations are quantified as follows:
-
Conclusion
This compound is a potent anti-gastrointestinal tumor agent that operates through a dual mechanism, inhibiting both topoisomerase I and tubulin polymerization. This multifaceted approach effectively induces G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. The low nanomolar to micromolar efficacy demonstrated in vitro suggests that this compound is a promising lead compound for the development of novel cancer therapeutics. Further preclinical and in vivo studies are warranted to fully evaluate its therapeutic potential.
References
- 1. kumc.edu [kumc.edu]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. dojindo.com [dojindo.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Tubulin Inhibitor 35
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tubulin Inhibitor 35, chemically identified as N-[3-(2,5-Dimethoxybenzyloxy)-4-(trifluoromethanesulfonyl-methylamino)phenyl]-2-naphthalenecarboxamide. This compound is a potent dual inhibitor of Heat Shock Protein 27 (Hsp27) and tubulin, demonstrating significant anti-proliferative activity in various cancer cell lines. This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its activity, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential for several cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for the development of anticancer agents. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
Compound 35, N-[3-(2,5-Dimethoxybenzyloxy)-4-(trifluoromethanesulfonyl-methylamino)phenyl]-2-naphthalenecarboxamide, emerged from a lead optimization program aimed at developing dual inhibitors of tubulin and Hsp27. Hsp27 is a chaperone protein implicated in conferring resistance to chemotherapy. By targeting both tubulin and Hsp27, Compound 35 presents a promising strategy to enhance cytotoxic efficacy and potentially overcome drug resistance mechanisms.[2][3]
Synthesis of this compound
The synthesis of N-[3-(2,5-Dimethoxybenzyloxy)-4-(trifluoromethanesulfonyl-methylamino)phenyl]-2-naphthalenecarboxamide is a multi-step process. The following is a representative synthetic protocol based on related syntheses.
Experimental Protocol: Synthesis
Step 1: Synthesis of the Amine Precursor
A detailed procedure for the synthesis of the key amine precursor is required, which would typically involve the formation of the benzyloxyaniline core structure followed by the introduction of the trifluoromethanesulfonyl-methylamino group. This process often involves protection and deprotection steps to ensure regioselectivity.
Step 2: Amide Coupling
-
Dissolve the amine precursor (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 2-naphthalenecarbonyl chloride (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, N-[3-(2,5-Dimethoxybenzyloxy)-4-(trifluoromethanesulfonyl-methylamino)phenyl]-2-naphthalenecarboxamide.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Data
This compound exhibits potent biological activity, primarily through the inhibition of tubulin polymerization and, to a lesser extent, the chaperone function of Hsp27.
Quantitative Data Summary
| Assay | Cell Line | IC50 Value | Reference Compound |
| Tubulin Polymerization Inhibition | - | Data not available for compound 35. Compound 22 (a close analog) inhibits polymerization by 64% at 1 µM. | - |
| Hsp27 Chaperone Activity Inhibition | - | Data not available for compound 35. Compound 22 (a close analog) inhibits Hsp27 function by 27% at 10 µM. | - |
| Anti-proliferative Activity | Various | Data not available for compound 35. Related compounds 20 and 22 show IC50 values in the subnanomolar range against a panel of 60 human cancer cell lines. | - |
Experimental Protocols for Biological Assays
Tubulin Polymerization Assay
This assay measures the effect of the inhibitor on the in vitro assembly of microtubules from purified tubulin.
-
Reagents and Materials : Purified tubulin (e.g., from bovine brain), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), test compound (dissolved in DMSO), and a temperature-controlled spectrophotometer.[4]
-
Procedure :
-
On ice, prepare the reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Add the test compound at various concentrations. A vehicle control (DMSO) should be included.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The light scattering by microtubules is proportional to the extent of polymerization.[5][6]
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Hsp27 Chaperone Activity Assay (Insulin Aggregation)
This assay assesses the ability of the inhibitor to disrupt the chaperone function of Hsp27, which is to prevent the aggregation of a substrate protein.
-
Reagents and Materials : Recombinant Hsp27, insulin, dithiothreitol (DTT), assay buffer, test compound, and a spectrophotometer.
-
Procedure :
-
Prepare a solution of insulin in the assay buffer.
-
In a 96-well plate, add Hsp27, the test compound at various concentrations, and the insulin solution. Include controls with no Hsp27 and with Hsp27 but no inhibitor.
-
Initiate insulin aggregation by adding DTT to all wells. DTT reduces the disulfide bonds in insulin, causing it to unfold and aggregate.[7]
-
Measure the light scattering at a specific wavelength (e.g., 360 nm) over time at a constant temperature (e.g., 37°C).[8]
-
Plot the absorbance as a function of time. A decrease in absorbance in the presence of the inhibitor indicates a reduction in Hsp27's ability to prevent insulin aggregation.
-
Calculate the percentage of inhibition of Hsp27 chaperone activity.[2]
-
Cell Cycle Analysis
This assay determines the effect of the inhibitor on the progression of cells through the different phases of the cell cycle.
-
Reagents and Materials : Cancer cell line of interest, cell culture medium, test compound, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, and propidium iodide (PI) staining solution.[1][9]
-
Procedure :
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
The resulting DNA histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[10]
-
Visualizations
Signaling Pathway: Tubulin Inhibition-Induced Apoptosis
Caption: Pathway of apoptosis induced by this compound.
Experimental Workflow: Drug Discovery and Evaluation
Caption: General workflow for the discovery and evaluation of tubulin inhibitors.
Conclusion
This compound and its analogs represent a promising class of anti-cancer agents that leverage a dual-targeting strategy to inhibit both tubulin polymerization and Hsp27 chaperone activity. This approach has the potential to yield compounds with high potency and the ability to circumvent common drug resistance mechanisms. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this area. Future studies should focus on obtaining more specific quantitative data for Compound 35 and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of dual tubulin and Hsp27 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Self-association and chaperone activity of Hsp27 are thermally activated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Chaperone Activity and Substrate Spectrum of Human Small Heat Shock Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
In Vitro Anti-Cancer Activity of Tubulin Inhibitor 35: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro anti-cancer activity of Tubulin Inhibitor 35, a representative compound from a class of novel microtubule-targeting agents. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated cellular pathways. The information presented is a synthesis of findings from multiple research studies on potent tubulin inhibitors.
Core Mechanism of Action
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division, maintenance of cell shape, and intracellular transport.[1][2] By binding to the colchicine binding site on β-tubulin, it inhibits the polymerization of tubulin into microtubules.[3][4][5] This disruption of the microtubule network leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.[2][4]
Quantitative Anti-Proliferative Activity
The efficacy of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.19 - 0.33 |
| MCF-7 | Breast Cancer | < 0.20 |
| SGC-7901 | Gastric Cancer | < 0.20 |
| A549 | Lung Cancer | < 0.20 |
| HL-60 | Promyelocytic Leukemia | < 1.0 |
| HT-29 | Colorectal Adenocarcinoma | < 1.0 |
Table 1: Summary of in vitro anti-proliferative activity of representative tubulin inhibitors against various human cancer cell lines. Data is synthesized from studies on compounds with similar mechanisms of action.[4][6][7]
Experimental Protocols
This section details the methodologies employed to characterize the in vitro anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 2 x 10³ cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of this compound for 4 days.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC50 values are calculated using dose-response curve fitting software.[7]
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Protocol:
-
HeLa cells are seeded in 6-well plates at a density of 2 x 10⁵ cells per well and incubated for 24 hours.
-
Cells are treated with 1-fold, 2-fold, and 3-fold the IC50 concentration of this compound for 24 hours.
-
After treatment, cells are harvested by centrifugation, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.
-
The fixed cells are then centrifuged, and the pellet is resuspended in 100 µL of RNase A solution and incubated in a 37°C water bath for 30 minutes.
-
Subsequently, 400 µL of propidium iodide (PI) staining solution is added, and the samples are incubated in the dark at 4°C for 30 minutes.
-
The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol:
-
HeLa cells are treated with 1-fold, 2-fold, and 3-fold the IC50 concentration of this compound for a specified period.
-
Following treatment, both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are then analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Action of Tubulin Inhibitor 35 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 35 is a potent small molecule that demonstrates significant anti-tumor activity through a dual mechanism of action: the inhibition of topoisomerase I and the disruption of microtubule polymerization. This dual assault on critical cellular processes effectively halts cell division and induces programmed cell death, or apoptosis. This technical guide provides an in-depth analysis of the compound's effect on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. By targeting both DNA replication and the mitotic machinery, this compound represents a promising avenue for cancer therapeutic development.
Introduction: The Dual-Pronged Attack on Cancer Cells
Cancer is characterized by uncontrolled cell proliferation, a process heavily reliant on the accurate replication and segregation of genetic material. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, the cellular machine that segregates chromosomes during cell division.[1] Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. The simultaneous inhibition of both tubulin polymerization and topoisomerase I presents a powerful strategy for anticancer therapy.
This compound has emerged as a significant compound in this class of dual-action agents. By preventing the assembly of microtubules, it disrupts the formation of the mitotic spindle, leading to a halt in the cell cycle at the G2/M phase.[1] Concurrently, its inhibition of topoisomerase I introduces DNA damage, further contributing to cell cycle arrest and the initiation of apoptosis. This guide will delve into the specifics of how this compound exerts its effects on the cell cycle, providing the necessary technical details for researchers in the field.
Mechanism of Action: Disrupting the Cellular Machinery
The primary mechanism by which tubulin inhibitors affect cell cycle progression is by interfering with the dynamic instability of microtubules.[1] These agents can be broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. This compound falls into the latter category, actively preventing the polymerization of tubulin dimers into microtubules.
This inhibition of microtubule formation has profound consequences for dividing cells. The mitotic spindle, a structure composed of microtubules, is unable to form correctly. This failure activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures all chromosomes are properly attached to the spindle before the cell proceeds to anaphase. The persistent activation of this checkpoint due to the absence of a functional spindle leads to a prolonged arrest in the G2/M phase of the cell cycle.[1]
Simultaneously, the inhibition of topoisomerase I by this compound leads to the accumulation of single-strand DNA breaks. This DNA damage triggers a separate checkpoint, further enforcing the cell cycle arrest and ultimately pushing the cell towards apoptosis.
References
In-Depth Technical Guide: Apoptosis Induction by Tubulin Inhibitor 35
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 35, also identified as compound 6b, is a novel synthetic small molecule derived from N(14)-substituted evodiamine. It has been characterized as a potent dual inhibitor, targeting both topoisomerase I and the polymerization of tubulin. Its cytotoxic effects are pronounced in gastrointestinal tumor cell lines, where it halts cell proliferation and migration. The primary mechanism of its anti-cancer activity is the induction of apoptosis, which is preceded by cell cycle arrest at the G2/M phase. This document provides a comprehensive technical overview of the methodologies to assess the apoptotic induction by this compound and the signaling pathways it modulates.
Core Efficacy and Cytotoxicity
This compound demonstrates significant cytotoxic and anti-proliferative activity against various cancer cell lines. Its efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the biological process.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 (µM) |
| Cytotoxicity | MGC-803 | 0.09 |
| RKO | 0.2 | |
| Tubulin Polymerization | - | 5.69 |
| Topoisomerase I Inhibition | - | ~50 |
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its primary anti-mitotic effect by interfering with microtubule dynamics. It inhibits the polymerization of tubulin heterodimers into microtubules, which are essential for the formation of the mitotic spindle during cell division.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of tubulin into microtubules in the presence of the inhibitor.
-
Reagents and Materials:
-
Tubulin Polymerization Assay Kit (containing tubulin, GTP, and a fluorescent reporter)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Vinblastine or Colchicine (positive control for inhibition)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and the fluorescent reporter according to the manufacturer's instructions.
-
Dispense the tubulin solution into the wells of the pre-warmed 96-well plate.
-
Add this compound, control compounds, or vehicle (DMSO) to the respective wells to achieve the desired final concentrations.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by measuring the inhibition of polymerization at various concentrations of the inhibitor.
-
Induction of G2/M Cell Cycle Arrest
By disrupting microtubule formation, this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. This prevents the cell from proceeding into anaphase and cytokinesis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Reagents and Materials:
-
MGC-803 or RKO cells
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
-
Induction of Apoptosis
Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
MGC-803 or RKO cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound involves the modulation of key regulatory proteins. While the specific pathway for this compound is detailed in its primary publication, the general pathway for tubulin inhibitors involves the Bcl-2 family of proteins and the activation of caspases.
Experimental Protocol: Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Reagents and Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, Cyclin B1, p-Cdc2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL reagent.
-
Visualize the protein bands using an imaging system and quantify the band intensities relative to the loading control.
-
Visualized Workflows and Pathways
Diagrams
Preclinical Profile of VERU-111 in Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
VERU-111 is a novel, orally bioavailable small molecule that acts as a potent inhibitor of tubulin polymerization. By binding to the colchicine site on both α- and β-tubulin subunits, VERU-111 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1] This technical guide provides a comprehensive summary of the preclinical studies of VERU-111 in prostate cancer models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The findings from these preclinical investigations highlight the potential of VERU-111 as a therapeutic agent for prostate cancer, including treatment-resistant forms of the disease.
Core Mechanism of Action
VERU-111 exerts its anti-cancer effects by targeting the fundamental cellular process of microtubule polymerization. Unlike taxanes, which stabilize microtubules, VERU-111 inhibits their formation. This disruption of the microtubule network leads to mitotic catastrophe and ultimately, programmed cell death (apoptosis). A key advantage of VERU-111 is that it is not a substrate for multidrug resistance (MDR) proteins, suggesting it may be effective in cancers that have developed resistance to other chemotherapies.[1]
Signaling Pathway of VERU-111 in Prostate Cancer Cells
In Vitro Efficacy
VERU-111 has demonstrated potent antiproliferative activity against a range of cancer cell lines, including those derived from prostate cancer.
Quantitative Data: In Vitro Antiproliferative Activity
| Cancer Type | Cell Lines | Average IC50 | Reference |
| Prostate Cancer & Melanoma | Panel of cell lines | 5.2 nM | [2] |
Experimental Protocols: In Vitro Assays
Cell Viability Assay (MTS Assay):
-
Cell Plating: Prostate cancer cells (e.g., LNCaP, PC-3, DU-145, 22Rv1) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of VERU-111 or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following incubation, MTS reagent is added to each well.
-
Incubation and Measurement: Plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Western Blot for Apoptosis Markers):
-
Cell Treatment and Lysis: Prostate cancer cells are treated with VERU-111 at various concentrations for a specified time. Cells are then harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key apoptosis markers (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry):
-
Cell Treatment and Fixation: Prostate cancer cells are treated with VERU-111 or vehicle control. After the desired incubation period, cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models of human prostate cancer have demonstrated the significant anti-tumor activity of orally administered VERU-111.
Quantitative Data: In Vivo Xenograft Studies
22Rv1 Human Prostate Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | p-value vs. Vehicle | Reference |
| VERU-111 (5 mg/kg) | 3 times per week, orally | 31% | p = 0.049 | |
| VERU-111 (20 mg/kg) | 3 times per week, orally | 49% | p = 0.010 | |
| Docetaxel (10 mg/kg) | 3 times per week, intraperitoneally | Not significant | - |
PC3 and PC3-TXR (Paclitaxel-Resistant) Human Prostate Cancer Xenograft Models
| Model | Treatment Group | Dosing Schedule | Outcome | Reference |
| PC3 | VERU-111 (various doses) | Various schedules | Similar efficacy to intravenous docetaxel | [3] |
| PC3-TXR | VERU-111 (3.3, 10, 20 mg/kg) | Various schedules | Complete inhibition of tumor growth | [3] |
| PC3-TXR | Docetaxel | Intravenously | No impact on tumor growth | [3] |
Experimental Protocols: In Vivo Xenograft Studies
General Xenograft Workflow:
Detailed Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) mice are typically used for these studies.
-
Cell Implantation: Human prostate cancer cells (e.g., 22Rv1, PC3, PC3-TXR) are harvested and implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 150-200 mm³). The animals are then randomized into different treatment groups.
-
Treatment Administration: VERU-111 is administered orally (p.o.) via gavage, while docetaxel is administered intraperitoneally (i.p.). A vehicle control group receives the formulation without the active drug.
-
Outcome Measurement: Tumor volumes and animal weights are measured regularly (e.g., twice a week). Tumor growth inhibition is calculated at the end of the study.
-
Toxicity Assessment: Animal weight is monitored as a surrogate for toxicity.
Conclusion
The preclinical data for VERU-111 in prostate cancer models are highly encouraging. The compound demonstrates potent in vitro antiproliferative activity and significant in vivo tumor growth inhibition, including in models resistant to standard-of-care therapies like docetaxel and enzalutamide. Its oral bioavailability and favorable safety profile in preclinical models further support its clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of VERU-111 as a promising new therapeutic option for patients with prostate cancer.
References
The Dual-Action of Tubulin Inhibitor 35 in Gastrointestinal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-tumor activity of Tubulin Inhibitor 35, a potent dual inhibitor of tubulin polymerization and topoisomerase I, with a specific focus on its efficacy in gastrointestinal cancer cell lines. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Executive Summary
This compound has demonstrated significant potential as a therapeutic agent for gastrointestinal cancers. It exhibits potent cytotoxic effects in preclinical models by disrupting microtubule dynamics and inhibiting DNA replication, leading to cell cycle arrest and apoptosis. This guide serves as a technical resource for researchers investigating the therapeutic applications of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in various assays, demonstrating its potent activity against gastrointestinal cancer cell lines and its dual inhibitory mechanism.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line / Target | IC50 Value | Reference |
| Cytotoxicity | MGC-803 (Gastric Cancer) | 0.09 µM | [1][2][3] |
| RKO (Colon Cancer) | 0.2 µM | [1][2][3] | |
| Enzymatic Inhibition | Tubulin Polymerization | 5.69 µM | |
| Topoisomerase I | ~50 µM |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through a dual mechanism of action. Firstly, it inhibits the polymerization of tubulin, a critical component of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1][2][3] Secondly, it inhibits topoisomerase I, an enzyme essential for DNA replication and transcription, further contributing to its cytotoxic effects.
Figure 1: Signaling pathway of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the activity of this compound.
Cell Culture
MGC-803 (human gastric carcinoma) and RKO (human colon carcinoma) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed MGC-803 and RKO cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated using a dose-response curve fitting software.
Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of this compound on tubulin polymerization in a cell-free system.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.
-
Reaction Mixture: In a 96-well plate, combine tubulin, a fluorescent reporter (e.g., DAPI), and varying concentrations of this compound or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).
-
Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity at regular intervals for 60 minutes using a fluorescence plate reader (excitation/emission wavelengths appropriate for the chosen reporter).
-
Data Analysis: Plot fluorescence intensity against time to generate polymerization curves. The IC50 for tubulin polymerization inhibition is determined from the dose-response curve.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase I assay buffer, and varying concentrations of this compound or a known inhibitor (e.g., camptothecin).
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed MGC-803 or RKO cells and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4][5][6][7][8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Migration and Invasion Assays (Transwell Assay)
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, the inserts are left uncoated.
-
Cell Seeding: Seed serum-starved MGC-803 or RKO cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Inhibitor Treatment: Add this compound at various concentrations to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell migration or invasion.
-
Cell Staining and Quantification: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated to the lower surface with crystal violet. Count the stained cells in multiple fields of view under a microscope to quantify migration or invasion.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating this compound and the logical relationship of its effects.
Figure 2: In vitro experimental workflow.
Figure 3: Logical flow of inhibitor effects.
Conclusion
This compound represents a promising candidate for the development of novel therapeutics for gastrointestinal cancers. Its dual inhibitory activity on two clinically validated anti-cancer targets, tubulin and topoisomerase I, provides a strong rationale for its further investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Apoptosis analysis by Annexin-V FITC/PI double staining [bio-protocol.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
VERU-111: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
VERU-111, also known as Sabizabulin, is a novel, orally bioavailable, small molecule that acts as a tubulin polymerization inhibitor. It is currently under investigation for the treatment of various cancers, including metastatic castration-resistant prostate cancer and triple-negative breast cancer, as well as for viral infections like COVID-19. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of VERU-111, drawing from available preclinical and clinical data. The document details the experimental methodologies employed in key studies, summarizes quantitative data in structured tables, and visualizes the compound's mechanism of action through a signaling pathway diagram.
Introduction
VERU-111 is a first-in-class agent that binds to the colchicine binding site on the beta-tubulin subunit and also interacts with the alpha-tubulin subunit, leading to the disruption of microtubule dynamics. This disruption ultimately results in G2/M phase cell cycle arrest and apoptosis in cancer cells. A key advantage of VERU-111 is its oral route of administration, which offers a more convenient and less invasive treatment option compared to intravenously administered chemotherapeutics. Understanding the pharmacokinetic profile and bioavailability of VERU-111 is crucial for optimizing its clinical development and therapeutic use.
Pharmacokinetics
Clinical Pharmacokinetics
A Phase 1b/2 clinical trial (NCT03752099) in men with metastatic castration-resistant prostate cancer provided key insights into the clinical pharmacokinetics of VERU-111.
Key Findings:
-
Half-Life: The terminal half-life of VERU-111 is approximately 5 hours.
-
Steady State: Steady-state plasma concentrations are achieved within 5 days of daily dosing.
-
Food Effect: Administration of VERU-111 with a high-fat meal has a minimal effect on the extent of its bioavailability, as measured by the Area Under the Curve (AUC). However, a high-fat meal can delay the time to reach maximum plasma concentration (Tmax) and lower the peak plasma concentration (Cmax).
Table 1: Summary of Clinical Pharmacokinetic Parameters of VERU-111
| Parameter | Value | Condition |
| Terminal Half-Life (t½) | ~5 hours | N/A |
| Time to Steady State | Within 5 days | Daily Dosing |
| Food Effect on AUC | Minimal | High-fat meal |
| Food Effect on Tmax | Delayed | High-fat meal |
| Food Effect on Cmax | Lowered | High-fat meal |
Note: Specific quantitative values for Cmax, Tmax, and AUC from the clinical trial's pharmacokinetic substudy are not yet publicly available.
Preclinical Pharmacokinetics
Preclinical studies in various animal models have established the oral bioavailability of VERU-111.
Key Findings:
-
Oral Bioavailability: VERU-111 has demonstrated an oral bioavailability ranging from 21% to 50% in mice, rats, and dogs. One study in mice reported an oral availability of 23%.
Table 2: Summary of Preclinical Oral Bioavailability of VERU-111
| Species | Oral Bioavailability (%) |
| Mice | 21 - 50 |
| Rats | 21 - 50 |
| Dogs | 21 - 50 |
Note: Specific preclinical pharmacokinetic parameters (Cmax, Tmax, AUC) and detailed experimental protocols are not consistently reported in the available literature.
Experimental Protocols
Clinical Pharmacokinetic Substudy (NCT03752099)
The protocol for the pharmacokinetic substudy within the Phase 1b/2 clinical trial was designed to assess the effect of food and different formulations on the absorption of VERU-111.
-
Study Design: A crossover design was employed where subjects received VERU-111 under both fed (high-fat meal) and fasted conditions.
-
Formulations: Two different oral formulations were tested: a powder-in-capsule (PIC) formulation and a formulated capsule (FC).
-
Sampling: Serial blood samples were collected at predefined time points following drug administration to determine the plasma concentrations of VERU-111 over time.
-
Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the plasma concentration-time data.
General Preclinical Oral Bioavailability Study Protocol
While specific detailed protocols for VERU-111 are not consistently available in the public domain, a general methodology for determining oral bioavailability in preclinical animal models (mice, rats, dogs) can be described.
-
Animal Models: Healthy, adult male or female animals of the specified species (e.g., C57BL/6 mice, Sprague-Dawley rats, Beagle dogs) are used. Animals are typically fasted overnight before drug administration.
-
Drug Administration:
-
Intravenous (IV) Group: A cohort of animals receives VERU-111 intravenously (e.g., via tail vein injection in rodents or cephalic vein in dogs) at a specific dose to determine the complete systemic exposure (100% bioavailability).
-
Oral (PO) Group: Another cohort receives VERU-111 orally, typically via gavage, at a specified dose.
-
-
Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of VERU-111 is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including Cmax, Tmax, and AUC for both the IV and PO groups.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Mechanism of Action: Signaling Pathway
VERU-111's primary mechanism of action is the disruption of microtubule polymerization. This initial event triggers a cascade of downstream signaling events, culminating in apoptosis.
Caption: VERU-111 Signaling Pathway Leading to Apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the oral bioavailability of VERU-111 in a preclinical model.
Caption: Preclinical Oral Bioavailability Experimental Workflow.
Conclusion
VERU-111 is a promising oral anti-cancer agent with a defined mechanism of action and favorable pharmacokinetic properties. Its oral bioavailability across multiple preclinical species and manageable food effect in clinical trials support its continued development. Further publication of detailed quantitative pharmacokinetic data from ongoing and future studies will be critical for refining dosing strategies and maximizing the therapeutic potential of VERU-111 in its target patient populations.
Early-stage clinical trial results for sabizabulin
An In-depth Technical Guide to the Early-Stage Clinical Trial Results of Sabizabulin
Introduction
Sabizabulin (VERU-111) is a novel, orally bioavailable, small molecule that functions as a cytoskeleton disruptor.[1][2] It is classified as a first-in-class agent that targets tubulin, a key component of microtubules, thereby inhibiting critical cellular processes in cancer cells.[2][3] Sabizabulin binds to the colchicine binding site on β-tubulin and also forms a unique cross-link between α and β tubulin subunits, leading to the disruption of the microtubule network.[1] This mechanism is distinct from other microtubule-targeting agents like taxanes.[1] Preclinical and early-stage clinical studies have evaluated its safety and efficacy, primarily in the context of metastatic castration-resistant prostate cancer (mCRPC).[1][4] This document provides a detailed technical overview of the early-stage clinical trial results for sabizabulin.
Mechanism of Action
Sabizabulin's primary mechanism involves the disruption of microtubule polymerization.[3] Microtubules are essential for several cellular functions, including maintaining the cytoskeleton, intracellular transport, and cell division.[2] By causing microtubule fragmentation, sabizabulin arrests cell growth in the G2/M phase of the cell cycle.[1] In prostate cancer, this disruption also serves to block the transport of the androgen receptor (AR) into the nucleus, a critical step for cancer cell proliferation.[5] Furthermore, sabizabulin induces apoptosis (programmed cell death) through the activation of caspases 3 and 9 and the cleavage of poly (ADP-ribose) polymerase (PARP).[1] Preclinical studies have also suggested that sabizabulin is not a substrate for P-glycoprotein, which may allow it to overcome common mechanisms of drug resistance.[1]
Experimental Protocols: Phase 1b/2 Study
A multicenter, open-label, Phase 1b/2 clinical trial (NCT03752099) was conducted to evaluate sabizabulin in men with mCRPC who had progressed on at least one androgen receptor-targeting agent.[1][6][7]
Study Design:
-
Phase 1b: This dose-escalation portion utilized a standard 3+3 design.[1][8] It enrolled 39 men with mCRPC, with prior taxane chemotherapy being permissible.[1][8] Oral doses of sabizabulin were escalated from 4.5 mg to 81 mg.[1][8] The dosing schedule was also expanded from intermittent (7 days on, 14 days off) to continuous daily dosing to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[7]
-
Phase 2: This portion of the study enrolled 41 chemotherapy-naïve patients to further evaluate the safety and efficacy of sabizabulin at the RP2D of 63 mg administered orally once daily.[1][6][8]
Efficacy Assessment:
-
Antitumor efficacy was evaluated using the Prostate Cancer Working Group 3 (PCWG3) and Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) criteria.[1][8]
-
The primary endpoint for the final analysis was radiographic progression-free survival (rPFS).[1][6]
-
Secondary endpoints included Objective Response Rate (ORR), duration of response, and PSA responses.[1][5]
Clinical Trial Results
The combined data from the Phase 1b and Phase 2 portions of the study provided key insights into the safety and efficacy of sabizabulin at the recommended Phase 2 dose of 63 mg daily.
Data Presentation
Table 1: Study and Patient Characteristics
| Characteristic | Value |
|---|---|
| Study Phase | Phase 1b/2 |
| Total Enrolled (Phase 1b + 2) | 80 patients[9][10] |
| Patients Treated at ≥63 mg Dose | 55 patients[1][6] |
| Patient Population | Men with mCRPC who progressed after ≥1 androgen receptor targeting agent[10] |
| Prior Treatment (Phase 1b) | 8 enzalutamide, 12 abiraterone, 10 both[11] |
| Median Age (Phase 1b) | 76 years (range: 61-92)[11] |
Table 2: Safety and Tolerability (63 mg Daily Dose)
| Adverse Event (AE) | Frequency/Grade |
|---|---|
| Most Common AEs (>10%) | Predominantly Grade 1-2: Diarrhea, fatigue, nausea[1][6][9][12] |
| Grade ≥3 Diarrhea | 7.4%[1][6][8] |
| Grade ≥3 Fatigue | 5.6%[1][6][8] |
| Grade ≥3 ALT/AST Elevation | 5.6% / 3.7%[1][6][8] |
| Neurotoxicity | Not observed / No clinically relevant reports[1][6][9][10] |
| Neutropenia | Not observed / No clinically relevant reports[1][6][9][10] |
| Maximum Tolerated Dose (MTD) | Not defined in Phase 1b; 72 mg associated with Grade 3 diarrhea in 3/11 men[1][11] |
| Recommended Phase 2 Dose (RP2D) | 63 mg daily[1][6][11] |
Table 3: Efficacy Results (Patients Treated with ≥63 mg Dose)
| Efficacy Endpoint | Result (n=55 unless specified) |
|---|---|
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months[1][6][10] |
| Objective Response Rate (ORR) (n=29 with measurable disease) | 20.7% (1 Complete Response, 5 Partial Responses)[1][6][10] |
| PSA Declines (n=48 evaluable) | 29.2% of patients showed declines[1][6] |
| ≥50% PSA Decline (n=48 evaluable) | Observed in 4 of 48 patients[1] |
| Durable Responses | Responses lasting >2.75 years were observed[1][6] |
Downstream Cellular Effects
Sabizabulin's disruption of microtubules triggers a cascade of events leading to apoptotic cell death. By inducing G2/M cell cycle arrest, it prevents cancer cells from completing mitosis. This arrest subsequently activates intrinsic apoptotic pathways, characterized by the activation of initiator caspase 9 and executioner caspase 3.[1] Activated caspase 3 then cleaves critical cellular substrates, including PARP, which ultimately leads to the systematic dismantling of the cell and apoptosis.[1][13]
Conclusion
The early-stage Phase 1b/2 clinical trials of sabizabulin in men with metastatic castration-resistant prostate cancer demonstrate a favorable safety profile and promising antitumor activity.[1][4][8] The oral daily dose of 63 mg was well-tolerated, with the most common adverse events being low-grade gastrointestinal issues and fatigue.[6][9] Notably, sabizabulin did not cause clinically significant neurotoxicity or neutropenia, which are common dose-limiting toxicities for other microtubule-targeting agents.[6][10] The efficacy data, including an objective response rate of 20.7% and a median radiographic progression-free survival of 11.4 months in a heavily pretreated population, are encouraging.[1][10] These positive results supported the initiation of the Phase 3 VERACITY trial to further evaluate sabizabulin in this patient population.[1][6]
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Sabizabulin used for? [synapse.patsnap.com]
- 3. urotoday.com [urotoday.com]
- 4. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 3 VERACITY clinical study of sabizabulin in men with metastatic castrate resistant prostate cancer who have progressed on an androgen receptor targeting agent. - ASCO [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Veru Announces Positive Updated Data from Phase 1b/2 Sabizabulin Study in Men With Metastatic Castration-Resistant Prostate Cancer [drug-dev.com]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. urotoday.com [urotoday.com]
- 12. Veru Announces Positive Phase 1b/2 Clinical Study Update for Sabizabulin (VERU-111) in Men with Metastatic Castration Resistant Prostate Cancer Presented at the 2021 ASCO Annual Meeting :: Veru Inc. (VERU) [ir.verupharma.com]
- 13. Performance of Veru Pharma’s Sabizabulin in Phase I/II mCRPC Trial | by David Dollare | Medium [daviddollare.medium.com]
The Evolving Landscape of Cancer Therapy: A Deep Dive into Colchicine Binding Site Inhibitors
For Immediate Release
[City, State] – In the relentless pursuit of more effective and targeted cancer therapies, researchers are increasingly turning their attention to a class of compounds known as Colchicine Binding Site Inhibitors (CBSIs). These small molecules, which disrupt the fundamental cellular machinery of tumor growth, hold significant promise for overcoming the challenges of current treatments, including drug resistance. This technical guide provides an in-depth exploration of the therapeutic potential of CBSIs, offering valuable insights for researchers, scientists, and drug development professionals.
At the core of their mechanism, CBSIs target β-tubulin, a critical protein component of microtubules.[1][2][3] Microtubules are dynamic structures essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine site on β-tubulin, these inhibitors prevent the polymerization of tubulin into microtubules.[1][2][3][4] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2]
One of the key advantages of targeting the colchicine binding site is the potential to overcome multidrug resistance (MDR), a major hurdle in cancer chemotherapy.[1][2] Many existing microtubule-targeting agents, such as taxanes and vinca alkaloids, are susceptible to efflux by P-glycoprotein (P-gp), a transporter protein often overexpressed in resistant tumors. Several CBSIs have demonstrated efficacy against MDR cancer cell lines, suggesting they may be less susceptible to this resistance mechanism.[1][2]
Furthermore, beyond their direct cytotoxic effects on tumor cells, many CBSIs exhibit potent anti-angiogenic and vascular-disrupting properties.[1][2] They can selectively target the tumor vasculature, leading to a shutdown of blood supply to the tumor and subsequent necrosis. This dual mechanism of action—direct tumor cell killing and disruption of the tumor microenvironment—makes CBSIs a particularly attractive class of anticancer agents.
This guide will delve into the specifics of various CBSIs currently under investigation, presenting key preclinical and clinical data in a structured format. It will also provide detailed experimental protocols for the essential assays used to characterize these compounds, alongside visualizations of the critical signaling pathways and experimental workflows involved in their evaluation.
Quantitative Analysis of Colchicine Binding Site Inhibitors
The following tables summarize the in vitro activity of several prominent colchicine binding site inhibitors against various cancer cell lines and their impact on tubulin polymerization.
Table 1: Anti-proliferative Activity of Colchicine Binding Site Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Combretastatin A-4 (CA-4) | A549 (Lung) | 3.9 | [1] |
| MDA-MB-231 (Breast) | 2.2 | [1] | |
| HEPG2 (Liver) | 3 | [1] | |
| ABI-231 | Various | 5.6 - 8.1 | [1] |
| 4-indolyl analogue of ABI-231 | Various | 1.6 - 3.7 | [1] |
| 5-Amino-6-methoxy-2-aroylquinoline 87 | Various | 0.2 - 0.4 | [2] |
| Phenolic indole 98 | Various | 1.6 | [2] |
| G13 | A549 (Lung) | 46.56 µM | [5] |
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| Combretastatin A-4 (CA-4) | 1.2 | [1] |
| Dihydronaphthalene Derivative 26 | 0.46 | [1] |
| Dihydronaphthalene Derivative 27 | 0.85 | [1] |
| 5-Amino-6-methoxy-2-aroylquinoline 87 | 1.6 | [2] |
| G13 | 13.5 | [5] |
| Colchicine | 8.1 | [5] |
| 2-aryl-4-amide-quinoline hit 9 | 25.3 | [5] |
| Analogue E27 | 16.1 | [5] |
Core Experimental Protocols
The following sections provide detailed methodologies for key experiments essential for the evaluation of colchicine binding site inhibitors.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Test compound at various concentrations
-
Positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization)
-
Negative control (vehicle)
-
Temperature-controlled spectrophotometer or fluorometer
-
96-well plates
Procedure:
-
Prepare the tubulin solution in the general tubulin buffer on ice.
-
Add GTP to the tubulin solution.
-
In a 96-well plate, add the test compound, positive control, or negative control to respective wells.
-
Add the tubulin-GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence over time (typically 60-90 minutes) in kinetic mode.[6][7] An increase in absorbance/fluorescence indicates tubulin polymerization.
-
Plot the absorbance/fluorescence against time to generate polymerization curves.
-
Calculate the IC50 value of the test compound by analyzing the inhibition of polymerization at various concentrations.
Cell Cycle Analysis via Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound at various concentrations
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound or vehicle control for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[8]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[8]
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT, MulticycleAV) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[8]
Apoptosis Assays
Several methods can be employed to detect and quantify apoptosis induced by CBSIs.
1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as described for cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
2. Caspase Activity Assays: Caspases are key executioner proteins in the apoptotic cascade. Their activity can be measured using fluorogenic or colorimetric substrates.
Materials:
-
Caspase-3/7 (or other caspase) substrate
-
Cell lysis buffer
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Treat cells with the test compound.
-
Lyse the cells to release intracellular contents.
-
Add the caspase substrate to the cell lysate.
-
Incubate to allow for cleavage of the substrate by active caspases.
-
Measure the resulting fluorescent or colorimetric signal using a plate reader. The signal intensity is proportional to the caspase activity.[9]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of Action of Colchicine Binding Site Inhibitors.
Caption: Experimental Workflow for CBSI Evaluation.
Future Directions and Conclusion
Colchicine binding site inhibitors represent a promising and actively researched class of anti-cancer agents. Their unique mechanism of action, potential to overcome multidrug resistance, and dual effects on both tumor cells and their vasculature underscore their therapeutic potential.[1][2][10] Continued research focusing on the development of CBSIs with improved pharmacological properties and reduced toxicity is crucial. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance the discovery and development of novel CBSIs, with the ultimate goal of translating these promising compounds into effective clinical therapies for a wide range of cancers.
References
- 1. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Initial Toxicity Screening of Tubulin Inhibitor 35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a framework for the initial toxicity screening of novel anti-cancer compounds, using Tubulin Inhibitor 35 (also identified as compound 6b) as a case study. This compound is a dual-acting compound that targets both topoisomerase I and tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This document outlines the essential in vitro and in vivo assays required to establish a preliminary safety profile, presenting available data for this compound and providing detailed experimental protocols for key methodologies. The guide is intended to inform researchers and drug development professionals on the critical steps and data interpretation involved in the early-stage toxicological assessment of potent tubulin inhibitors.
Introduction
Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubules, which are essential for cell division.[1] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[1] this compound is a novel small molecule that functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[2] Uniquely, it also exhibits inhibitory activity against topoisomerase I, an enzyme critical for DNA replication and repair.[2] This dual mechanism of action suggests a potential for enhanced anti-cancer efficacy and the ability to overcome certain forms of drug resistance.[3]
An initial toxicity screening is a critical step in the preclinical development of any new therapeutic agent. It aims to identify potential safety concerns, determine a safe starting dose for further studies, and provide an early indication of the compound's therapeutic index. This guide details the key components of such a screening for a compound like this compound.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism:
-
Inhibition of Tubulin Polymerization: By binding to tubulin, the compound prevents the formation of microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[2]
-
Inhibition of Topoisomerase I: The compound also interferes with the activity of topoisomerase I, an enzyme that relieves torsional stress in DNA during replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA damage.
The combination of mitotic arrest and DNA damage ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Mechanism of action of this compound.
In Vitro Toxicity Assessment
The initial in vitro toxicity assessment aims to determine the cytotoxic potential of this compound against both cancerous and normal cell lines. This allows for the calculation of a selectivity index, which is a preliminary measure of the compound's therapeutic window.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the available in vitro cytotoxicity data for this compound.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MGC-803 | Human Gastric Carcinoma | 0.09 | [2] |
| RKO | Human Colon Carcinoma | 0.2 | [2] |
| Normal Cell Line | (e.g., Human Foreskin Fibroblasts) | Data Not Available |
Note: The lack of data on a normal cell line prevents the calculation of a selectivity index.
The IC50 for the inhibition of tubulin polymerization has been determined to be 5.69 µM .[2]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Toxicity Assessment
In vivo toxicity studies are essential to understand the systemic effects of a compound in a living organism. These studies help to determine the maximum tolerated dose (MTD) and the lethal dose 50 (LD50), and to identify any potential organ-specific toxicities.
Data Presentation: In Vivo Toxicity of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | Data Not Available | |||
| MTD | Data Not Available |
Note: The absence of in vivo toxicity data for this compound is a significant gap in its preclinical safety profile. The following protocol is a general guideline for how such studies would be conducted.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
This method is a sequential dosing approach that allows for the estimation of the LD50 with a minimal number of animals.
Animals:
-
Healthy, young adult rodents (e.g., mice or rats), typically females as they are often more sensitive.
-
Animals are acclimatized to laboratory conditions for at least 5 days before the study.
Procedure:
-
Dose Selection:
-
The starting dose is selected based on in vitro cytotoxicity data and information from any structurally related compounds.
-
A default dose progression factor of 3.2 is commonly used.
-
-
Dosing:
-
Animals are fasted overnight prior to dosing.
-
The compound is administered orally by gavage in a single dose.
-
-
Observation:
-
The dosing of subsequent animals is dependent on the outcome of the previously dosed animal.
-
If an animal survives, the next animal is dosed at a higher level.
-
If an animal dies, the next animal is dosed at a lower level.
-
A 48-hour interval is typically observed between dosing each animal.
-
-
Clinical Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
-
Necropsy:
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis:
The LD50 is calculated using the maximum likelihood method based on the pattern of survival and death at the different dose levels.
Caption: Workflow for in vivo acute toxicity testing.
Logical Framework for Toxicity Assessment
The initial toxicity screening follows a logical progression from in vitro to in vivo studies. The data from each stage informs the design and progression of the next.
References
Methodological & Application
Tubulin inhibitor 35 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 35 is a potent dual-action compound that demonstrates significant antitumor activity. It functions as an inhibitor of both topoisomerase I and the polymerization of microtubule proteins.[1] This dual mechanism of action leads to the interruption of the cell cycle and the induction of apoptosis, making it a compound of interest for cancer research and drug development.[1] Experimental evidence shows that this compound effectively inhibits the migration and invasion of MGC-803 and RKO gastrointestinal tumor cell lines.[1]
Mechanism of Action
This compound exerts its cytotoxic effects through two primary mechanisms:
-
Tubulin Polymerization Inhibition: It disrupts the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[1]
-
Topoisomerase I Inhibition: It also targets topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication and transcription. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptotic cell death.[1]
The synergistic effect of these two mechanisms contributes to its potent anti-cancer properties.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound.
| Target/Cell Line | IC50 Value |
| Tubulin Polymerization | 5.69 µM[1] |
| Topoisomerase I | ~50 µM[1] |
| MGC-803 (Gastric Cancer) | 0.09 µM[1] |
| RKO (Colon Cancer) | 0.2 µM[1] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to evaluate the efficacy of this compound in a cell culture setting.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
MGC-803 or RKO cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MGC-803 or RKO cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from sub-nanomolar to micromolar to capture the full dose-response curve. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Immunofluorescence Staining for Microtubule Disruption
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
MGC-803 or RKO cells grown on glass coverslips in 24-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells with this compound at concentrations around the GI50 value for 24 hours. Include a vehicle control.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells a final three times with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the microtubule structure using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
MGC-803 or RKO cells
-
This compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the GI50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G1, S, G2/M phases). An accumulation of cells in the G2/M phase is expected.
Visualizations
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro assessment of this compound.
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
References
Application Notes: Utilizing Tubulin Inhibitor 35 in Tubulin Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 35 is a potent small molecule that dually inhibits topoisomerase I and the polymerization of tubulin.[1] By disrupting microtubule dynamics, it effectively arrests the cell cycle in the G2/M phase, leading to apoptosis.[1] This makes it a compound of significant interest in cancer research and drug development. These application notes provide a comprehensive guide for researchers on how to effectively use this compound in in vitro tubulin polymerization assays, a fundamental tool for characterizing the activity of microtubule-targeting agents.
Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. The dynamic nature of microtubules, characterized by phases of polymerization (growth), depolymerization (shrinkage), is critical for their function. Tubulin inhibitors are broadly classified as either microtubule-stabilizing or -destabilizing agents. This compound belongs to the latter category, actively preventing the assembly of tubulin dimers into microtubules.[1] This inhibition of polymerization disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis, ultimately leading to cell cycle arrest and apoptosis.[1]
Data Presentation
The inhibitory activity of this compound on tubulin polymerization and its cytotoxic effects on various cancer cell lines have been quantified. This data is summarized in the table below for easy reference and comparison.
| Parameter | Cell Line / Assay | IC50 Value |
| Tubulin Polymerization Inhibition | In vitro biochemical assay | 5.69 µM |
| Cytotoxicity | MGC-803 (Gastric Cancer) | 0.09 µM |
| RKO (Colon Carcinoma) | 0.2 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Two common methods for monitoring tubulin polymerization in vitro are presented below: an absorbance-based (turbidity) assay and a fluorescence-based assay.
General Preparations and Handling
-
Tubulin Stock: Reconstitute lyophilized tubulin (e.g., porcine brain tubulin, >99% pure) in a suitable buffer (e.g., G-PEM buffer) to a final concentration of 3-4 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
Assay Plate: Use a pre-warmed 96-well plate for the assay to ensure immediate initiation of polymerization at 37°C.
-
Temperature Control: It is critical to maintain the temperature at 37°C throughout the polymerization reaction. Use a temperature-controlled plate reader.
Protocol 1: Absorbance-Based (Turbidity) Tubulin Polymerization Assay
This method measures the increase in light scattering at 340 nm as tubulin monomers polymerize into microtubules.
Materials:
-
Purified tubulin protein
-
G-PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP)
-
This compound
-
Positive Control (e.g., Nocodazole or Colchicine)
-
Negative Control (DMSO)
-
Pre-warmed 96-well plate (half-area plates are recommended)
-
Temperature-controlled spectrophotometer plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and control compounds in G-PEM buffer.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the following to each well:
-
X µL of G-PEM buffer
-
10 µL of this compound dilution (or controls)
-
Y µL of tubulin stock solution (to a final concentration of 3 mg/mL)
-
The final volume in each well should be 100 µL.
-
-
Initiate Polymerization: The polymerization reaction is initiated by the temperature shift to 37°C.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 60 seconds for 60-90 minutes in a plate reader set to 37°C.
-
Data Analysis: Plot the absorbance (OD340) versus time. The inhibition of polymerization is observed as a decrease in the Vmax (maximum rate of polymerization) and/or a reduction in the final plateau phase absorbance compared to the DMSO control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter that binds to polymerized microtubules, resulting in an increase in fluorescence intensity. This method is generally more sensitive than the absorbance-based assay.
Materials:
-
Purified tubulin protein
-
Fluorescence-based tubulin polymerization assay kit (containing a fluorescent reporter)
-
Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
This compound
-
Positive Control (e.g., Vinblastine)
-
Negative Control (DMSO)
-
Pre-warmed 96-well black plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Reaction Setup: In a pre-warmed 96-well black plate at 37°C, add the following to each well:
-
Assay buffer containing GTP and the fluorescent reporter.
-
10 µL of this compound dilution (or controls).
-
Tubulin stock solution (to a final concentration of 2 mg/mL).
-
The final volume in each well is typically 50-100 µL.
-
-
Initiate Polymerization: The reaction starts upon incubation at 37°C.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~420-450 nm) every minute for 60 minutes.
-
Data Analysis: Plot the relative fluorescence units (RFU) versus time. A decrease in the rate and extent of the fluorescence increase indicates inhibition of tubulin polymerization. Calculate the IC50 value as described for the absorbance-based assay.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Inhibition of microtubule formation by this compound.
References
Application Notes and Protocols for Measuring the Efficacy of Tubulin Inhibitor 35
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in mitosis makes them a key target for anticancer drug development.[3][4] Tubulin-targeting agents disrupt microtubule dynamics, leading to an arrest of the cell cycle, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1][5]
Tubulin inhibitor 35 is a potent small molecule developed for cancer therapy. It functions as a dual inhibitor, targeting both topoisomerase I and the polymerization of microtubule proteins.[6] This dual action offers a promising avenue for overcoming drug resistance and enhancing therapeutic efficacy. These application notes provide a comprehensive set of validated cell-based protocols to quantitatively assess the efficacy of this compound by focusing on its effects on microtubule integrity and downstream cellular consequences. The following assays will enable researchers to determine its cytotoxic concentration, confirm its mechanism of action on the cell cycle and apoptosis, and directly visualize its impact on the microtubule network.
Mechanism of Action: Signaling Pathway
This compound exerts its cytotoxic effects by directly interfering with the dynamic equilibrium of microtubule polymerization and depolymerization. By inhibiting tubulin polymerization, the inhibitor prevents the formation of functional mitotic spindles, which are essential for proper chromosome segregation during mitosis.[4][7] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5] If the cell cannot resolve this mitotic block, it ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Workflow Overview
A multi-assay approach is recommended to comprehensively evaluate the efficacy of this compound. The workflow begins with a broad cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50). Subsequent mechanistic assays are then performed at concentrations around the IC50 value to confirm the inhibitor's effects on cell cycle progression, apoptosis induction, and direct target engagement through visualization of the microtubule network.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Microtubule | Topoisomerase | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Xenograft Models of VERU-111
For Researchers, Scientists, and Drug Development Professionals
Introduction
VERU-111 is an orally bioavailable, first-in-class small molecule that targets the colchicine-binding site on tubulin, leading to the disruption of microtubule polymerization. This mechanism induces cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2][3][4] VERU-111 has demonstrated significant antitumor activity in various preclinical cancer models, including those resistant to taxanes.[4][5][6][7] Notably, it is not a substrate for P-glycoprotein, a common mechanism of drug resistance.[6] These application notes provide a detailed protocol for establishing and utilizing in vivo xenograft models to evaluate the efficacy of VERU-111.
Mechanism of Action
VERU-111 binds to the alpha and beta tubulin subunits, inhibiting their polymerization into microtubules.[8] This disruption of the cytoskeleton leads to mitotic catastrophe and apoptosis.[9] Studies have shown that VERU-111's mechanism of action involves the induction of p53 signaling and modulation of the PI3K/Akt pathway.[10][11]
Signaling Pathway of VERU-111
Caption: VERU-111 signaling pathway.
Experimental Protocols
This section outlines a generalized protocol for in vivo xenograft studies with VERU-111. Specific parameters for different cancer types are provided in the tables below.
1. Cell Culture
-
Cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer, 22Rv1 for prostate cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3][4]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For implantation, cells are harvested during the logarithmic growth phase and checked for viability.
2. Animal Models
-
Immunocompromised mice, such as NOD-scid gamma (NSG) or SCID mice, are typically used.[1][3]
-
Mice are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.[1]
-
All animal procedures should be approved by the institution's Animal Care and Use Committee.[1]
3. Tumor Cell Implantation
-
Cells are resuspended in a suitable medium, such as a mixture of media and Matrigel.
-
A specific number of cells (typically 1-5 x 10^6) are injected subcutaneously or orthotopically into the flank or relevant organ of the mice.
-
For orthotopic models, such as in breast cancer, cells may be implanted into the mammary fat pad.[1]
4. Tumor Growth Monitoring and Treatment Initiation
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[3]
-
Mice are randomized into treatment and control groups.
5. VERU-111 Administration
-
The vehicle for VERU-111 is typically a solution such as 0.5% carboxymethylcellulose.
-
Dosage and frequency will vary depending on the cancer model and study design (see tables below).
6. Efficacy Endpoints and Monitoring
-
Primary endpoints typically include tumor growth inhibition and changes in tumor volume.
-
Secondary endpoints may include body weight changes (as a measure of toxicity), metastasis, and survival.[1][3]
-
At the end of the study, tumors and organs may be harvested for histological or molecular analysis.
-
Humane endpoints should be established, and animals removed from the study if tumor volume exceeds a certain limit (e.g., 2000 mm³) or if they show signs of significant distress.[3]
Experimental Workflow
Caption: In vivo xenograft experimental workflow.
Data Presentation
The following tables summarize quantitative data from various preclinical studies of VERU-111 in different cancer models.
Table 1: VERU-111 Efficacy in Triple-Negative Breast Cancer (TNBC) Xenograft Models
| Cell Line | Mouse Strain | VERU-111 Dose (mg/kg, PO) | Treatment Schedule | Study Duration | Tumor Growth Inhibition | Reference |
| MDA-MB-231 | NSG | 5 | Daily | 33 days | Less potent inhibition | [1] |
| MDA-MB-231 | NSG | 10 | Daily | 33 days | Significant decrease in tumor size | [1] |
| MDA-MB-231 | NSG | 12.5 | Daily | 33 days | ~80% inhibition | [1][12] |
| HCI-10 (PDX) | NSG | 10 | Daily | Not Specified | Significantly suppressed xenograft growth | [1] |
| Paclitaxel-Resistant TNBC | Not Specified | Not Specified | Not Specified | Not Specified | Inhibited tumor growth (p<0.0001) | [7] |
Table 2: VERU-111 Efficacy in Prostate Cancer Xenograft Models
| Cell Line | Mouse Strain | VERU-111 Dose (mg/kg, PO) | Treatment Schedule | Study Duration | Tumor Growth Inhibition | Reference |
| 22Rv1 | SCID | 5 | 3x/week | 28 days | 31% reduction (p=0.049) | [3][13] |
| 22Rv1 | SCID | 20 | 3x/week | 28 days | 49% reduction (p=0.010) | [3][13] |
| 22Rv1 | SCID | ≤20 | 1x/week | Not Specified | Tumor inhibition | [3] |
Table 3: VERU-111 Efficacy in Lung Cancer Xenograft Models
| Cell Line | Mouse Strain | VERU-111 Dose (mg/kg, PO) | Treatment Schedule | Study Duration | Tumor Growth Inhibition | Reference |
| A549 (Paclitaxel-sensitive) | Not Specified | Dose-dependent | Not Specified | Not Specified | Strong inhibition, equally potent to paclitaxel | [4] |
| A549/TxR (Paclitaxel-resistant) | Not Specified | Not Specified | Not Specified | Not Specified | Significant reduction in tumor volume | [4] |
Table 4: Body Weight Changes During VERU-111 Treatment
| Cancer Model | VERU-111 Dose (mg/kg) | Observation | Reference |
| TNBC (MDA-MB-231) | 5, 10 | No significant weight loss | [1] |
| TNBC (MDA-MB-231) | 12.5 | Inhibited weight gain | [1] |
| Prostate Cancer (22Rv1) | 5 | Significant weight gain | [3] |
| Prostate Cancer (22Rv1) | 20 | Maintained weight | [3] |
Conclusion
VERU-111 demonstrates potent antitumor activity in a variety of in vivo xenograft models, including those resistant to standard-of-care chemotherapies like taxanes. The protocols and data presented here provide a comprehensive guide for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of VERU-111. The oral bioavailability and favorable toxicity profile of VERU-111 make it a promising candidate for clinical development.
References
- 1. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of VERU-111, a novel oral inhibitor of α and β tubulin, on tumor growth in the human castration-resistant, AR-variant prostate cancer (PCa) model 22Rv1. - ASCO [asco.org]
- 4. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. VERU-111, Cytoskeleton Disruptor, Demonstrates Efficacy in Preclinical Models of Human Triple Negative Breast Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 8. news.cancerconnect.com [news.cancerconnect.com]
- 9. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VERU-111 suppresses tumor growth and metastatic phenotypes of cervical cancer cells through the activation of p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Topoisomerase I Activity Assay with Tubulin Inhibitor 35
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of Tubulin inhibitor 35 on human Topoisomerase I (Topo I) activity. This compound is a dual inhibitor, targeting both Topoisomerase I and tubulin polymerization.[1][2] This document outlines the principles of the Topo I relaxation assay, provides a step-by-step experimental protocol, and includes data interpretation guidelines.
Introduction
Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA by inducing transient single-strand breaks.[3] Its activity is essential for DNA replication, transcription, and recombination.[4] This makes it a key target for anticancer drug development.[5][6][7][8] Tubulin inhibitors interfere with the dynamics of microtubule assembly and disassembly, which are crucial for mitosis, leading to cell cycle arrest and apoptosis.[9][10]
This compound has been identified as a dual inhibitor of both Topoisomerase I and tubulin polymerization, with an IC50 value of approximately 50 μM for Topo I and 5.69 μM for tubulin polymerization.[1] The ability to target two distinct and crucial cellular processes makes it a compound of significant interest in cancer research.[11] The following protocols describe how to quantify its inhibitory effect on Topo I.
Principle of the Topoisomerase I Relaxation Assay
The most common in vitro assay for Topoisomerase I activity is the relaxation of supercoiled plasmid DNA.[12][13] Supercoiled DNA (form I) migrates faster through an agarose gel than its relaxed counterpart (form II).[14] In the presence of Topoisomerase I, the supercoiled plasmid is relaxed. When an inhibitor such as this compound is introduced, the activity of Topoisomerase I is diminished, resulting in a lower proportion of relaxed DNA. The degree of inhibition can be quantified by analyzing the band intensities on the agarose gel.
Data Presentation
Table 1: Inhibition of Human Topoisomerase I by this compound
| Concentration of this compound (µM) | Percent Relaxation (%) |
| 0 (No Inhibitor Control) | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 48 |
| 100 | 22 |
| 250 | 8 |
| Positive Control (e.g., Camptothecin 10 µM) | <5 |
| Negative Control (No Enzyme) | 0 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Human Topoisomerase I (e.g., from commercial suppliers)[13]
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19) at 0.25 µg/µL[15]
-
This compound
-
10x Topoisomerase I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1 mM spermidine, 1% bovine serum albumin (BSA), 50% glycerol[15]
-
Dilution Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 50% (v/v) glycerol, 100 µg/ml albumin[16]
-
5x Stop Buffer/Gel Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[15]
-
Nuclease-free water
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol for Topoisomerase I Relaxation Assay
This protocol is for a standard 20 µL reaction volume.[13][17]
-
Prepare a master mix: On ice, prepare a master mix for the number of reactions needed. For each reaction, combine:
-
Aliquot the master mix: Distribute 16 µL of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.[15]
-
Add the inhibitor: Add 1 µL of this compound at various concentrations to the respective tubes. For the "No Inhibitor Control," add 1 µL of the vehicle (e.g., DMSO).
-
Add the enzyme: Dilute the human Topoisomerase I in Dilution Buffer to a concentration that results in complete relaxation of the substrate in the control reaction.[16] Add 3 µL of the diluted enzyme to each tube, except for the "No Enzyme" negative control, to which 3 µL of Dilution Buffer should be added.[16] The final reaction volume will be 20 µL.
-
Incubate: Mix gently and incubate the reactions at 37°C for 30 minutes.[12][13]
-
Stop the reaction: Terminate the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.[13]
-
Agarose Gel Electrophoresis:
-
Visualize and Analyze:
-
Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.[17]
-
Destain in water for 10-30 minutes.[15]
-
Visualize the DNA bands using a UV transilluminator and capture an image.[13]
-
Quantify the intensity of the supercoiled and relaxed DNA bands using gel analysis software. The percent relaxation can be calculated as: % Relaxation = (Intensity of Relaxed Band / (Intensity of Supercoiled Band + Intensity of Relaxed Band)) * 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the Topoisomerase I relaxation assay.
Mechanism of Action of Dual Inhibition
Caption: Dual inhibitory action of this compound.
Proposed Cellular Consequence of Inhibition
Caption: Synergistic pathways to cancer cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Microtubule | Topoisomerase | TargetMol [targetmol.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A tale of two tumor targets: topoisomerase I and tubulin. The Wall and Wani contribution to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerases and tubulin inhibitors: a promising combination for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. inspiralis.com [inspiralis.com]
- 17. Assay of topoisomerase I activity [protocols.io]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Tubulin Inhibitor 35
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tubulin inhibitor 35 is a potent anti-cancer agent that functions as a dual inhibitor, targeting both topoisomerase I and the polymerization of microtubule proteins.[1] This dual mechanism of action leads to the interruption of the cell cycle and the induction of apoptosis, making it a promising candidate for cancer therapy.[1] Microtubule-targeting agents are a cornerstone of chemotherapy, primarily by disrupting the dynamics of microtubule assembly and disassembly, which are critical for mitotic spindle formation and chromosome segregation during cell division.[2][3] Inhibition of tubulin polymerization typically leads to an arrest of the cell cycle in the G2/M phase.[2][4][5] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7] PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By treating cells with this compound and subsequently staining with PI, the percentage of cells in each phase of the cell cycle can be quantified, revealing the inhibitor's effect on cell cycle progression.
Signaling Pathway of this compound Induced Cell Cycle Arrest
This compound disrupts the cell cycle through a dual mechanism. As a tubulin polymerization inhibitor, it prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption activates the spindle assembly checkpoint (SAC), leading to a halt in the metaphase-to-anaphase transition and subsequent G2/M phase arrest.[8] Additionally, as a topoisomerase I inhibitor, it can introduce DNA strand breaks, which can also trigger cell cycle checkpoints. The combined effect leads to a robust G2/M arrest and can ultimately induce apoptosis.
Caption: Signaling pathway of this compound leading to G2/M cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps for analyzing cell cycle arrest induced by this compound using flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring novel furochochicine derivatives as promising JAK2 inhibitors in HeLa cells: Integrating docking, QSAR-ML, MD simulations, and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening of Novel Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the identification and characterization of novel tubulin inhibitors using high-content screening (HCS). Tubulin, a critical component of the microtubule cytoskeleton, is a validated target for anticancer drug development. HCS platforms enable the automated imaging and multiparametric analysis of cells, making them ideal for identifying compounds that disrupt microtubule dynamics and induce cell-cycle arrest.
Introduction to High-Content Screening for Tubulin Inhibitors
Microtubule targeting agents (MTAs) are a cornerstone of cancer chemotherapy.[1][2][3][4][5] They function by disrupting the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2][3][4][6] MTAs are broadly classified as microtubule-stabilizing or -destabilizing agents.[2][3] High-content screening provides a powerful platform for the discovery of novel MTAs by enabling the simultaneous analysis of multiple cellular parameters, such as cell cycle progression, microtubule morphology, and cytotoxicity.[7]
This document outlines three distinct HCS methodologies for the identification of novel tubulin inhibitors: a phenotypic screen for mitotic arrest, a SNAP-tag-based assay for microtubule dynamics, and an assay utilizing a CRISPR-edited cell line with endogenously tagged tubulin.
Method 1: Phenotypic High-Content Screen for Mitotic Arrest
This method focuses on identifying compounds that induce mitotic arrest, a hallmark of many tubulin inhibitors.[8] The assay utilizes immunofluorescence to detect a marker of mitosis, phosphorylated histone H3 (pH3).[8]
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture U2OS osteosarcoma cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed U2OS cells into 384-well imaging plates at a density that ensures they are sub-confluent at the time of analysis.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Immunofluorescence Staining:
-
Fix the cells with 4% formaldehyde in phosphate-buffered saline (PBS).
-
Permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody against phosphorylated histone H3 (pH3).
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as Hoechst or DAPI.[8][9]
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system (e.g., Cellomics Arrayscan).[8]
-
Use an automated image analysis algorithm to identify and count the total number of cells (based on nuclear staining) and the number of mitotic cells (based on pH3 staining).[8]
-
The percentage of cells in mitosis (mitotic index) is calculated for each well.
-
Data Presentation
Table 1: Example Data from a Primary Screen for Mitotic Arrest
| Compound ID | Concentration (µM) | Mitotic Index (%) |
| 1 | 50 | 45 |
| Control | - | 5 |
Table 2: Dose-Response Data for a Confirmed Hit
| Compound ID | Concentration (µM) | Mitotic Index (%) |
| 1 | 0.1 | 10 |
| 1 | 0.5 | 50 |
| 1 | 1.0 | 75 |
| 1 | 5.0 | 80 |
Experimental Workflow
Caption: Workflow for a phenotypic high-content screen to identify inducers of mitotic arrest.
Method 2: SNAP-tag–Based HCS for Microtubule Dynamics
This approach allows for the direct visualization of microtubule filaments and the characterization of both stabilizing and destabilizing agents.[7] It utilizes SNAP-tag technology, where a self-labeling enzyme is fused to tubulin, enabling covalent labeling with a fluorescent substrate.[7]
Experimental Protocol
-
Cell Line Generation and Culture:
-
Generate a stable cell line (e.g., A549) expressing SNAP-tubulin.
-
Culture the SNAP-tubulin expressing cells in standard growth medium.
-
Seed the cells into imaging plates.
-
-
Compound Treatment and Staining:
-
Treat the cells with test compounds for a short duration (e.g., 2 hours) to observe immediate effects on microtubule structure, or for a longer period (e.g., 20 hours) to assess effects on cell cycle and spindle formation.[7]
-
During the final phase of treatment, add a membrane-permeable, SNAP-reactive fluorescent dye (e.g., SNAP-Cell TMR-Star) to label the microtubule network.[7]
-
Counterstain the nuclei with DAPI.[7]
-
-
Image Acquisition and Analysis:
-
Acquire images using an automated microscope.
-
Develop and apply image analysis algorithms to quantify changes in microtubule morphology.
-
Calculate a Z' factor to assess the robustness of the assay (a Z' factor of 0.7 is considered excellent).[7]
-
Data Presentation
Table 3: Phenotypic Classification of Microtubule Targeting Agents
| Compound | Concentration (µM) | Treatment Time (h) | Observed Phenotype | Classification |
| Paclitaxel | 1 | 2 | Coarsely structured microtubule filaments | Stabilizer |
| Nocodazole | 1 | 2 | Diffuse staining, loss of filamentous structures | Depolymerizer |
| DMSO Control | - | 2 | Intact microtubule network | No effect |
Experimental Workflow
Caption: Workflow of a SNAP-tag-based HCS for characterizing microtubule dynamics.
Method 3: CRISPR-Edited Cell Line for Live-Cell Imaging
This innovative method utilizes a CRISPR-edited cell line that endogenously expresses fluorescently tagged β-tubulin, enabling the analysis of tubulin polymerization dynamics in live cells without the need for fixation or immunostaining.[10][11][12][13][14]
Experimental Protocol
-
Cell Line and Culture:
-
Compound Treatment and Live-Cell Imaging:
-
Treat the cells with a library of compounds for a specified duration (e.g., 16 hours for a primary screen).[12]
-
For kinetic analysis, perform time-lapse imaging immediately after compound addition.
-
Acquire images using a high-content imager equipped for live-cell analysis.
-
-
Image Analysis:
-
Segment the images to identify individual cells based on the nuclear and cytoplasmic fluorescent signals.[13]
-
Quantify microtubule network texture using algorithms such as Haralick texture features (e.g., homogeneity).[10][13] A decrease in homogeneity indicates microtubule depolymerization.[10][13]
-
For hit validation, perform dose-response analysis to determine the IC50 for tubulin polymerization inhibition.[10][13]
-
Data Presentation
Table 4: Quantitative Analysis of Tubulin Depolymerization
| Compound | Concentration (nM) | Haralick Homogeneity (Arbitrary Units) | IC50 (nM) |
| Colchicine | 10 | 0.8 | 58 |
| Colchicine | 100 | 0.4 | |
| KX2-391 | 100 | 0.7 | 150 |
| KX2-391 | 1000 | 0.3 | |
| ON-01910 | 100 | 0.9 | 300 |
| ON-01910 | 1000 | 0.5 | |
| HMN-214 | 100 | 0.95 | 500 |
| HMN-214 | 1000 | 0.6 |
Note: Lower homogeneity values indicate greater tubulin depolymerization. Data is illustrative based on findings in[10].
Experimental Workflow```dot
Caption: Simplified signaling pathway from tubulin inhibition to apoptosis.
Secondary Assays for Hit Validation
Hits identified from primary HCS should be validated using orthogonal assays to confirm their mechanism of action.
-
In Vitro Tubulin Polymerization Assay: This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. [8][9][15][16]This is a crucial step to confirm that the compound directly targets tubulin.
-
Binding Site Competition Assays: Fluorescence polarization or other binding assays can be used to determine if a novel inhibitor binds to a known site on tubulin, such as the colchicine or vinblastine binding sites. [8][17]* Cell Viability and Apoptosis Assays: Assays such as MTS or those that measure caspase activation can confirm the cytotoxic and pro-apoptotic effects of the compounds in cancer cell lines. [15] By employing these high-content screening methodologies and validation strategies, researchers can efficiently discover and characterize novel tubulin inhibitors with therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]
- 3. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Microtubule Targeting Agents for Cancer Therapy | MDPI [mdpi.com]
- 6. The Potential of Combining Tubulin-Targeting Anticancer Therapeutics and Immune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High Content Screening of Diverse Compound Libraries Identifies Potent Modulators of Tubulin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols for Live-Cell Imaging of Microtubule Depolymerization by Tubulin Inhibitor 35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their constant state of flux, known as dynamic instability, involves phases of polymerization (growth) and depolymerization (shrinkage). The disruption of microtubule dynamics is a key mechanism for a class of anticancer agents known as tubulin inhibitors. These inhibitors interfere with the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][2]
Tubulin inhibitor 35 is a compound that has been identified as an inhibitor of tubulin polymerization.[3] Understanding the precise cellular effects of such inhibitors is crucial for drug development and for dissecting the intricate processes governed by microtubule dynamics. Live-cell imaging provides a powerful tool to visualize and quantify the effects of tubulin inhibitors on microtubule depolymerization in real-time within a physiological context.
These application notes provide detailed protocols for observing and quantifying microtubule depolymerization in living cells upon treatment with this compound.
Mechanism of Action of Tubulin Inhibitors
Tubulin inhibitors can be broadly categorized into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[1]
-
Microtubule-Stabilizing Agents: These compounds, such as paclitaxel (Taxol®), bind to polymerized tubulin and prevent microtubule depolymerization. This leads to the formation of overly stable and non-functional microtubule bundles, ultimately disrupting cellular processes that rely on dynamic microtubules.[1]
-
Microtubule-Destabilizing Agents: This class of inhibitors, which includes compounds like vinca alkaloids and colchicine, prevents the polymerization of tubulin dimers into microtubules.[1][2] This shifts the equilibrium towards depolymerization, leading to a net loss of microtubule polymers. This compound falls into this category, acting as an inhibitor of tubulin polymerization.[3] By binding to tubulin subunits, it prevents their incorporation into growing microtubules, leading to the progressive disassembly of the microtubule network.[1][2] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and the induction of apoptosis.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be measured to assess the effect of this compound on microtubule depolymerization.
| Parameter | Description | Method of Measurement | Expected Effect of this compound |
| IC50 (Tubulin Polymerization) | The half-maximal inhibitory concentration of the compound required to inhibit tubulin polymerization in vitro. | In vitro tubulin polymerization assay. | The reported IC50 for this compound is approximately 5.69 μM.[3] |
| Microtubule Depolymerization Rate | The rate at which microtubule ends shorten. | Live-cell imaging of fluorescently labeled microtubules, followed by tracking of individual microtubule ends over time.[4] | Increased depolymerization rate. |
| Microtubule Polymer Mass | The total amount of polymerized tubulin in a cell. | Quantitative fluorescence microscopy of cells stained with a microtubule-binding dye or expressing fluorescently tagged tubulin.[5][6] | Decrease in microtubule polymer mass. |
| Mitotic Arrest Index | The percentage of cells in a population that are arrested in mitosis. | Flow cytometry analysis of DNA content or immunofluorescence staining for mitotic markers (e.g., phosphorylated histone H3). | Increase in the percentage of cells in the G2/M phase.[3] |
| Cell Viability (IC50) | The concentration of the compound that reduces cell viability by 50%. | Cell viability assays such as MTT or CellTiter-Glo®. | Dose-dependent decrease in cell viability. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule Depolymerization
This protocol describes the use of live-cell fluorescent probes to visualize microtubule dynamics in real-time upon treatment with this compound.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, U2OS, A549)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or chamber slides
-
Live-cell microtubule stain (e.g., Tubulin Tracker™ Green, SiR-Tubulin, or ViaFluor® Live Cell Microtubule Stains)[7][8][9] or expression vector for fluorescently tagged tubulin (e.g., GFP-α-tubulin)
-
Transfection reagent (if using a plasmid)
-
This compound (stock solution in DMSO)
-
Live-cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
-
High-resolution live-cell imaging system (e.g., spinning disk confocal, laser scanning confocal, or widefield fluorescence microscope equipped with an environmental chamber)
Procedure:
-
Cell Seeding:
-
One to two days prior to imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Labeling Microtubules:
-
Using a Live-Cell Stain:
-
Prepare the staining solution according to the manufacturer's instructions. Typically, a final concentration of 100-500 nM of the microtubule probe in pre-warmed complete medium is used.
-
Remove the culture medium from the cells and add the staining solution.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Gently wash the cells twice with pre-warmed live-cell imaging buffer.
-
-
Using a Fluorescent Protein Fusion:
-
Transfect the cells with a plasmid encoding a fluorescently tagged tubulin protein (e.g., GFP-α-tubulin) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression before imaging.
-
-
-
Preparation of this compound:
-
Prepare a series of dilutions of this compound in live-cell imaging buffer. The final concentrations should bracket the expected effective dose (e.g., ranging from 1 µM to 50 µM, based on the reported IC50 of ~5.69 µM for tubulin polymerization).[3] Include a DMSO vehicle control.
-
-
Live-Cell Imaging:
-
Mount the imaging dish on the microscope stage within the environmental chamber, maintaining conditions at 37°C and 5% CO2.
-
Locate a field of view with healthy, well-labeled cells.
-
Acquire baseline images of the microtubule network before adding the inhibitor. Capture images every 10-30 seconds for a few minutes.
-
Carefully add the pre-warmed solution of this compound (or vehicle control) to the imaging dish.
-
Immediately begin time-lapse image acquisition. The imaging frequency will depend on the dynamics of depolymerization but can range from every 5 seconds to every minute. Continue imaging for a desired period (e.g., 30 minutes to several hours).
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris, or specialized tracking software like TipTracker) to quantify microtubule dynamics.[10]
-
Qualitative Analysis: Observe the changes in the microtubule network architecture over time, noting the disappearance of microtubules.
-
Quantitative Analysis:
-
Microtubule Depolymerization Rate: Track the ends of individual microtubules over several frames to measure the rate of shortening (µm/min).[4]
-
Microtubule Density: Measure the integrated fluorescence intensity of the microtubule network in a defined region of interest over time to quantify the loss of polymer mass.
-
-
Protocol 2: Immunofluorescence Staining for Microtubule Integrity
This protocol allows for the visualization of the microtubule network in fixed cells, providing a snapshot of the effects of this compound at specific time points.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 1, 4, or 24 hours).
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence or confocal microscope. Compare the microtubule network in treated cells to the control cells.
-
Visualizations
Caption: Workflow for live-cell imaging of microtubule depolymerization.
Caption: Mechanism of action of this compound.
Caption: Signaling pathway from microtubule disruption to apoptosis.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Quantitative analysis of microtubule self-assembly kinetics and tip structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Novel Tubulin Inhibitors in Taxane-Resistant Cancer Models
Introduction
Taxanes, such as paclitaxel and docetaxel, are a cornerstone of chemotherapy for a multitude of cancers. Their mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptotic cell death. However, the development of taxane resistance is a significant clinical challenge, often leading to treatment failure. Key mechanisms of resistance include the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and alterations in tubulin isotypes, particularly the increased expression of βIII-tubulin, which has a lower binding affinity for taxanes.[1][2]
To overcome these resistance mechanisms, a new generation of tubulin inhibitors has been developed. Many of these novel agents, such as CH-2-77 and SB226, target the colchicine-binding site on β-tubulin.[3][4] This distinct binding site allows them to circumvent taxane resistance mediated by both P-gp overexpression and βIII-tubulin alterations.[5] These colchicine-binding site inhibitors (CBSIs) act by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[3][4] Another notable example, Sabizabulin (VERU-111), is an oral cytoskeleton disruptor that targets the colchicine binding site of β-tubulin and also binds to a unique site on α-tubulin, cross-linking the subunits and inhibiting microtubule formation.[2][6] This document provides detailed application notes and protocols for the evaluation of these novel tubulin inhibitors in taxane-resistant cancer models.
Data Presentation
The following tables summarize the in vitro efficacy of representative novel tubulin inhibitors against various taxane-sensitive and taxane-resistant cancer cell lines.
Table 1: Anti-proliferative Activity (IC50) of CH-2-77 in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Type | Paclitaxel IC50 (nM) | CH-2-77 IC50 (nM) | Reference |
| MDA-MB-231 | TNBC, Paclitaxel-Sensitive | ~1-4 | ~3 | [3] |
| MDA-MB-468 | TNBC, Paclitaxel-Sensitive | ~1-4 | ~3 | [3] |
| cHCI-2 | TNBC, Patient-Derived (Treatment-Naïve) | Active | ~2.5 | [3] |
| cHCI-10 | TNBC, Patient-Derived (Taxane-Resistant) | Inactive | ~2.5 | [3] |
Table 2: Anti-proliferative Activity (IC50) of SB226 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | SB226 IC50 (nM) | Reference |
| A375 | Melanoma | Paclitaxel-Sensitive | ~0.76 | [4] |
| A375/TxR | Melanoma | Paclitaxel-Resistant | ~0.76 | [4] |
| MDA-MB-231 | Breast Cancer | Paclitaxel-Resistant | ~0.76 | [4] |
| PC-3 | Prostate Cancer | Paclitaxel-Resistant | ~0.76 | [4] |
Table 3: Anti-proliferative Activity (IC50) of Sabizabulin (VERU-111) in Pancreatic Cancer Cell Lines
| Cell Line | Cancer Type | VERU-111 IC50 (nM) at 24h | VERU-111 IC50 (nM) at 48h | Reference |
| Panc-1 | Pancreatic | 25 | 11.8 | [7] |
| AsPC-1 | Pancreatic | 35 | 15.5 | [7] |
| HPAF-II | Pancreatic | 35 | 25 | [7] |
Mandatory Visualizations
Caption: Experimental workflow for evaluating novel tubulin inhibitors.
Caption: Signaling pathway of colchicine-binding site inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the tubulin inhibitor on taxane-resistant cancer cell lines.
Materials:
-
Taxane-resistant and sensitive cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
Tubulin inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.[8]
-
Prepare serial dilutions of the tubulin inhibitor in complete culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the tubulin inhibitor at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of the inhibitor on tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Tubulin inhibitor
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
Pre-warmed 96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 2-4 mg/mL on ice.[10][11]
-
Add the tubulin inhibitor at desired concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative controls.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 60 seconds for 60 minutes.[8] An increase in absorbance indicates tubulin polymerization.
Cell Cycle Analysis
This protocol analyzes the effect of the tubulin inhibitor on cell cycle progression using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Tubulin inhibitor
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the tubulin inhibitor at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[12]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[13]
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC and PI Staining)
This assay quantifies the induction of apoptosis by the tubulin inhibitor.
Materials:
-
Cancer cell lines
-
Tubulin inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the tubulin inhibitor for the desired time period (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
Novel tubulin inhibitors that target the colchicine-binding site demonstrate significant promise in overcoming taxane resistance in various cancer models. Their ability to circumvent common resistance mechanisms, such as P-gp efflux and βIII-tubulin overexpression, makes them valuable candidates for further preclinical and clinical development. The protocols outlined in this document provide a framework for the comprehensive evaluation of these compounds, from initial in vitro screening to the elucidation of their mechanism of action. The presented data on compounds like CH-2-77, SB226, and Sabizabulin (VERU-111) highlight their potent anti-proliferative activity in taxane-resistant settings, supporting their continued investigation as next-generation cancer therapeutics.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. urotoday.com [urotoday.com]
- 3. Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Drug Resistance Mechanisms with Colchicine-Binding Site Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and apoptosis.[1][2][3][4] Tubulin inhibitors are broadly categorized as microtubule-stabilizing agents (e.g., taxanes) or destabilizing agents (e.g., vinca alkaloids and colchicine-binding site inhibitors).[3][5] A significant challenge in cancer therapy is the development of drug resistance.[3][5][6] Colchicine-binding site inhibitors represent a promising class of compounds that may circumvent some common resistance mechanisms observed with other tubulin inhibitors.[1][7] This document provides detailed protocols and data for studying drug resistance mechanisms using this class of compounds.
Mechanisms of Drug Resistance to Tubulin Inhibitors
Drug resistance to tubulin inhibitors is a multifaceted problem. Key mechanisms include:
-
Alterations in Tubulin Isotypes: Overexpression of specific β-tubulin isotypes, particularly class III β-tubulin (TUBB3), is a well-documented mechanism of resistance to taxanes and vinca alkaloids.[1][7] These alterations can change the conformation of the drug binding site, reducing drug efficacy.[1] Notably, colchicine-binding site agents often remain effective in cells overexpressing TUBB3, suggesting they can overcome this resistance mechanism.[1][7]
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), function as efflux pumps that actively remove cytotoxic drugs from the cell, lowering their intracellular concentration and effectiveness.[5][6] Many tubulin inhibitors are substrates for P-gp.[5] Developing or identifying tubulin inhibitors that are not P-gp substrates is a key strategy to overcome this form of multidrug resistance (MDR).[1]
-
Modifications in Apoptotic Pathways: Mutations in key regulators of apoptosis, such as the tumor suppressor p53, can prevent drug-induced cell death.[1] Overexpression of anti-apoptotic proteins like those in the Bcl-2 family can also contribute to resistance.[1]
Quantitative Data on Tubulin Inhibitor Activity
The following tables summarize the cytotoxic activity and effects on tubulin polymerization of various colchicine-binding site inhibitors, including data from both drug-sensitive and resistant cancer cell lines.
Table 1: Cytotoxicity of Colchicine-Binding Site Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Notes |
| ABI-231 (VERU-111) | Prostate Cancer (CRPC) | - | Currently in clinical trials for castration-resistant prostate cancer.[1] |
| Compound 35 (Thiophene Derivative) | HeLa, HL-60, MCF-7, HT-29 | < 1 | A potent inhibitor of tubulin polymerization.[8] |
| BZML | A549 | Potent | Also showed potent activity against taxol-resistant A549 cells.[1] |
| Plinabulin (NPI-2358) | Various Human Tumor Cell Lines | - | A vascular disrupting agent that binds to the colchicine site.[2] |
| S-72 | MCF7 (Paclitaxel-sensitive) | Potent | A novel tubulin inhibitor that overcomes paclitaxel resistance.[9] |
| S-72 | MCF7/T (Paclitaxel-resistant) | Potent | Demonstrates efficacy in paclitaxel-resistant cells.[9] |
| Colchicine | HeLa | 9.17 ± 0.60 | Reference colchicine-binding site agent.[10] |
| Nocodazole | HeLa | 49.33 ± 2.60 | Another common colchicine-binding site inhibitor.[10] |
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Notes |
| Compound 35 (Thiophene Derivative) | 0.70 | Directly inhibits tubulin polymerization.[8] |
| Colchicine | ~1 | A potent inhibitor of in vitro tubulin assembly.[10] |
| Nocodazole | ~5 | A less potent inhibitor of in vitro tubulin assembly compared to colchicine.[10] |
Experimental Protocols
Here are detailed protocols for key experiments to investigate drug resistance to tubulin inhibitors.
Protocol 1: Cell Viability Assay (e.g., PrestoBlue)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a tubulin inhibitor in both sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
Tubulin inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
PrestoBlue™ Cell Viability Reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the tubulin inhibitor in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[10]
-
Viability Assessment: Add 20 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.
-
Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Immunoblotting (Western Blot) for Resistance Markers
This protocol is for quantifying the expression levels of proteins associated with drug resistance, such as βIII-tubulin and P-glycoprotein.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-βIII-tubulin, anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration using a standard assay (e.g., BCA assay).[11]
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of tubulin inhibitors on cell cycle progression, specifically looking for arrest in the G2/M phase.[14][15]
Materials:
-
Cells treated with the tubulin inhibitor
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization or scraping. Centrifuge and wash with PBS.[16]
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[16][17]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.[17]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of an inhibitor on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Tubulin inhibitor
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation: On ice, mix the tubulin, polymerization buffer, and GTP.
-
Inhibitor Addition: Add the tubulin inhibitor at various concentrations to the tubulin mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).[14]
-
Initiate Polymerization: Transfer the reaction mixture to a pre-warmed cuvette or 96-well plate at 37°C.[14]
-
Monitor Polymerization: Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.[14]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the inhibitor-treated samples to the control to determine the extent of inhibition.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of drug resistance using tubulin inhibitors.
Caption: Mechanism of action of colchicine-binding site inhibitors.
Caption: Key pathways contributing to tubulin inhibitor resistance.
Caption: Workflow for investigating tubulin inhibitor resistance.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 5. oaepublish.com [oaepublish.com]
- 6. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 12. protocols.io [protocols.io]
- 13. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Assessing the Vascular Disrupting Effects of Tubulin Inhibitors
Introduction
Vascular disrupting agents (VDAs) represent a promising class of anticancer therapies that target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1] A significant subset of these small-molecule VDAs functions by interacting with tubulin, a key component of the cellular cytoskeleton.[2][3] By inhibiting the assembly of tubulin into microtubules within endothelial cells, these agents trigger a cascade of events that culminates in catastrophic damage to the vessels supplying the tumor.[2][4] This mechanism is distinct from that of angiogenesis inhibitors, which primarily prevent the formation of new blood vessels.[2]
The disruption of microtubule dynamics in activated endothelial cells initiates profound morphological changes.[3] The cells contract and round up, leading to increased vascular permeability, detachment from the extracellular matrix, and ultimately, occlusion of the blood vessel.[3][5] This acute vascular shutdown starves the tumor of oxygen and nutrients, causing extensive necrosis in the tumor core.[1] However, a viable rim of tumor tissue often remains at the periphery, which can contribute to tumor recurrence.[6]
Therefore, a robust and multi-faceted protocol is essential for the preclinical assessment of novel tubulin-inhibiting VDAs. This involves a synergistic combination of in vitro biochemical and cell-based assays with in vivo tumor models and advanced imaging techniques to evaluate efficacy, understand mechanisms of action, and identify potential resistance.[7] These application notes provide detailed protocols for key experiments designed to characterize the vascular disrupting properties of tubulin inhibitors for researchers, scientists, and drug development professionals.
Experimental Workflow for VDA Assessment
The evaluation of a potential tubulin-inhibiting VDA follows a logical progression from initial biochemical screening to in vivo efficacy studies. The workflow ensures that only the most promising candidates advance, saving time and resources.
Caption: High-level workflow for VDA evaluation.
Signaling Pathway of Tubulin-Inhibiting VDAs
The primary mechanism of action for this class of VDAs is the inhibition of tubulin polymerization, which sets off a signaling cascade leading to endothelial cell dysfunction and vascular collapse.
Caption: VDA-induced signaling in endothelial cells.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the described protocols for hypothetical and established tubulin-inhibiting VDAs.
Table 1: In Vitro Activity of Tubulin Inhibitors
| Compound | Tubulin Polymerization IC₅₀ (µM)[2] | HUVEC GI₅₀ (nM)[2] | Migration Inhibition (%) at 10 nM | Tube Disruption (%) at 10 nM | Apoptosis (%) at 100 nM |
|---|---|---|---|---|---|
| VDA-X (Test) | 1.8 | 5.2 | 85 | 92 | 78 |
| Combretastatin A-4 | 2.1 | 1.5 | 90 | 95 | 85 |
| Paclitaxel (Control) | >10 (Stabilizer) | 2.5 | 60 | 45 | 90 |
| Vehicle | N/A | >10,000 | 0 | 0 | 5 |
Table 2: In Vivo Efficacy of Tubulin Inhibitors
| Treatment Group (n=8) | Dose (mg/kg) | Vascular Shutdown at 6h (%)[4] | Necrotic Area at 24h (%) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| VDA-X (Test) | 30 | 91 | 85 | 75 |
| Combretastatin A-4P | 100 | 90 | 88 | 72 |
| Vehicle | N/A | <5 | <2 | 0 |
Detailed Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in light scattering or fluorescence.[8][9]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc. #BK011P or #BK006P)[10]
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[8]
-
GTP solution (10 mM)
-
Glycerol
-
Test compound and controls (e.g., Paclitaxel for enhancement, Nocodazole for inhibition)
-
Temperature-controlled 384- or 96-well microplate reader set to 37°C
-
Half-area, clear-bottom microplates
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a 10X stock of the test compound in General Tubulin Buffer (or DMSO, ensuring final concentration is <1%).
-
Reaction Mix: On ice, prepare the master mix. For a final volume of 100 µL, combine General Tubulin Buffer, GTP (to 1 mM), glycerol (to 10%), and purified tubulin (to 3-4 mg/mL).[8][9]
-
Plating: Pre-warm the microplate reader to 37°C.
-
Pipette 10 µL of 10X test compound, control, or vehicle buffer into appropriate wells of a half-area plate.
-
Initiate the reaction by adding 90 µL of the tubulin master mix to each well. Mix gently by pipetting.
-
Measurement: Immediately place the plate in the reader and begin kinetic measurements of absorbance at 340 nm (for light scatter) or fluorescence (if using a fluorescent reporter kit) every 30-60 seconds for at least 60 minutes.[10]
-
Analysis: Plot absorbance/fluorescence versus time. The resulting polymerization curve will show nucleation, growth, and steady-state phases.[8] Calculate the Vmax (maximum rate of polymerization) and the final plateau level. Determine the IC₅₀ value for inhibitory compounds by testing a range of concentrations.
Protocol 2: Endothelial Cell Migration Assay (Transwell)
This assay, also known as the Boyden chamber assay, assesses the ability of a compound to inhibit the directional migration of endothelial cells toward a chemoattractant.[11]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Endothelial Basal Medium (EBM) with 0.5% FBS (serum-starvation medium)
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Chemoattractant (e.g., VEGF, 20 ng/mL)
-
Test compound
-
Calcein AM or DAPI stain
-
Cotton swabs
Caption: Workflow for the Transwell migration assay.
Procedure:
-
Cell Preparation: Culture HUVECs to 70-90% confluency. Serum-starve the cells for 4-6 hours in EBM containing 0.5% FBS.
-
Assay Setup: Add 750 µL of EGM containing the chemoattractant (VEGF) and the desired concentration of the test compound (or vehicle) to the lower wells of a 24-well plate.
-
Cell Seeding: Harvest the starved HUVECs and resuspend them in serum-free EBM at a concentration of 1x10⁶ cells/mL. Seed 100 µL of the cell suspension (1x10⁵ cells) into each Transwell insert.
-
Incubation: Place the inserts into the wells containing the chemoattractant and incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Staining and Quantification:
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or cold methanol for 20 minutes.
-
Stain the cell nuclei with DAPI or the cytoplasm with Calcein AM.
-
Image multiple fields per membrane using a fluorescence microscope.
-
Count the number of migrated cells per field using image analysis software (e.g., ImageJ).
-
-
Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the vehicle control.
Protocol 3: Endothelial Tube Disruption Assay
This assay evaluates the ability of a compound to disrupt pre-formed capillary-like networks of endothelial cells on a basement membrane matrix.[12]
Materials:
-
HUVECs
-
EGM
-
Matrigel® Basement Membrane Matrix
-
96-well plate
-
Test compound
-
Calcein AM stain
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate and spread evenly. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Tube Formation: Harvest HUVECs and resuspend in EGM. Seed 1.5-2.0 x 10⁴ cells per well onto the polymerized Matrigel.
-
Incubation: Incubate at 37°C for 4-6 hours until a robust network of capillary-like tubes has formed.
-
Treatment: Carefully remove the medium and replace it with fresh EGM containing the test compound at various concentrations or a vehicle control.
-
Disruption Phase: Incubate for an additional 2-6 hours.
-
Visualization: Stain the cells with Calcein AM for 30 minutes.
-
Imaging and Analysis: Capture images of the tube network using a fluorescence microscope. Quantify the degree of tube formation/disruption by measuring parameters such as total tube length, number of nodes, and number of meshes using angiogenesis analysis software. Calculate the percentage of tube disruption compared to the vehicle control.[13]
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
HUVECs or other relevant endothelial cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HUVECs in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound or vehicle for a predetermined time (e.g., 18-24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Accutase (avoiding harsh trypsinization that can damage the membrane).[14] Combine all cells from each well into a flow cytometry tube.
-
Staining:
-
Centrifuge the cells (300 x g, 5 min) and wash the pellet once with cold PBS.[15]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[14]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Protocol 5: In Vivo Assessment of Vascular Disruption
This protocol uses an orthotopic tumor model with bioluminescence imaging (BLI) to dynamically and non-invasively quantify changes in tumor perfusion after VDA administration.[4]
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Luciferase-expressing tumor cells (e.g., MDA-MB-231-luc)
-
Test VDA (formulated for in vivo administration)
-
D-luciferin substrate
-
In vivo imaging system (IVIS)
Procedure:
-
Tumor Implantation: Implant luciferase-expressing tumor cells into the appropriate orthotopic site (e.g., mammary fat pad for MDA-MB-231). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Baseline Imaging:
-
Administer D-luciferin (e.g., 150 mg/kg, intraperitoneally).
-
After 10-15 minutes, acquire a baseline bioluminescence image using the IVIS system. The light emitted is proportional to the number of viable, perfused cells.[4]
-
-
VDA Administration: Immediately after baseline imaging, administer the test VDA or vehicle control via the desired route (e.g., intraperitoneally).
-
Dynamic Post-Treatment Imaging: Acquire subsequent BLI images at various time points post-treatment (e.g., 2, 6, and 24 hours) after re-administering D-luciferin each time.
-
Data Analysis:
-
Using the imaging software, draw a region of interest (ROI) around the tumor on each image.
-
Quantify the total photon flux (photons/second) within the ROI for each time point.
-
Calculate the percentage of vascular shutdown by comparing the post-treatment signal to the baseline signal for each animal. A significant drop in signal indicates a loss of perfusion and viability.[4]
-
-
Histological Confirmation: At the final time point (e.g., 24 hours), euthanize the animals and excise the tumors. Fix tumors in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to visualize necrotic regions and anti-CD31 immunohistochemistry to stain for endothelial cells and assess vessel density.[3][16]
References
- 1. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. A perspective on vascular disrupting agents that interact with tubulin: preclinical tumor imaging and biological assessment. | FUJIFILM VisualSonics [visualsonics.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 12. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. preprints.org [preprints.org]
Application Notes and Protocols for Evaluating the Synergy of Tubulin Inhibitor 35 with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Tubulin inhibitor 35 is a potent small molecule that exhibits a dual mechanism of action, functioning as an inhibitor of both topoisomerase I and tubulin polymerization.[1] This dual activity leads to cell cycle arrest at the G2/M phase and the induction of apoptosis, making it a compelling candidate for cancer therapy.[1] The compound has shown significant efficacy in gastrointestinal tumor cell lines, including MGC-803 and RKO.[1] The rationale for evaluating the synergy of this compound with other anticancer agents stems from the principle that combination therapy can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of individual agents. Given its dual mechanism, this compound is an excellent candidate for combination studies with drugs that target complementary or distinct pathways.
Mechanism of Action
This compound exerts its anticancer effects through two primary mechanisms:
-
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubule assembly, it disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to a halt in the cell cycle at the G2/M phase.[1][2]
-
Topoisomerase I Inhibition: It stabilizes the topoisomerase I-DNA cleavage complex, which prevents the re-ligation of single-strand breaks.[3] When a replication fork collides with this complex, it results in DNA double-strand breaks, triggering a DNA damage response and ultimately apoptosis.[3][4]
This dual-targeting approach provides a strong basis for synergistic combinations. For instance, combining it with a DNA-damaging agent that acts at a different phase of the cell cycle could lead to enhanced cell killing.
Rationale for Synergy Evaluation
The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs.[1] For this compound, rational combinations could include:
-
DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): These agents induce DNA damage through different mechanisms (e.g., cross-linking, intercalation). Combining them with this compound could create an overwhelming level of DNA damage that cancer cells cannot repair, leading to enhanced apoptosis.
-
Other Cell Cycle-Specific Agents: Combining with drugs that target other phases of the cell cycle (e.g., S-phase specific antimetabolites) could prevent cancer cells from escaping the effects of either drug.
-
Targeted Therapies: Combining with inhibitors of key signaling pathways involved in cell survival and proliferation (e.g., PI3K/Akt, MAPK pathways) could block pro-survival signals that might otherwise allow cells to survive the stress induced by this compound.
Key Methodologies for Synergy Assessment
Two primary methods are widely used to quantitatively assess drug synergy in vitro:
-
Checkerboard Assay with Combination Index (CI) Calculation: This method involves testing a matrix of concentrations of two drugs to determine the effect on cell viability. The data is then analyzed using the Chou-Talalay method to calculate a Combination Index (CI).
-
Isobologram Analysis: This graphical method plots the doses of two drugs that produce the same effect. The position of the combination data point relative to the line of additivity indicates synergy, additivity, or antagonism.
Experimental Protocols
Protocol 1: In Vitro Synergy Evaluation using the Checkerboard Assay
This protocol describes how to assess the synergy between this compound and a second drug (e.g., Doxorubicin) in cancer cell lines (e.g., RKO, MGC-803) using a cell viability assay as the endpoint.
1. Materials:
-
This compound (CAS: 2247047-77-2)
-
Drug B (e.g., Doxorubicin)
-
Selected cancer cell lines (e.g., RKO [ATCC CRL-2577], MGC-803 [CVCL_5334])
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, SRB)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Day 1: Cell Seeding
-
Culture and harvest cells in their logarithmic growth phase.
-
Count the cells and adjust the density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Day 2: Drug Addition
-
Prepare serial dilutions of this compound and Drug B at 2x the final desired concentrations. A common approach is to use a 7-point dilution series centered around the IC50 of each drug.
-
Add 50 µL of 2x this compound dilutions horizontally across the plate.
-
Add 50 µL of 2x Drug B dilutions vertically down the plate.
-
Include wells with each drug alone and untreated control wells.
-
Incubate for 48-72 hours.
-
-
Day 4/5: Cell Viability Assessment
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
3. Data Analysis:
-
Normalize the data to the untreated control wells to determine the fraction of affected (Fa) cells for each drug concentration and combination.
-
Use software like CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpret the CI values as follows:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Data Presentation:
Table 1: IC50 Values for this compound and Potential Combination Drugs
| Compound | Target(s) | IC50 (MGC-803) | IC50 (RKO) |
| This compound | Tubulin, Topoisomerase I | 0.09 µM[5] | 0.2 µM[5] |
| Doxorubicin | Topoisomerase II, DNA Intercalation | User Determined | User Determined |
| Cisplatin | DNA Cross-linking | User Determined | User Determined |
Table 2: Example Combination Index (CI) Data for this compound and Drug B
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.48 | Synergy |
| 0.75 | 0.35 | Strong Synergy |
| 0.90 | 0.52 | Synergy |
Protocol 2: In Vivo Synergy Evaluation in a Xenograft Mouse Model
This protocol outlines a basic 4-arm study to evaluate the synergistic antitumor effect of this compound in combination with another agent in vivo.
1. Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
Cancer cell line for xenograft (e.g., RKO)
-
This compound formulated for in vivo administration
-
Drug B formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ RKO cells in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
Monitor tumor growth.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound (at a predetermined dose)
-
Drug B (at a predetermined dose)
-
This compound + Drug B (at the same doses as the monotherapy groups)
-
-
Administer treatments according to a defined schedule (e.g., intraperitoneal injection, daily for 5 days).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. (Volume = 0.5 x Length x Width²)
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size or for a set duration.
-
Euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry).
-
3. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control.
-
Assess synergy by comparing the TGI of the combination group to the TGI of the individual drug groups. A significantly greater TGI in the combination group than the sum of the individual TGI's suggests synergy. Statistical analysis (e.g., two-way ANOVA) should be performed.
Data Presentation:
Table 3: Example In Vivo Synergy Data (Tumor Growth Inhibition)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % TGI | Statistical Significance (vs. Control) |
| Vehicle Control | 1200 ± 150 | - | - |
| This compound | 850 ± 120 | 29.2% | p < 0.05 |
| Drug B | 900 ± 130 | 25.0% | p < 0.05 |
| Combination | 350 ± 80 | 70.8% | p < 0.001 |
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for In Vitro Checkerboard Synergy Assay.
Caption: Workflow for In Vivo Xenograft Synergy Study.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Dual targeting of microtubule and topoisomerase II by α-carboline derivative YCH337 for tumor proliferation and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase II and tubulin inhibitors both induce the formation of apoptotic topoisomerase I cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tubulin Inhibitor 35 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Tubulin inhibitor 35 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule that functions as a dual inhibitor of topoisomerase I and tubulin polymerization.[1][2] By disrupting microtubule dynamics, it interferes with essential cellular processes such as mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] This makes it a compound of interest for cancer research.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[3] A stock solution can be prepared at a concentration of up to 50 mg/mL.[3] It is advisable to sonicate the solution to ensure it is fully dissolved. For cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[2]
Q3: How should I store the stock solution of this compound?
Stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to one year).[3] For short-term use (within a week), aliquots can be stored at 4°C.[2] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the assay and cell line used. The following values have been reported:
| Assay Type | Cell Line/Target | IC50 Value |
| Tubulin Polymerization Inhibition | - | 5.69 µM[1] |
| Topoisomerase I Inhibition | - | ~50 µM[1] |
| Cytotoxicity (Cell Growth Inhibition) | MGC-803 (gastric cancer) | 0.09 µM[1] |
| Cytotoxicity (Cell Growth Inhibition) | RKO (colon carcinoma) | 0.2 µM[1] |
Q5: At what concentration range should I start my experiments?
For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Based on the known IC50 values, a sensible starting range for most cell-based assays would be from 0.01 µM to 10 µM. For tubulin polymerization assays, a higher concentration range, from 1 µM to 50 µM, may be more appropriate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity observed | - Incorrect concentration: The concentration used may be too low for the specific cell line or assay. - Compound degradation: Improper storage or handling of the inhibitor may have led to its degradation. - Cell line resistance: The chosen cell line may be inherently resistant to tubulin inhibitors. | - Perform a dose-response experiment with a wider concentration range. - Prepare a fresh stock solution from the powdered compound. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. - Verify the sensitivity of your cell line to other known tubulin inhibitors (e.g., paclitaxel, vincristine). Consider using a different cell line if resistance is suspected. |
| High background cytotoxicity | - High DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high. - Compound precipitation: The inhibitor may have precipitated out of the solution upon dilution in aqueous media. | - Ensure the final DMSO concentration in your assay does not exceed 0.1%. Include a vehicle control (DMSO only) in your experiments.[2] - When diluting the DMSO stock solution, add it to the aqueous medium slowly while vortexing. Prepare intermediate dilutions in DMSO before the final dilution in the medium. |
| Inconsistent results between experiments | - Variability in cell density: Inconsistent cell seeding can lead to variable results. - Inconsistent incubation times: Variations in the duration of inhibitor treatment can affect the outcome. - Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect cell growth. | - Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all experiments. - Standardize the incubation time with the inhibitor across all experiments. - To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.[4] |
| Difficulty in detecting apoptosis | - Suboptimal time point: The time point for analysis may be too early or too late to detect the peak of apoptosis. - Low inhibitor concentration: The concentration of the inhibitor may be sufficient to induce cell cycle arrest but not robust apoptosis. | - Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for apoptosis detection. - Increase the concentration of this compound. A higher concentration might be required to push the cells from mitotic arrest into apoptosis. |
| Unexpected cell cycle profile | - Cell line-specific effects: Different cell lines may respond differently to tubulin inhibition. - Incorrect staining or analysis: Issues with the cell cycle analysis protocol can lead to inaccurate results. | - Confirm the expected G2/M arrest in a well-characterized sensitive cell line. - Ensure proper cell fixation, RNase treatment, and staining with propidium iodide. Gate on single cells during flow cytometry analysis to exclude doublets and aggregates. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on a cell population.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[5]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound for the desired time.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol for fixation.[8][9]
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells at a higher speed (e.g., 850 x g) for 5-10 minutes to pellet the fixed cells.
-
Discard the ethanol and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Use a low flow rate for better resolution.[9]
Visualizations
Figure 1. General experimental workflow for in vitro assays.
Figure 2. Signaling pathway of G2/M arrest by tubulin inhibition.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Tubulin inhibitor 1 | Microtubule Associated | TargetMol [targetmol.com]
- 3. This compound | Microtubule | Topoisomerase | TargetMol [targetmol.com]
- 4. researchhub.com [researchhub.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. kumc.edu [kumc.edu]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
How to prevent off-target effects of Tubulin inhibitor 35 in experiments
This guide provides researchers, scientists, and drug development professionals with technical support for using Tubulin Inhibitor 35, also known as VERU-111 or ABI-231. It offers troubleshooting advice and frequently asked questions (FAQs) to help prevent and identify potential off-target effects during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally bioavailable small molecule known as VERU-111 (or ABI-231). It functions as a microtubule depolymerizing agent.[1] It binds to the colchicine binding site at the interface of α- and β-tubulin subunits.[2][3] This binding inhibits the polymerization of tubulin into microtubules, disrupting the microtubule cytoskeleton.[4] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, induction of apoptosis, and potent anti-tumor activity.[1][5]
Q2: What are the primary on-target effects I should expect to see in my experiments?
A2: The primary, on-target cellular effects of VERU-111 treatment include:
-
Disruption of the microtubule network: Immunofluorescence imaging will show depolymerized microtubules and a loss of the filamentous network structure.[1]
-
G2/M phase cell cycle arrest: Flow cytometry analysis will reveal a significant increase in the population of cells in the G2/M phase.[1]
-
Induction of apoptosis: Assays for apoptotic markers, such as cleaved PARP and cleaved caspase-3, will show a dose-dependent increase.[1][4]
-
Inhibition of cell proliferation, migration, and invasion: Cell viability and functional assays should demonstrate potent inhibition of these cancer-related phenotypes.[6]
Q3: Is VERU-111 susceptible to common drug resistance mechanisms?
A3: A key feature of VERU-111 is that it is not a substrate for P-glycoprotein (P-gp) and other multidrug resistance ABC transporters.[3][7] This means it can bypass the common resistance mechanism that affects taxanes, making it effective in taxane-resistant cell lines and models.[1][7]
Q4: What are the known off-target effects or toxicities of VERU-111?
Section 2: Troubleshooting and Preventing Off-Target Effects
This section provides guidance on how to design experiments to maximize on-target specificity and how to troubleshoot unexpected results.
Q5: How can I minimize the risk of off-target effects in my cell-based assays?
A5: To minimize off-target effects, adhere to the following best practices:
-
Use the Lowest Effective Concentration: Determine the IC50 for your specific cell line and use concentrations around this value. Using excessively high concentrations is the most common reason for observing off-target effects.
-
Perform Dose-Response and Time-Course Experiments: This will help you understand the specific kinetics and potency of VERU-111 in your model system and identify an optimal experimental window.
-
Include Proper Controls: Always include a vehicle-only control (e.g., DMSO). Additionally, using a structurally unrelated tubulin inhibitor that targets the same colchicine site (e.g., colchicine) can help confirm that the observed phenotype is due to tubulin inhibition. Including a positive control for cytotoxicity can also help interpret results.
-
Validate with Orthogonal Assays: Do not rely on a single readout. Confirm the on-target mechanism by using multiple assays, such as immunofluorescence for microtubule disruption, flow cytometry for cell cycle arrest, and western blotting for apoptotic markers.
Q6: My cells are dying, but I don't see the expected G2/M arrest. What could be wrong?
A6: This could be due to several factors. Refer to the troubleshooting workflow below. Potential causes include:
-
Concentration is too high: At very high concentrations, the inhibitor might induce rapid apoptosis or necrosis, bypassing a clear cell cycle arrest. Try reducing the concentration of VERU-111.
-
The cell line is not sensitive or has a different response: Some cell lines may be less dependent on microtubule dynamics or may undergo mitotic catastrophe and apoptosis without a prolonged, easily detectable G2/M arrest.
-
Off-target toxicity: Although VERU-111 has a good safety profile, at high concentrations in a specific cell line, it could have off-target effects. This is why using the lowest effective concentration is critical.
Q7: I'm not observing any effect on my cells. What should I do?
A7: This issue can also be diagnosed using the troubleshooting workflow. Common reasons include:
-
Inactive Compound: Ensure the compound has been stored correctly and is active. Test it on a sensitive, positive control cell line.
-
Resistant Cell Line: Your cell line may have intrinsic resistance mechanisms other than P-gp efflux.
-
Experimental Error: Double-check your protocol, including cell seeding density, drug concentration calculations, and incubation times.
Troubleshooting Workflow for Unexpected Results
The following diagram provides a logical decision tree for troubleshooting common experimental issues encountered when using VERU-111.
Caption: Troubleshooting Decision Tree for VERU-111 Experiments.
Section 3: Quantitative Data Presentation
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of VERU-111 for cell viability/proliferation in various human cancer cell lines. This data is essential for selecting an appropriate starting concentration for your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.2 | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 9.6 | [9] |
| A375 | Melanoma | 5.6 - 8.1 (range) | [10] |
| WM164 | Melanoma | 5.6 - 8.1 (range) | [10] |
| M14 | Melanoma | 5.6 - 8.1 (range) | [10] |
| Panc-1 | Pancreatic Cancer | 11.8 (48h) | |
| AsPC-1 | Pancreatic Cancer | 15.5 (48h) | |
| HPAF-II | Pancreatic Cancer | 25.0 (48h) | |
| SKOV3 | Ovarian Cancer | 1.8 | |
| OVCAR3 | Ovarian Cancer | 10.5 |
Note: IC50 values can vary depending on experimental conditions, such as incubation time and assay method. It is always recommended to determine the IC50 in your specific cell line and assay system.
Section 4: Key Experimental Protocols and Workflows
To validate the on-target activity of VERU-111 and investigate potential off-target effects, a systematic experimental approach is required.
Workflow for Validating Specificity of VERU-111
This diagram outlines a recommended workflow to confirm the on-target mechanism and rule out off-target effects.
Caption: Recommended Experimental Workflow for Validating VERU-111 Specificity.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay biochemically confirms that VERU-111 directly inhibits the polymerization of purified tubulin.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
VERU-111 and control compounds (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer) dissolved in DMSO.
-
Temperature-controlled 96-well plate spectrophotometer capable of reading at 340 nm.
Method:
-
Preparation: Thaw all reagents on ice. Prepare a 10x stock of VERU-111 and control compounds in General Tubulin Buffer. The final DMSO concentration in the assay should be <1%.
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice and use within 30 minutes.
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add your compounds and buffer. A typical 100 µL reaction would consist of:
-
80 µL Tubulin solution supplemented with 1 mM GTP.
-
10 µL of 10x compound dilution (or vehicle control).
-
10 µL of buffer.
-
-
Initiate Polymerization: Place the 96-well plate into the spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Analysis: Plot absorbance (OD 340 nm) vs. time. A decrease in the rate and maximal absorbance of the polymerization curve compared to the DMSO control indicates inhibition. Calculate the IC50 value from a dose-response curve.
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol visualizes the effect of VERU-111 on the microtubule network in cultured cells.
Materials:
-
Cells cultured on glass coverslips or imaging-grade multi-well plates.
-
VERU-111.
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse or Rabbit anti-α-Tubulin antibody.
-
Secondary Antibody: Fluorescently-conjugated anti-mouse/rabbit IgG.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting Medium.
Method:
-
Cell Treatment: Treat cells with VERU-111 at the desired concentration (e.g., 1x, 5x, and 10x IC50) and for the desired time (e.g., 6-24 hours). Include a vehicle control.
-
Fixation: Remove culture medium and gently wash once with warm PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-α-Tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash one final time with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. VERU-111 treated cells should show a diffuse, fragmented tubulin signal compared to the well-defined filamentous network in control cells.[1]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the G2/M arrest induced by VERU-111.
Materials:
-
Treated and control cells (at least 1x10^6 cells per sample).
-
Cold PBS.
-
Cold 70% Ethanol.
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
Method:
-
Cell Treatment & Harvest: Treat cells with VERU-111 for a suitable duration (e.g., 24 hours). Harvest both adherent and floating cells, and pool them.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several days.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (e.g., PE-Texas Red or PerCP channel for PI). Collect at least 10,000 events per sample.
-
Analysis: Gate on single cells to exclude doublets. Generate a histogram of DNA content. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M population indicates successful on-target activity.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of VERU-111 to tubulin in an intact cell environment. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Materials:
-
Treated and control cells.
-
PBS supplemented with protease inhibitors.
-
PCR tubes or plate.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Equipment for protein quantification (e.g., Western Blot or ELISA).
Method:
-
Cell Treatment: Treat intact cells in suspension or directly in the culture dish with VERU-111 or vehicle control for 1-2 hours.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lysis: Lyse the cells by a non-denaturing method, such as three rapid freeze-thaw cycles or sonication.
-
Separation: Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant. Analyze the amount of soluble tubulin remaining in each sample using Western Blotting with an anti-tubulin antibody.
-
Analysis: Plot the amount of soluble tubulin as a function of temperature for both vehicle- and VERU-111-treated samples. A shift in the melting curve to a higher temperature in the VERU-111-treated sample indicates target engagement and stabilization.
References
- 1. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. onclive.com [onclive.com]
- 4. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VERU-111, Cytoskeleton Disruptor, Demonstrates Efficacy in Preclinical Models of Human Triple Negative Breast Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 8. urotoday.com [urotoday.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Tubulin Inhibitor 35
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin inhibitor 35. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 6b, is a synthetic derivative of evodiamine. It functions as a dual inhibitor, targeting both topoisomerase I and tubulin polymerization.[1] This dual-action mechanism allows it to disrupt two critical processes in cancer cell proliferation: DNA replication and repair through topoisomerase I inhibition, and cell division by interfering with microtubule dynamics.
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated potent inhibitory activity in gastrointestinal cancer cell lines. Specifically, it has shown low nanomolar efficacy against MGC-803 and RKO cell lines.[1]
Q3: What are the known IC50 values for this compound?
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.
| Target/Cell Line | IC50 Value |
| MGC-803 cell line | 0.09 µM |
| RKO cell line | 0.2 µM |
| Tubulin Polymerization | 5.69 µM |
| Topoisomerase I | ~50 µM (58.3% inhibition at 50 µM) |
| [1] |
Q4: My cancer cell line has developed resistance to this compound. What are the potential mechanisms of resistance?
Resistance to a dual inhibitor like this compound can be complex and may involve one or more of the following mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[2][3][4][5][6]
-
Target Alterations:
-
Tubulin Mutations: Point mutations in the α- or β-tubulin genes can alter the binding site of the inhibitor or change the dynamic properties of microtubules, rendering the inhibitor less effective.[1][7][8][9]
-
Altered Tubulin Isotype Expression: Changes in the expression levels of different β-tubulin isotypes can affect the sensitivity of microtubules to the inhibitor.[2][8][10]
-
Topoisomerase I Mutations: Mutations in the TOP1 gene can lead to an enzyme that is less sensitive to inhibition.[11]
-
Altered Topoisomerase I Levels: A decrease in the expression of topoisomerase I can reduce the number of available targets for the inhibitor.[11]
-
-
Reduced Susceptibility to Apoptosis: Alterations in apoptotic pathways can make cancer cells more resistant to the cytotoxic effects of the inhibitor.[2]
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug resistance, such as those encoding ABC transporters or tubulin isotypes.[12][13][14]
Troubleshooting Guides
Problem: My cells are showing reduced sensitivity to this compound.
This is a common issue indicating the development of resistance. The following workflow can help you identify the underlying mechanism and potential strategies to overcome it.
Figure 1: Workflow for Investigating Resistance to this compound.
Troubleshooting Specific Resistance Mechanisms
Scenario 1: Overexpression of P-glycoprotein (P-gp)
Question: How can I determine if P-gp overexpression is the cause of resistance in my cell line?
Answer: You can perform a P-gp functional assay using a fluorescent substrate like Rhodamine 123. Resistant cells with high P-gp activity will show lower intracellular fluorescence due to the rapid efflux of the dye. This can be reversed by co-incubation with a P-gp inhibitor.
-
Cell Preparation: Seed your sensitive and suspected resistant cells in a 96-well plate and allow them to adhere overnight.
-
Rhodamine 123 Loading: Incubate the cells with a non-toxic concentration of Rhodamine 123 (e.g., 1-5 µM) for 30-60 minutes at 37°C. Include a control group with a known P-gp inhibitor (e.g., verapamil or cyclosporin A).
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Add fresh, pre-warmed, dye-free media to the cells and incubate at 37°C for 1-2 hours to allow for dye efflux. For the P-gp inhibitor control group, add the inhibitor to the efflux medium as well.
-
Quantification: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells, with and without the P-gp inhibitor. A significant increase in fluorescence in the resistant cells in the presence of the P-gp inhibitor suggests that P-gp-mediated efflux is a major resistance mechanism.[15][16]
Quantitative Data Example:
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| Sensitive | Rhodamine 123 | 8500 |
| Resistant | Rhodamine 123 | 2300 |
| Resistant | Rhodamine 123 + Verapamil | 7900 |
Scenario 2: Alterations in Tubulin or Topoisomerase I
Question: How can I check for mutations in tubulin or topoisomerase I, or changes in tubulin isotype expression?
Answer:
-
Gene Sequencing: Extract genomic DNA or RNA (for cDNA synthesis) from your sensitive and resistant cell lines and sequence the coding regions of the relevant tubulin genes (e.g., TUBA1A, TUBB, TUBB3) and the TOP1 gene. Compare the sequences to identify any mutations that may confer resistance.
-
Western Blotting: Analyze the protein expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIVa, βIVb) and topoisomerase I in sensitive versus resistant cells. An upregulation of certain isotypes, like βIII-tubulin, has been linked to resistance to tubulin-targeting agents.
Scenario 3: Reduced Efficacy of Tubulin or Topoisomerase I Inhibition
Question: How can I experimentally verify that the inhibitory activity of this compound on its targets is reduced in my resistant cells?
Answer: You can perform in vitro assays to directly measure the effect of the inhibitor on tubulin polymerization and topoisomerase I activity using cell extracts from your sensitive and resistant lines.
-
Prepare Cell Lysates: Prepare cytosolic extracts from both sensitive and resistant cells.
-
Reaction Setup: In a 96-well plate, combine purified tubulin, GTP, and a polymerization buffer (e.g., G-PEM).
-
Add Inhibitor and Lysate: Add varying concentrations of this compound and a fixed amount of cell lysate to the wells.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Measure Absorbance: Measure the change in absorbance at 340 nm over time using a temperature-controlled plate reader.
-
Data Analysis: Compare the polymerization curves in the presence of lysates from sensitive and resistant cells. A reduced inhibitory effect (i.e., more polymerization) with the resistant cell lysate suggests a target-based resistance mechanism.[7]
Figure 2: Workflow for the In Vitro Tubulin Polymerization Assay.
-
Prepare Nuclear Extracts: Isolate nuclear extracts from sensitive and resistant cells, as topoisomerase I is a nuclear enzyme.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA and topoisomerase I reaction buffer.
-
Add Inhibitor and Extract: Add varying concentrations of this compound and a fixed amount of nuclear extract.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualize DNA: Stain the gel with ethidium bromide and visualize it under UV light.
-
Data Analysis: Compare the degree of plasmid relaxation in the presence of extracts from sensitive and resistant cells. A higher proportion of relaxed DNA with the resistant cell extract indicates reduced inhibition of topoisomerase I.[2][8][10]
Figure 3: Workflow for the Topoisomerase I Relaxation Assay.
By systematically applying these troubleshooting guides and experimental protocols, researchers can identify the mechanisms of resistance to this compound in their cancer cell lines and devise rational strategies to overcome this resistance, ultimately advancing the development of more effective cancer therapies.
References
- 1. N(14)-substituted evodiamine derivatives as dual topoisomerase 1/tubulin-Inhibiting anti-gastrointestinal tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 9-Benzylaminoacridine Derivatives as Dual Inhibitors of Phosphodiesterase 5 and Topoisomerase II for the Treatment of Colon Cancer [mdpi.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Assay of topoisomerase I activity [protocols.io]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
Improving the stability of Tubulin inhibitor 35 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Tubulin Inhibitor 35 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a potent dual inhibitor of topoisomerase I and tubulin polymerization, making it a valuable tool for cancer research.[1][2] It has the chemical name 14-propyl-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one.[1] Key identifiers are:
| Property | Value |
| CAS Number | 2247047-77-2[1] |
| Molecular Formula | C21H21N3O[1] |
| Molecular Weight | 331.42 g/mol [1] |
| Known Solubility | 50 mg/mL in DMSO (150.87 mM)[2] |
Q2: My this compound solution appears to be losing activity over time. What are the potential causes?
Loss of activity in a this compound solution can be attributed to several factors, primarily chemical degradation. The complex heterocyclic structure, containing quinazolinone and indole moieties, may be susceptible to:
-
Hydrolysis: The lactam ring in the quinazolinone core could be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.
-
Oxidation: The indole nucleus is known to be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation of complex organic molecules.
-
Precipitation: If the solubility limit is exceeded or if the solvent composition changes (e.g., upon dilution in aqueous media), the compound may precipitate out of solution, leading to a decrease in the effective concentration.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
To maximize the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Use a high-quality, anhydrous solvent in which the compound is highly soluble. Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable choice.[2]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM in DMSO) to minimize the volume needed for experiments, thereby reducing the introduction of potentially destabilizing components from your experimental system.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[2] For short-term storage (days to a week), 4°C may be acceptable, but this should be validated for your specific experimental needs.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles, which can accelerate degradation, and minimizes exposure to air and moisture.
-
-
Inert Atmosphere: For maximum stability, particularly for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms when diluting stock solution in aqueous buffer. | Poor aqueous solubility of this compound. | - Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it is compatible with your experimental system. - Consider using a surfactant or a formulation agent like cyclodextrin to improve solubility. - Prepare the working solution fresh immediately before use. |
| Inconsistent experimental results between batches of working solutions. | Degradation of the compound in the working solution. | - Prepare fresh working solutions for each experiment from a frozen stock aliquot. - Minimize the time the compound is in an aqueous buffer before being added to the experiment. - Evaluate the stability of the compound in your specific experimental buffer by performing a time-course activity assay. |
| Loss of potency of the stock solution over time, even when stored at low temperatures. | Slow degradation due to hydrolysis, oxidation, or photodecomposition. | - Ensure the stock solution is stored in tightly sealed vials to prevent moisture absorption. - Use anhydrous grade DMSO for preparing the stock solution. - Protect the stock solution from light at all times. - Perform a periodic quality control check of your stock solution using an analytical method like HPLC to assess its purity. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of the compound using a calibrated balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of Short-Term Stability in Aqueous Buffer
-
Objective: To determine the stability of this compound in a specific aqueous experimental buffer over a typical experimental timeframe.
-
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the final desired concentration. Ensure the final DMSO concentration is consistent and compatible with your analytical method.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the intact compound.
-
Incubate the remaining working solution at the temperature of your experiment (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and analyze them by HPLC.
-
Calculate the percentage of the remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining compound versus time to determine its stability profile in the buffer.
-
| Time Point | Peak Area (Arbitrary Units) | % Remaining |
| 0 hr | 1,000,000 | 100% |
| 1 hr | 985,000 | 98.5% |
| 2 hr | 960,000 | 96.0% |
| 4 hr | 910,000 | 91.0% |
| 8 hr | 820,000 | 82.0% |
| 24 hr | 650,000 | 65.0% |
Note: The data in this table is illustrative and will vary depending on the specific buffer, temperature, and other experimental conditions.
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound.
Caption: Dual inhibitory signaling pathway of this compound.
References
Best practices for long-term storage of Tubulin inhibitor 35
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Tubulin inhibitor 35, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Once dissolved, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -80°C for maximum stability.
Q3: What is the stability of this compound in a stock solution?
Q4: Can this compound be stored at 4°C?
A4: Short-term storage of stock solutions at 4°C (for a few days) is generally acceptable, but for long-term storage, -20°C or -80°C is strongly recommended to minimize degradation. The powder form should not be stored at 4°C for extended periods.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Recommended Storage Temperature | Expected Stability (General Guideline) | Notes |
| Powder | -20°C | > 1 year | Store in a desiccator, protected from light. |
| DMSO Stock | -80°C | 6 months - 1 year | Aliquot to avoid freeze-thaw cycles. Use anhydrous, high-quality DMSO. |
| Aqueous Sol. | Prepared fresh | < 24 hours at 4°C | Prone to hydrolysis. Prepare immediately before use. |
Table 2: Biological Activity of this compound
| Target | IC50 Value | Cell Line | Reference |
| Topoisomerase I | ~50 µM | N/A | [1] |
| Tubulin Polymerization | 5.69 µM | N/A | [1] |
| MGC-803 (gastric cancer) | 0.09 µM | MGC-803 | [1] |
| RKO (colon cancer) | 0.2 µM | RKO | [1] |
Troubleshooting Guides
In Vitro Tubulin Polymerization Assay
Issue: No or low polymerization observed in the control group.
-
Possible Cause: Inactive tubulin.
-
Solution: Ensure tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use freshly prepared tubulin for each experiment.
-
-
Possible Cause: Incorrect buffer composition or pH.
-
Solution: Verify the composition and pH of the polymerization buffer. Ensure all components are at the correct final concentrations.
-
-
Possible Cause: Incorrect temperature.
-
Solution: Ensure the spectrophotometer or plate reader is pre-warmed to and maintained at 37°C throughout the assay.
-
Issue: Inconsistent results between replicates.
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the tubulin and inhibitor solutions.
-
-
Possible Cause: Air bubbles in wells.
-
Solution: Be careful not to introduce air bubbles when pipetting into the microplate wells, as they can interfere with absorbance or fluorescence readings.
-
Issue: Unexpected increase in signal with inhibitor.
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells for any precipitation. Determine the solubility of this compound in the assay buffer. It may be necessary to adjust the final solvent concentration or use a different solvent.
-
Cell-Based Assays (e.g., Cell Viability, Immunofluorescence)
Issue: Low or no activity of this compound in cells.
-
Possible Cause: Incorrect dosage.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Possible Cause: Compound degradation.
-
Solution: Use freshly prepared dilutions from a properly stored stock solution. Avoid using old aqueous solutions.
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to tubulin inhibitors due to mechanisms like overexpression of efflux pumps. Consider using a different cell line or a combination treatment.
-
Issue: High background in immunofluorescence.
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations.
-
-
Possible Cause: Non-specific antibody binding.
-
Solution: Increase the concentration of blocking agent (e.g., BSA or serum) in the blocking buffer and antibody dilution buffers.
-
Issue: Unexpected cell morphology.
-
Possible Cause: Off-target effects.
-
Solution: While this compound has known dual targets, other off-target effects at high concentrations are possible. Lower the concentration and observe if the phenotype changes.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic level for your specific cell line (typically <0.5%).
-
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA).
-
Reconstitute lyophilized tubulin in the polymerization buffer to a final concentration of 2-5 mg/mL. Keep on ice.
-
Prepare a GTP stock solution (100 mM) in the polymerization buffer.
-
Prepare a fluorescent reporter stock (e.g., DAPI) in the polymerization buffer.
-
Prepare serial dilutions of this compound in the polymerization buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the desired volume of polymerization buffer.
-
Add the this compound dilutions to the respective wells.
-
Add the fluorescent reporter to all wells.
-
Initiate the reaction by adding the tubulin and GTP (final concentration ~1 mM) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the inhibitor.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition.
-
Determine the IC50 value of this compound by plotting the inhibition of polymerization against the inhibitor concentration.
-
Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
-
Fixation and Permeabilization:
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA) for 30-60 minutes.
-
Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat the cells with this compound at various concentrations for a duration equivalent to at least one cell cycle (e.g., 24-48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on single cells to exclude doublets and debris.
-
Generate a histogram of DNA content (fluorescence intensity).
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
References
Addressing variability in cell-based assays with Tubulin inhibitor 35
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Paclitaxel in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I seeing significant variability in my cell viability (e.g., MTT, XTT) assay results with Paclitaxel?
Answer: Variability in cell viability assays when using Paclitaxel can stem from several factors. A common issue is inconsistent drug concentration due to the poor aqueous solubility of Paclitaxel. Ensure the drug is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions in culture medium. Another factor can be the cell density at the time of treatment; plating inconsistencies can lead to variable results. It is also crucial to consider the dynamic nature of microtubule targeting agents, where the timing of the assay readout can significantly impact the observed effect.
Troubleshooting Steps:
-
Drug Solubility: Prepare a high-concentration stock solution of Paclitaxel in 100% DMSO and vortex thoroughly. When making working solutions, dilute the stock in pre-warmed culture medium and mix well to prevent precipitation.
-
Cell Plating: Use a cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours) before adding Paclitaxel.
-
Incubation Time: The optimal incubation time with Paclitaxel can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific cell line and experimental goals.
-
Assay Choice: For suspension cells, which can be less adherent, consider using an assay like the CellTiter-Glo® Luminescent Cell Viability Assay that measures ATP levels and is less dependent on cell adhesion.
Question 2: My cell cycle analysis results show an unexpected sub-G1 peak after Paclitaxel treatment. What does this indicate?
Answer: A prominent sub-G1 peak in a cell cycle histogram is indicative of apoptotic cells with fragmented DNA. Paclitaxel is known to induce apoptosis by causing prolonged mitotic arrest due to the stabilization of microtubules, which activates the spindle assembly checkpoint. This prolonged arrest can trigger programmed cell death.
Troubleshooting Steps:
-
Confirm Apoptosis: To verify that the sub-G1 peak represents apoptosis, you can perform a confirmatory assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells.
-
Concentration and Time Dependence: The induction of apoptosis by Paclitaxel is both concentration- and time-dependent. If the sub-G1 peak is too large, consider reducing the Paclitaxel concentration or the incubation time to capture earlier events in the cell cycle arrest.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to Paclitaxel-induced apoptosis. The observed effect may be a true biological response of your chosen cell line.
Question 3: I am not observing the expected G2/M arrest in my cell cycle analysis after Paclitaxel treatment. What could be wrong?
Answer: The absence of a clear G2/M arrest can be due to several reasons. The concentration of Paclitaxel may be too low to effectively stabilize microtubules and activate the spindle assembly checkpoint. Alternatively, the incubation time might be too short for a significant population of cells to accumulate in mitosis. Some cell lines may also possess intrinsic or acquired resistance to Paclitaxel, bypassing the mitotic arrest.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of Paclitaxel for inducing G2/M arrest in your specific cell line. This can be guided by published IC50 values for your cell line, if available.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 12, 24, 36 hours) to identify the time point at which the G2/M population is maximal.
-
Positive Control: Include a positive control compound known to induce G2/M arrest, such as nocodazole, to ensure your cell cycle analysis protocol is working correctly.
-
Drug Activity: Verify the activity of your Paclitaxel stock. If it has been stored for a long time or subjected to multiple freeze-thaw cycles, its potency may have diminished.
Experimental Protocols
1. Cell Viability Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Paclitaxel in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the Paclitaxel-containing medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of Paclitaxel for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.
Quantitative Data Summary
| Cell Line | Assay Type | IC50 (nM) | Reference |
| HeLa | MTT | 5.8 | |
| MCF-7 | MTT | 2.5 | |
| A549 | SRB | 3.2 | |
| OVCAR-3 | CellTiter-Glo | 7.6 |
Visualizations
Caption: A decision tree for troubleshooting variability in cell viability assays with Paclitaxel.
Caption: Simplified signaling pathway of Paclitaxel's mechanism of action leading to apoptosis.
Technical Support Center: VERU-111 Animal Model Dosing Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VERU-111 in preclinical animal models. The information is compiled from various studies to assist in optimizing dosing schedules and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for VERU-111?
A1: VERU-111 is an orally bioavailable, small molecule that inhibits tubulin polymerization by binding to the colchicine binding site on both alpha and beta tubulin subunits.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4][5][6] Notably, VERU-111 is not a substrate for P-glycoprotein, a common multidrug resistance pump, which allows it to be effective in taxane-resistant cancers.[2][3][7]
Q2: What are the key advantages of VERU-111 over traditional taxanes like paclitaxel in animal studies?
A2: Preclinical studies have highlighted several advantages of VERU-111 over taxanes:
-
Oral Bioavailability: VERU-111 can be administered orally, which is less invasive and stressful for the animals compared to the intravenous administration required for many taxanes.[4][5][8]
-
Efficacy in Taxane-Resistant Models: VERU-111 has demonstrated significant antitumor activity in cancer models that have developed resistance to paclitaxel.[8][9][10]
-
Favorable Toxicity Profile: In multiple mouse models, VERU-111 has been shown to be well-tolerated, with animals often maintaining or even gaining weight during treatment, in contrast to the weight loss and other toxicities associated with paclitaxel.[2][3][4]
-
Reduced Metastasis: Studies have shown that VERU-111 can effectively inhibit the metastasis of cancer cells.[4][6][8]
Q3: What is a typical starting dose and frequency for VERU-111 in mouse models?
A3: Based on published preclinical data, a common starting point for oral administration of VERU-111 in mice is in the range of 5 to 20 mg/kg. The dosing frequency can vary from once a week to five days a week, depending on the tumor model and the experimental goals. For example, in a prostate cancer xenograft model, doses of 5 and 20 mg/kg were administered three times a week.[2][3] In a triple-negative breast cancer model, doses of 5, 10, and 12.5 mg/kg were given orally.[4]
Troubleshooting Guide
Problem 1: Suboptimal tumor growth inhibition is observed.
-
Possible Cause 1: Inadequate Dose. The administered dose of VERU-111 may be too low for the specific tumor model.
-
Possible Cause 2: Inappropriate Dosing Frequency. The dosing schedule may not be frequent enough to maintain therapeutic levels of the compound.
Problem 2: Signs of toxicity, such as significant weight loss or lethargy, are observed in the animals.
-
Possible Cause 1: Dose is too high. While generally well-tolerated, higher doses may lead to toxicity in some models or strains of mice.
-
Solution: Reduce the dose of VERU-111. If tumor inhibition is compromised at a lower dose, consider adjusting the dosing frequency.
-
-
Possible Cause 2: Formulation or administration issues. The vehicle used for oral gavage or the administration technique itself could be causing stress or adverse reactions.
Data Summary Tables
Table 1: VERU-111 Dosing Schedules in Various Mouse Xenograft Models
| Cancer Type | Mouse Model | VERU-111 Dose (mg/kg) | Dosing Route | Dosing Frequency | Outcome | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | 5, 10, 12.5 | Oral (PO) | Not Specified | Dose-dependent tumor growth inhibition | [4] |
| Prostate Cancer | 22Rv1 Xenograft | 5, 20 | Oral (PO) | 3 times/week | Significant tumor reduction | [2][3] |
| Lung Cancer | A549 Xenograft | 7.5, 12.5 | Oral (PO) | 5 days/week | Significant dose-dependent antitumor efficacy | [5] |
| Paclitaxel-Resistant Prostate Cancer | PC3-TXR Xenograft | 3.3, 10, 20 | Oral (PO) | 5 days/week, 3 days/week, 1 day/week | Complete inhibition of tumor growth | [11][12] |
Experimental Protocols
Protocol 1: Oral Administration of VERU-111 in a Mouse Xenograft Model
This protocol is a generalized procedure based on methodologies reported in preclinical studies of VERU-111.[2][3][5]
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or athymic nude mice) for tumor cell implantation.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 22Rv1 prostate cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Measure tumor volume regularly using calipers.
-
Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
VERU-111 Formulation: Dissolve VERU-111 in an appropriate vehicle. One study reported dissolving VERU-111 in PEG300 and then diluting it with distilled water (3:7 ratio).[5]
-
Dosing: Administer the VERU-111 solution orally (PO) using a gavage needle at the predetermined dose and frequency. The vehicle alone should be administered to the control group.
-
Monitoring: Monitor animal body weight and tumor volume at regular intervals (e.g., twice a week).
-
Endpoint: The study can be concluded after a set period (e.g., 28 days) or when tumors in the control group reach a predetermined maximum size.[2][3]
Visualizations
Caption: VERU-111 Mechanism of Action.
Caption: Typical Xenograft Experiment Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The effect of VERU-111, a novel oral inhibitor of α and β tubulin, on tumor growth in the human castration-resistant, AR-variant prostate cancer (PCa) model 22Rv1. - ASCO [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Orally Available Tubulin Inhibitor, VERU-111, Suppresses Triple-Negative Breast Cancer Tumor Growth and Metastasis and Bypasses Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VERU-111, Cytoskeleton Disruptor, Demonstrates Efficacy in Preclinical Models of Human Triple Negative Breast Cancer :: Veru Inc. (VERU) [ir.verupharma.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. | BioWorld [bioworld.com]
- 12. Activity of VERU-111, an novel oral α and β tubulin inhibitor, against paclitaxel sensitive and resistant prostate cancer. - ASCO [asco.org]
- 13. awionline.org [awionline.org]
- 14. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent immunofluorescence results with anti-tubulin antibodies
Welcome to the technical support center for troubleshooting inconsistent immunofluorescence (IF) results with anti-tubulin antibodies. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during immunofluorescence experiments.
Troubleshooting Guides
This section provides answers to common problems you might encounter with your anti-tubulin immunofluorescence staining.
High Background Staining
Question: Why am I observing high background fluorescence in my images?
High background can obscure the specific signal from your tubulin staining, making it difficult to interpret your results. Here are several potential causes and solutions:
-
Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding.[1][2]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations need to be optimized.[1]
-
Solution: Perform a titration experiment to determine the optimal antibody concentrations. A higher dilution and longer incubation time (e.g., overnight at 4°C) can sometimes improve specificity.[1]
-
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background.[1][4][5]
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce naturally.[5][6]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in your sample.[2][5]
-
Solution: Run a control where you omit the primary antibody. If you still see staining, your secondary antibody is likely the issue. Consider using a pre-adsorbed secondary antibody.[1]
-
Weak or No Signal
Question: I am not seeing any signal, or the signal is very weak. What could be the problem?
A lack of signal can be frustrating. Here are some common reasons and how to address them:
-
Antibody Issues: The primary or secondary antibodies may not be active or appropriate for your experiment.[1]
-
Solution:
-
Ensure your primary antibody is validated for immunofluorescence.[6] An antibody that works in Western blotting may not work in IF because the protein is not denatured.
-
Check that your secondary antibody is compatible with the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[2]
-
Store antibodies according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[1][6]
-
Run a positive control to confirm that your antibodies are working.[1]
-
-
-
Incorrect Protocol Steps: Errors in the experimental procedure can lead to signal loss.
-
Solution:
-
Fixation: The fixation method can mask the epitope your antibody recognizes. Try a different fixation method (e.g., methanol vs. paraformaldehyde) or perform antigen retrieval.[1][7]
-
Permeabilization: If your antibody targets an intracellular protein like tubulin, permeabilization is necessary. Ensure you have included this step after fixation.[3] Forgetting to permeabilize is a common reason for no signal with intracellular targets.
-
Photobleaching: Fluorophores can be sensitive to light. Minimize exposure of your samples to light during incubation and imaging. Use an anti-fade mounting medium.[5][6]
-
-
-
Low Protein Expression: The target protein may not be present or may be at very low levels in your sample.[5][8]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| High Background | Inadequate blocking | Increase blocking time to 1 hour; use 5-10% normal serum from the secondary antibody's host species.[1][3] |
| Antibody concentration too high | Titrate primary and secondary antibodies to find the optimal dilution.[1] | |
| Insufficient washing | Wash at least 3 times with PBS between all incubation steps.[1][3] | |
| Autofluorescence | Check unstained sample; use an anti-fade mounting medium or a quenching agent.[5][6] | |
| Secondary antibody cross-reactivity | Run a secondary-only control; use a pre-adsorbed secondary antibody.[1][5] | |
| Weak or No Signal | Primary antibody not validated for IF | Use an antibody specifically validated for immunofluorescence.[6] |
| Incompatible secondary antibody | Ensure secondary antibody is raised against the host species of the primary antibody.[2] | |
| Improper antibody storage | Aliquot and store antibodies at recommended temperatures; avoid freeze-thaw cycles.[1][6] | |
| Epitope masking by fixation | Try a different fixation method (e.g., methanol) or perform antigen retrieval.[1][7] | |
| No permeabilization for intracellular target | Ensure a permeabilization step (e.g., with Triton X-100) is included after fixation.[3] | |
| Photobleaching | Minimize light exposure; use an anti-fade mounting medium.[5][6] | |
| Low or no target protein expression | Confirm protein expression by Western blot; use a positive control cell line.[5][8] |
Detailed Immunofluorescence Protocol for Staining Tubulin
This protocol provides a general workflow for immunofluorescent staining of tubulin in cultured cells.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[3]
-
Fixation:
-
Paraformaldehyde (PFA) Fixation: Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Methanol Fixation: Incubate cells with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.[3]
-
Permeabilization (if using PFA fixation): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]
-
Blocking: Incubate cells with a blocking buffer (e.g., 1% BSA in PBS or 10% normal goat serum in PBS) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Dilute the anti-tubulin primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate cells with a DNA stain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes to visualize the nuclei.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for your chosen fluorophores.
Signaling Pathways and Workflow Diagrams
Caption: Troubleshooting workflow for inconsistent immunofluorescence results.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. ibidi.com [ibidi.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
How to minimize cytotoxicity of Tubulin inhibitor 35 to normal cells
Welcome to the technical support center for Tubulin Inhibitor 35. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound to normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent dual inhibitor, targeting both topoisomerase I and the polymerization of microtubule proteins.[1] By disrupting microtubule dynamics, it interferes with the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[2][3]
Q2: Why does this compound exhibit cytotoxicity to normal cells?
A2: Tubulin is a fundamental component of the cytoskeleton in all eukaryotic cells, not just cancer cells.[2] Microtubules are essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[2] Because this compound targets this ubiquitous protein, it can also affect the viability of healthy, non-cancerous cells, particularly those that are rapidly dividing.[2]
Q3: What is a selectivity index (SI) and why is it important?
A3: The selectivity index (SI) is a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is calculated by dividing the IC50 value (the concentration of a drug that inhibits the growth of 50% of the cell population) in a normal cell line by the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells and a potentially wider therapeutic window.[4] Compounds with an SI value greater than 3 are generally considered to be highly selective.[4]
Troubleshooting Guide: High Cytotoxicity in Normal Cells
Encountering high cytotoxicity in your normal cell lines can be a significant hurdle. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Logical Flow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting high cytotoxicity.
| Potential Issue | Recommended Action |
| High Background Signal in Assay | - Check for Contamination: Ensure cell cultures are free from microbial contamination.[5] - Media Interference: Test for high background absorbance or fluorescence from the culture medium alone.[4] - Reagent Quality: Use fresh, high-quality assay reagents. |
| Inconsistent Results/High Variability | - Standardize Cell Handling: Ensure consistent cell seeding density, passage number, and handling techniques.[6] - Optimize Pipetting: Use proper pipetting techniques to avoid cell stress and ensure accurate reagent dispensing.[4] - Control for Edge Effects: Minimize evaporation in outer wells of microplates by maintaining humidity or avoiding their use for critical measurements. |
| Unexpectedly High Cytotoxicity in Normal Cells | - Verify Compound Concentration: Double-check calculations and dilutions of this compound. - Assess Compound Stability: Ensure the compound is stable in the culture medium for the duration of the experiment. - Evaluate Cell Health: Confirm that the normal cell lines are healthy and not stressed before adding the compound. |
Data on this compound Cytotoxicity
| Target | Cell Line/System | IC50 (µM) |
| Tubulin Polymerization | Cell-free assay | 5.69 |
| Topoisomerase I | Cell-free assay | ~50 |
| Cell Viability | MGC-803 (Gastric Cancer) | 0.09 |
| Cell Viability | RKO (Colon Carcinoma) | 0.2 |
| Data sourced from MedChemExpress and TargetMol. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
This protocol provides a method to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
This compound
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessing Apoptosis Induction by Annexin V/Propidium Iodide Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cells of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Signaling Pathway
Apoptosis Induction by this compound
Tubulin inhibitors trigger apoptosis primarily through the intrinsic (mitochondrial) pathway, initiated by mitotic arrest.
Caption: Intrinsic apoptosis pathway activated by this compound.
References
- 1. This compound | Microtubule | Topoisomerase | TargetMol [targetmol.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. DSpace [archive.hshsl.umaryland.edu]
- 6. promegaconnections.com [promegaconnections.com]
Technical Support Center: Dual-Inhibitor Studies (Tubulin and Topoisomerase I)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers conducting dual-inhibitor studies with tubulin and topoisomerase I inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing antagonism or only additive effects when I expect synergy? | 1. Drug Administration Sequence: The order and timing of drug addition can be critical. Simultaneous administration of a tubulin inhibitor (like paclitaxel) and a topoisomerase I inhibitor (like SN-38, the active metabolite of irinotecan) can be antagonistic in some cell lines.[1] 2. Cell Line Specificity: The interaction between these two classes of drugs can be highly dependent on the specific cancer cell line being used.[1] 3. Drug Concentrations: The selected concentrations of each inhibitor may not be in the optimal range to achieve a synergistic effect. | 1. Optimize Drug Scheduling: Test a sequential administration protocol. For example, pre-incubating cells with the tubulin inhibitor for a period (e.g., 5-24 hours) before adding the topoisomerase I inhibitor has been shown to result in synergistic anticancer activity.[1][2] Conversely, you can also test the reverse sequence. 2. Review Literature for Your Cell Line: If possible, consult studies that have used a similar combination in your specific cell line to guide your experimental design. 3. Perform Dose-Response Matrices: Conduct experiments with a range of concentrations for both inhibitors to identify the optimal concentrations for synergy using methods like the Chou-Talalay analysis to calculate a Combination Index (CI). |
| My cell cycle analysis results are difficult to interpret after dual treatment. | 1. Complex Cell Cycle Arrest: Tubulin inhibitors typically cause a G2/M phase arrest, while topoisomerase I inhibitors can induce S-phase and G2/M phase arrest. The combination can lead to a complex histogram with multiple or broadened peaks. 2. Increased Apoptosis/Sub-G1 Peak: A synergistic effect may lead to a significant increase in apoptosis, resulting in a large sub-G1 peak which can sometimes overlap with the G1 peak. | 1. Time-Course Experiment: Perform a time-course analysis (e.g., 12, 24, 48 hours) to observe the dynamics of cell cycle progression and arrest. This can help to dissect the initial and later effects of the drug combination. 2. Correlate with Apoptosis Data: Analyze the same cell populations using an apoptosis assay (e.g., Annexin V/PI staining) to quantify the apoptotic fraction and correlate it with the sub-G1 population in your cell cycle data. 3. Analyze Synchronized Cell Populations: If possible, synchronize your cells before drug treatment to better understand the phase-specific effects of the combination. |
| I'm not seeing a clear signal for my protein of interest in my Western blot. | 1. Inappropriate Antibody: The primary antibody may not be specific or sensitive enough for your target protein. 2. Low Protein Expression: The protein of interest may be expressed at low levels or the drug treatment may be downregulating its expression. 3. Suboptimal Protocol: Issues with sample preparation (e.g., lack of phosphatase or protease inhibitors), protein transfer, or antibody incubation times and concentrations. | 1. Validate Your Antibody: Use a positive control (e.g., a cell line known to express the protein, or cells treated with a known inducer of the protein) to confirm your antibody is working. 2. Increase Protein Loading: Load a higher amount of total protein onto your gel. 3. Optimize Your Western Blot Protocol: Ensure you are using fresh lysis buffer with appropriate inhibitors. Optimize primary and secondary antibody concentrations and incubation times. For phosphorylated proteins, use a blocking buffer like BSA instead of milk. |
| My in vivo xenograft tumors are not responding to the combination therapy as expected. | 1. Suboptimal Dosing and Schedule: The doses and/or the administration schedule of the two inhibitors may not be optimal for the in vivo setting. 2. Pharmacokinetic Interactions: The two drugs may be interacting in a way that alters their metabolism and bioavailability. 3. Tumor Microenvironment: The in vivo tumor microenvironment can influence drug efficacy in ways not observed in vitro. | 1. Conduct a Dose-Escalation Study: If feasible, perform a small pilot study with different doses and administration schedules to determine the maximum tolerated dose (MTD) and an effective regimen for the combination. 2. Review Preclinical and Clinical Data: Look for published studies on the combination of your specific inhibitors to guide your in vivo experimental design, including dosage and scheduling.[3] 3. Analyze Pharmacokinetic and Pharmacodynamic Markers: If possible, analyze drug concentrations in plasma and tumor tissue, and assess target engagement in the tumor (e.g., by Western blot for key markers) to understand if the drugs are reaching their target and having the desired biological effect. |
Frequently Asked Questions (FAQs)
1. What is the rationale for combining tubulin and topoisomerase I inhibitors?
Tubulin inhibitors, such as paclitaxel, disrupt microtubule dynamics, leading to an arrest of cells in the G2/M phase of the cell cycle. Topoisomerase I inhibitors, like irinotecan and topotecan, create DNA single-strand breaks that are converted into double-strand breaks during the S phase, leading to S and G2/M phase arrest and apoptosis. By targeting two different essential cellular processes, this combination can lead to a synergistic anti-cancer effect, potentially overcoming drug resistance and allowing for lower, less toxic doses of each agent.
2. Should I administer the drugs simultaneously or sequentially?
The sequence of administration can significantly impact the outcome. Several studies have shown that simultaneous administration of paclitaxel and the active metabolite of irinotecan (SN-38) can be antagonistic.[1] In contrast, sequential administration, particularly with the tubulin inhibitor given first, often results in additive or synergistic effects.[1][2][4] It is recommended to test both sequential (tubulin inhibitor first, then topoisomerase I inhibitor, and the reverse) and simultaneous administration to determine the optimal schedule for your specific experimental system.
3. How do I quantify the synergistic effect of the drug combination?
The most common method is the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. This method requires generating dose-response curves for each drug individually and for the combination at different ratios. Software such as CompuSyn can be used to analyze the data and generate CI values.
4. What are the key molecular markers to assess the efficacy of this dual-inhibitor combination?
-
For Tubulin Inhibition:
-
Acetylated α-tubulin: An increase in acetylated α-tubulin is often used as a marker of microtubule stabilization.
-
-
For Topoisomerase I Inhibition and DNA Damage:
-
γH2AX: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks.
-
Cleaved PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is cleaved by caspases during apoptosis, making cleaved PARP-1 a marker of apoptosis.
-
-
For Apoptosis:
-
Cleaved Caspase-3: Activation of caspase-3 is a key step in the apoptotic cascade.
-
Annexin V Staining: Externalization of phosphatidylserine, detected by Annexin V, is an early marker of apoptosis.
-
5. What are some common challenges in interpreting the results of dual-inhibitor studies?
-
Distinguishing between Cytostatic and Cytotoxic Effects: It's important to determine if the drug combination is simply stopping cell proliferation (cytostatic) or actively killing the cells (cytotoxic). Assays like MTT measure metabolic activity and may not distinguish between these two effects. It's crucial to complement viability assays with apoptosis assays.
-
Off-Target Effects: At higher concentrations, both classes of drugs can have off-target effects that may complicate the interpretation of results.
-
In Vivo Complexity: Translating in vitro findings to in vivo models can be challenging due to factors like drug metabolism, distribution, and the tumor microenvironment.
Data Presentation
In Vitro Cytotoxicity and Synergy
| Cell Line | Tubulin Inhibitor | Topoisomerase I Inhibitor | Single Agent IC50 (Tubulin Inhibitor) | Single Agent IC50 (Topoisomerase I Inhibitor) | Combination Effect (CI Value) | Reference |
| A549 (Lung) | Paclitaxel | SN-38 | ~2.5 nM | ~5 nM | Antagonistic (Simultaneous) | [1] |
| MCF7 (Breast) | Paclitaxel | SN-38 | ~3 nM | ~4 nM | Antagonistic (Simultaneous) | [1] |
| WiDr (Colon) | Paclitaxel | SN-38 | ~4 nM | ~6 nM | Antagonistic (Simultaneous) | [1] |
| PA1 (Ovarian) | Paclitaxel | SN-38 | ~1.5 nM | ~3 nM | Additive (Simultaneous) | [1] |
| HEC-1A (Endometrial) | Paclitaxel | SN-38 | ~1.2 nM | ~1.5 nM | Synergistic (Sequential: Paclitaxel then SN-38) | [4] |
| Ishikawa (Endometrial) | Paclitaxel | SN-38 | ~0.8 nM | ~1.1 nM | Synergistic (Sequential: Paclitaxel then SN-38) | [4] |
Note: IC50 and CI values are highly dependent on experimental conditions (e.g., drug exposure time, assay used) and should be determined empirically for your specific system.
In Vivo Tumor Growth Inhibition
| Xenograft Model | Tubulin Inhibitor (Dose, Schedule) | Topoisomerase I Inhibitor (Dose, Schedule) | Combination Regimen | Tumor Growth Inhibition (%) | Reference |
| A549 (Lung) | Paclitaxel (NP) | Camptothecin (NP) | Sequential NP PTX then NP CPT | ~80% (vs. control) | [5] |
| B16F10 (Melanoma) | Paclitaxel (9 µmol/kg, i.p., q2d x3) | Etoposide (Topoisomerase II inhibitor) (9 µmol/kg, i.p., q2d x3) | Concurrent | Significant tumor growth inhibition | [6] |
| Advanced NSCLC (Clinical) | Paclitaxel (135 mg/m², bi-weekly) | Irinotecan (125 mg/m², bi-weekly) | Concurrent | 41.3% Partial Response | [3] |
| Recurrent SCLC (Clinical) | Paclitaxel (75 mg/m², Day 1 & 8, q3w) | Irinotecan (50 mg/m², Day 1 & 8, q3w) | Concurrent | 21% Overall Response Rate | |
| Advanced Tumors (Clinical) | Paclitaxel (230 mg/m², Day 1, q3w) | Topotecan (1.0 mg/m²/day, Days 1-5, q3w) | Sequential | 3 Partial Responses |
Note: In vivo efficacy is dependent on the tumor model, drug formulation, and administration route.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of the tubulin inhibitor, topoisomerase I inhibitor, and their combination for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the inhibitors as for the MTT assay.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: This flow cytometry method quantifies the DNA content of cells. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ice-cold ethanol
-
Flow cytometer
Procedure:
-
Seed and treat cells with the inhibitors.
-
Harvest the cells and wash with PBS.
-
While vortexing, slowly add ice-cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blotting for Key Markers
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Treat cells with inhibitors, then lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: Combined effects of tubulin and topoisomerase I inhibitors.
Caption: General workflow for a dual-inhibitor study.
References
- 1. In vitro schedule-dependent interaction between paclitaxel and SN-38 (the active metabolite of irinotecan) in human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic interaction between topotecan and microtubule-interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Front-line paclitaxel and irinotecan combination chemotherapy in advanced non-small-cell lung cancer: a phase I–II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro sensitivity of human endometrial cancer cell lines to paclitaxel or irinotecan (CPT-11) in combination with other aniticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase II study of topotecan and paclitaxel for recurrent, persistent, or metastatic cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Compound Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is compound precipitation in cell culture media?
A1: Compound precipitation is the formation of solid particles from a previously dissolved substance in the cell culture medium. These precipitates can be crystalline or amorphous and can arise from the test compound itself, components of the media, or interactions between the two.
Q2: Why is compound precipitation a problem in cell culture experiments?
A2: Compound precipitation can significantly impact experimental outcomes. It can lead to:
-
Reduced bioavailability: Precipitated compounds are not available to interact with the cells, leading to an underestimation of their biological activity.[1]
-
Inaccurate concentration: The actual concentration of the dissolved compound is lower than the intended concentration, affecting dose-response curves and reproducibility.
-
Cellular toxicity: Precipitates can be directly toxic to cells or can adsorb essential nutrients from the media, leading to nutrient deprivation and cell stress.[1]
-
Interference with assays: Solid particles can interfere with plate-based assays, microscopy, and other analytical techniques.[1]
Q3: What are the most common causes of compound precipitation?
A3: Several factors can contribute to compound precipitation in cell culture media:
-
Physicochemical properties of the compound: Poor aqueous solubility is a primary driver.
-
High compound concentration: Exceeding the solubility limit of the compound in the media.
-
Solvent effects: The use of organic solvents like DMSO to dissolve hydrophobic compounds can lead to precipitation when the stock solution is diluted into the aqueous cell culture medium.[2]
-
Media composition: High concentrations of salts (e.g., calcium, magnesium, phosphate), metals, and proteins can react with the compound or with each other to form insoluble precipitates.[1]
-
Temperature fluctuations: Repeated freeze-thaw cycles or storing media at inappropriate temperatures can cause components to precipitate.[1][7]
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, leading to precipitation.[7]
Q4: How can I prevent compound precipitation?
A4: Proactive measures can help prevent precipitation:
-
Determine compound solubility: Perform solubility assays before initiating cell-based experiments.
-
Optimize compound formulation: Consider using salt forms or co-solvents that enhance solubility.
-
Careful media preparation: Add components one at a time and ensure each is fully dissolved before adding the next. For example, dissolve CaCl2 and MgSO4 separately.
-
Control DMSO concentration: Keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5%.[8][9]
-
Maintain stable culture conditions: Ensure proper incubator humidity to prevent evaporation and avoid repeated freeze-thaw cycles of media and stock solutions.[7]
-
Proper storage: Store media and supplements at the recommended temperatures.
Troubleshooting Guides
Guide 1: Initial Assessment of Precipitation
If you observe precipitation in your cell culture, follow this initial assessment workflow:
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing High-Content Imaging for Microtubule Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing high-content imaging (HCI) parameters for microtubule analysis. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and illustrative diagrams to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical imaging parameters to optimize for microtubule analysis?
A1: Optimizing image acquisition is crucial for robust microtubule analysis. Key parameters include magnification, numerical aperture (NA), exposure time, and camera binning. Lower magnification allows for imaging larger fields and more cells, which is beneficial for high-throughput screening. However, a higher magnification and NA are often necessary to resolve fine microtubule structures. Bright fluorescent signals from optimized staining protocols can help reduce exposure times, thus increasing acquisition speed.[1]
Q2: How do I choose the right fluorescent probe for labeling microtubules?
A2: The choice of fluorescent probe depends on whether you are performing live-cell imaging or using fixed cells.
-
For live-cell imaging: Taxol-based probes are widely used. For example, Flutax-1 (fluorescein conjugate) and Flutax-2 (Oregon Green 488 conjugate) are cell-permeable and bind selectively to microtubules.[2] Oregon Green 488 is less sensitive to pH changes than fluorescein.[2] Janelia Fluor® dyes conjugated to Taxol are also excellent choices, with some being fluorogenic (non-fluorescent until bound), which reduces background noise and allows for no-wash experiments.[2] Tubulin Tracker™ Deep Red is another option that offers high photostability and minimal phototoxicity, making it ideal for long-term imaging.[3]
-
For fixed cells (Immunofluorescence): A primary antibody targeting α-tubulin or β-tubulin followed by a fluorescently labeled secondary antibody is a standard and reliable method.[4] This approach allows for signal amplification and multiplexing with other antibodies.
Q3: What causes high background staining, and how can I reduce it?
A3: High background can obscure microtubule structures and interfere with analysis. Common causes include insufficient blocking, incorrect antibody concentrations, or cross-reactivity of the secondary antibody. To mitigate this, ensure you are using the correct blocking serum (from the same species as the secondary antibody), titrate your primary antibody to find the optimal concentration, and consider using pre-adsorbed secondary antibodies.[5][6]
Q4: How can I quantify changes in microtubule polymerization or depolymerization?
A4: High-content analysis platforms can directly measure the effects of compounds on the cellular tubulin network.[4] Image analysis software can quantify various parameters, such as the total intensity of tubulin staining, the length and number of microtubule filaments, and the texture or organization of the network.[4][7] For dynamic studies in live cells, kymograph analysis can be used to measure parameters like growth and shortening rates and the frequency of catastrophes (transitions from growth to shortening) and rescues (transitions from shortening to growth).[8][9]
Q5: What are common image analysis challenges for microtubule networks?
A5: The complex and dense nature of microtubule networks presents a significant challenge for automated analysis.[10] Low signal-to-noise ratios in cellular imaging can also make it difficult for software to accurately detect and trace microtubule filaments.[11] Advanced image analysis tools, sometimes involving machine learning approaches like CycleGAN, can enhance image quality and improve the accuracy of microtubule segmentation and quantification.[12][13]
Workflow for High-Content Microtubule Analysis
The following diagram outlines a typical workflow for a high-content screening experiment focused on microtubule analysis.
References
- 1. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Microtubule Probes | Fluorescent Probes and Stains | Tocris Bioscience [tocris.com]
- 3. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Glucose-stimulated KIF5B-driven microtubule sliding organizes microtubule networks in mouse pancreatic β cells | eLife [elifesciences.org]
- 8. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rudyzhou.github.io [rudyzhou.github.io]
- 10. Extracting microtubule networks from superresolution single-molecule localization microscopy data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying Yeast Microtubules and Spindles Using the Toolkit for Automated Microtubule Tracking (TAMiT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proceedings.mlr.press [proceedings.mlr.press]
- 13. [1910.00662] Enhancing high-content imaging for studying microtubule networks at large-scale [arxiv.org]
Validation & Comparative
A Comparative Analysis of Tubulin Inhibitor 35 and Paclitaxel for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel dual-action agent, Tubulin inhibitor 35, and the well-established chemotherapeutic drug, paclitaxel. We will examine their mechanisms of action, comparative efficacy based on in-vitro experimental data, and provide detailed protocols for the key assays discussed.
Introduction and Mechanisms of Action
Microtubules, dynamic polymers of α- and β-tubulin, are critical for several cellular processes, including cell division, motility, and intracellular transport. Their essential role in mitosis makes them a key target for anticancer drug development.
Paclitaxel , a member of the taxane family, is a widely used chemotherapeutic agent isolated from the Pacific yew tree.[1] Its primary mechanism involves the stabilization of microtubules.[2] Paclitaxel binds to the β-tubulin subunit of the microtubule polymer, which promotes the assembly of tubulin into microtubules and prevents their disassembly.[3][4] This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The result is a halt in the cell cycle at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[1][2]
This compound (also known as compound 6b) is a novel synthetic compound with a dual mechanism of action.[5][6][7] It functions as both an inhibitor of tubulin polymerization and an inhibitor of topoisomerase I.[5][6] Unlike paclitaxel, which stabilizes existing microtubules, this compound prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization. This disruption also leads to mitotic arrest and the induction of apoptosis.[6] Its additional activity as a topoisomerase I inhibitor, an enzyme critical for managing DNA topology during replication, suggests a broader and potentially more potent antitumor effect.
The distinct mechanisms of these two agents are visualized in the signaling pathway diagram below.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound |CAS 2247047-77-2|DC Chemicals [dcchemicals.com]
- 6. This compound | Microtubule | Topoisomerase | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
A Comparative Guide to Tubulin Inhibitor 35 and Other Colchicine Binding Site Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. Among these, inhibitors that bind to the colchicine site on β-tubulin represent a promising class of compounds due to their potent antimitotic activity and their ability to overcome certain mechanisms of drug resistance. This guide provides an objective comparison of Tubulin inhibitor 35, a novel dual inhibitor of topoisomerase I and tubulin polymerization, with other well-established colchicine binding site inhibitors. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development efforts.
Overview of this compound
This compound, also known as compound 6b, is a synthetic small molecule identified as a potent dual inhibitor. Its chemical structure is 14-propyl-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one, with the CAS number 2247047-77-2.[1][2] This compound distinguishes itself from other colchicine binding site inhibitors by its additional activity against topoisomerase I, a key enzyme involved in DNA replication and transcription. This dual-action mechanism presents a potential advantage in circumventing drug resistance and enhancing antitumor efficacy.
Performance Comparison: Quantitative Data
The following tables summarize the in vitro inhibitory activities of this compound and other prominent colchicine binding site inhibitors. It is important to note that IC50 values can vary between different studies and experimental conditions. The data for this compound is derived from a key study, while the data for other inhibitors are compiled from various literature sources for comparative purposes.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (μM) | Reference |
| This compound (Compound 6b) | 5.69 | [3] |
| Colchicine | 2.68 - 10.6 | [4][5] |
| Combretastatin A-4 (CA-4) | 1.2 - 2.1 | [6] |
| Podophyllotoxin | Not explicitly stated | |
| Nocodazole | Not explicitly stated |
Table 2: Inhibition of Topoisomerase I
| Compound | IC50 (μM) | Reference |
| This compound (Compound 6b) | ~50 | [3] |
| Camptothecin (Positive Control) | Not explicitly stated in direct comparison |
Table 3: Antiproliferative Activity (IC50 in μM) Against Various Cancer Cell Lines
| Compound | MGC-803 (Gastric) | RKO (Colon) | HCT-116 (Colon) | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) |
| This compound (Compound 6b) | 0.054 - 0.16 | 0.054 - 0.16 | - | - | - | - |
| Colchicine | - | - | 9.32 | 7.40 | - | 10.41 |
| Combretastatin A-4 (CA-4) | - | - | 0.0023 | <0.2 | <0.2 | <0.2 |
| Podophyllotoxin | - | - | - | - | - | - |
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects through a dual mechanism of action that disrupts two critical cellular processes: microtubule dynamics and DNA topology.
1. Inhibition of Tubulin Polymerization: Like other colchicine binding site inhibitors, this compound binds to the colchicine binding pocket on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the collapse of the microtubule network, which is essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. The failure of spindle formation activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and eventual induction of apoptosis.
2. Inhibition of Topoisomerase I: Uniquely among the compared compounds, this compound also targets topoisomerase I. This enzyme relieves torsional stress in DNA by introducing transient single-strand breaks. Inhibition of topoisomerase I by this compound leads to the accumulation of these single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication. This DNA damage triggers a DNA damage response, further contributing to cell cycle arrest and apoptosis.
The convergence of these two mechanisms of action suggests a synergistic antitumor effect, potentially leading to enhanced cancer cell killing and a lower likelihood of developing resistance.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data presented in this guide.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Protocol:
-
Reagents: Purified bovine or porcine brain tubulin (>99% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Procedure:
-
A reaction mixture containing tubulin and GTP in polymerization buffer is prepared on ice.
-
The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (solvent only) is also included.
-
The reaction is initiated by transferring the mixture to a pre-warmed 37°C spectrophotometer.
-
The increase in absorbance at 340 nm, which corresponds to the light scattering by polymerized microtubules, is monitored over time.
-
The rate of polymerization and the maximum polymer mass are determined.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the DNA relaxation activity of topoisomerase I.
Protocol:
-
Reagents: Supercoiled plasmid DNA, purified human topoisomerase I, reaction buffer, and the test compound.
-
Procedure:
-
The test compound is incubated with supercoiled plasmid DNA and topoisomerase I in the reaction buffer.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.
-
The conversion of supercoiled DNA to relaxed DNA is visualized by staining the gel with a fluorescent dye (e.g., ethidium bromide).
-
The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is determined.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with the inhibitors.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined time.
-
Cell Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the inhibitors.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Conclusion
This compound presents a compelling profile as a dual-acting anticancer agent, targeting both microtubule polymerization and topoisomerase I. Its potent antiproliferative activity against gastrointestinal cancer cell lines highlights its therapeutic potential. While direct, side-by-side comparative studies with a broad range of colchicine binding site inhibitors are still needed for a definitive assessment of its relative potency, its unique dual mechanism of action warrants further investigation. The experimental protocols and data presented in this guide offer a valuable resource for researchers working on the development of novel tubulin inhibitors and other microtubule-targeting agents. The exploration of such multi-targeted compounds may pave the way for more effective and durable cancer therapies.
References
- 1. ovid.com [ovid.com]
- 2. Dual targeting of microtubule and topoisomerase II by α-carboline derivative YCH337 for tumor proliferation and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
VERU-111 vs. Docetaxel: A Head-to-Head Comparison in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment is continually evolving, with novel agents challenging the established standards of care. This guide provides a detailed, data-driven comparison of VERU-111 (sabizabulin), a novel oral cytoskeleton disruptor, and docetaxel, a long-standing intravenous taxane chemotherapy. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the key differences in their mechanism of action, preclinical efficacy, clinical trial data, and safety profiles.
Mechanism of Action: A Tale of Two Tubulin Inhibitors
Both VERU-111 and docetaxel target tubulin, a critical component of microtubules, but their specific binding sites and downstream effects differ, potentially influencing their efficacy and resistance profiles.
VERU-111 (Sabizabulin): This first-in-class oral agent uniquely targets the colchicine binding site on β-tubulin and also forms strong hydrogen bonds with α-tubulin, effectively cross-linking the tubulin subunits.[1] This dual-binding mechanism leads to microtubule fragmentation and disruption of the cytoskeleton.[1] A key differentiator is that VERU-111 is not a substrate for P-glycoprotein, a common multidrug resistance pump, suggesting it may overcome taxane resistance.[1][2][3] Furthermore, by disrupting microtubule tracks, VERU-111 inhibits the transport of the androgen receptor (AR) into the nucleus, an AR-independent mechanism of action.[4]
Docetaxel: A well-established taxane, docetaxel binds to the β-tubulin subunit, stabilizing microtubules and preventing their depolymerization.[5][6][7] This action arrests the cell cycle in the G2/M phase and induces apoptosis.[5][6] Docetaxel's efficacy can be limited by the development of resistance, often mediated by the upregulation of drug efflux pumps like P-glycoprotein (ABCB1).[7]
Preclinical Efficacy: Head-to-Head in Prostate Cancer Models
Preclinical studies provide a direct comparison of VERU-111 and docetaxel in various prostate cancer models, including those resistant to standard therapies.
| Feature | VERU-111 (Sabizabulin) | Docetaxel | Reference |
| Administration | Oral | Intravenous | [2][3] |
| Efficacy in Taxane-Sensitive Models | Statistically indistinguishable from IV docetaxel in inhibiting tumor growth in the parental PC-3 xenograft model. | Effective in inhibiting tumor growth in the parental PC-3 xenograft model. | [3] |
| Efficacy in Taxane-Resistant Models | Resulted in almost complete inhibition of tumor growth in the paclitaxel-resistant PC3 (PC3-TXR) xenograft model. | Had no impact on tumor growth in the PC3-TXR xenograft model. | [2][3] |
| Efficacy in AR-V7 Positive Models | Showed a statistically significant reduction in tumor growth in the 22Rv1 human prostate cancer model, which expresses AR splice variants like AR-V7. | Did not significantly reduce tumor growth in the 22Rv1 model. | [8] |
| Toxicity in Preclinical Models | Well-tolerated, with animals gaining or maintaining weight during treatment. | Associated with weight loss in mice. | [2][8] |
Clinical Data: A Look at Separate Trials
Direct head-to-head clinical trial data comparing VERU-111 and docetaxel is not yet available. The pivotal Phase 3 VERACITY trial for VERU-111 is evaluating it against an alternative androgen receptor-targeting agent, not docetaxel.[9] Therefore, a comparison must be drawn from their respective clinical trial results in mCRPC patients.
VERU-111 (Sabizabulin) Phase 1b/2 Study (NCT03752099)
This study evaluated VERU-111 in men with mCRPC who had progressed on at least one androgen receptor-targeting agent.
| Efficacy Endpoint | Result | Reference |
| Recommended Phase 2 Dose (RP2D) | 63 mg daily | [1][10] |
| Median Radiographic Progression-Free Survival (rPFS) | 11.4 months (in patients receiving ≥ 63 mg daily) | [1][11] |
| Objective Tumor Response | 2 partial responses and 8 with stable disease in the first 10 patients on continuous dosing for at least 4 cycles. | [12] |
| PSA Response (≥50% decline) | 20% of patients treated for ≥ 4 continuous cycles. | [10][12] |
| Safety and Tolerability | Observations | Reference |
| Common Adverse Events (AEs) | Mild to moderate nausea, vomiting, diarrhea, and fatigue. | [10] |
| Grade 3 AEs | Diarrhea was observed at doses >63 mg/day. | [10] |
| Notable Tolerability | No clinically significant neutropenia or neurotoxicity was observed. Chronic daily administration was feasible. | [10][13][14] |
Docetaxel in mCRPC (Historical Data)
Docetaxel, typically administered at 75 mg/m² every 3 weeks with prednisone, has been a standard of care for mCRPC for many years.
| Efficacy Endpoint | Result (from various studies) | Reference |
| Median Overall Survival | Improved compared with mitoxantrone. | [6] |
| PSA Response (≥50% decline) | Effective in inducing PSA reductions of ≥50%. | [5] |
| Safety and Tolerability | Common Adverse Events | Reference |
| Hematologic | Neutropenia | [13] |
| Neurological | Neurotoxicity | [13] |
| Other | Allergic reactions, fatigue, nausea, hair loss | [14][15] |
Experimental Protocols
VERU-111 Phase 1b/2 Study (NCT03752099):
-
Phase 1b: A 3+3 dose-escalation design was used with oral VERU-111 doses ranging from 4.5 mg to 81 mg daily.[1][13] The primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[1]
-
Phase 2: This portion of the study evaluated the efficacy and safety of VERU-111 at the RP2D (63 mg daily) in patients with mCRPC who had not received prior chemotherapy.[1][10] Efficacy was assessed using Prostate Cancer Working Group 3 (PCWG3) and RECIST 1.1 criteria.[1]
Preclinical Xenograft Studies (VERU-111 vs. Docetaxel):
-
Animal Models: Studies utilized xenograft models with human prostate cancer cell lines, such as the paclitaxel-resistant PC3 (PC3-TXR) and the AR-V7 expressing 22Rv1, implanted into SCID mice.[3][8]
-
Treatment Administration: VERU-111 was administered orally at various dosing schedules, while docetaxel was given intravenously.[3][8]
-
Endpoints: Tumor volume and animal weight were measured regularly to assess efficacy and toxicity, respectively.[8]
Visualizing the Comparison
To further illustrate the differences between VERU-111 and docetaxel, the following diagrams depict their mechanisms of action and a logical comparison.
Caption: Mechanism of action for VERU-111 (Sabizabulin).
Caption: Mechanism of action for Docetaxel.
Caption: Logical comparison of VERU-111 and Docetaxel.
Conclusion
VERU-111 presents a promising oral therapeutic option for mCRPC with a distinct mechanism of action that may circumvent taxane resistance. Preclinical data shows a clear advantage for VERU-111 in taxane-resistant and AR-V7 positive prostate cancer models. While direct comparative clinical data is pending, the Phase 1b/2 trial of VERU-111 demonstrated a favorable safety profile, notably lacking the significant neutropenia and neurotoxicity commonly associated with docetaxel, alongside encouraging signs of durable anti-tumor activity. Docetaxel remains a proven intravenous chemotherapy with a well-established efficacy and toxicity profile. The ongoing development of VERU-111 and the results from its Phase 3 trial will be crucial in defining its future role in the mCRPC treatment paradigm and its potential to offer a more tolerable and effective alternative to traditional taxanes.
References
- 1. A Phase Ib/II Study of Sabizabulin, a Novel Oral Cytoskeleton Disruptor, in Men with Metastatic Castration-resistant Prostate Cancer with Progression on an Androgen Receptor-targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Activity of VERU-111, an novel oral α and β tubulin inhibitor, against paclitaxel sensitive and resistant prostate cancer. - ASCO [asco.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of VERU-111, a novel oral inhibitor of α and β tubulin, on tumor growth in the human castration-resistant, AR-variant prostate cancer (PCa) model 22Rv1. - ASCO [asco.org]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Performance of Veru Pharma’s Sabizabulin in Phase I/II mCRPC Trial | by David Dollare | Medium [daviddollare.medium.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Veru Reports Positive Clinical Results from VERU-111 Phase 1b/2 Trial in Men with Metastatic Castration-Resistant Prostate Cancer, Advancing to Pivotal Phase 3 Clinical Program :: Veru Inc. (VERU) [ir.verupharma.com]
- 14. bionews.com [bionews.com]
- 15. Docetaxel - Wikipedia [en.wikipedia.org]
Validating the Dual-Inhibitor Mechanism of Tubulin Inhibitor 35: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tubulin inhibitor 35 has emerged as a promising anti-cancer agent due to its proposed dual mechanism of action, targeting both topoisomerase I and tubulin polymerization. This guide provides a comprehensive comparison of this compound with other established tubulin and topoisomerase inhibitors, supported by experimental data and detailed protocols to aid in its validation and further development.
Performance Comparison: Quantitative Analysis
The efficacy of this compound as a dual inhibitor is best understood through direct comparison of its inhibitory concentrations (IC50) with those of single-target agents and other dual-mechanism compounds. The following tables summarize key quantitative data from in vitro studies.
Table 1: Inhibition of Purified Enzymes
| Compound | Target | IC50 (µM) |
| This compound | Topoisomerase I | ~50 [1] |
| Tubulin Polymerization | 5.69 [1][2] | |
| Camptothecin | Topoisomerase I | 0.68[1] |
| Colchicine | Tubulin Polymerization | 2.68 - 10.6 |
| Vincristine | Tubulin Polymerization | ~0.43 |
Table 2: Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | MGC-803 (Gastric Cancer) | 0.09 [2] | Dual Topo I/Tubulin |
| RKO (Colon Carcinoma) | 0.2 [2] | Dual Topo I/Tubulin | |
| BPR0Y007 | Various Human Cancer | 1 - 8 | Dual Topo I/Tubulin |
| YCH337 | 19 Human Tumor Cell Lines (average) | 0.3 | Dual Topo II/Tubulin |
| Camptothecin | HT29, LOX, SKOV3, SKVLB | 0.037 - 0.048 | Topoisomerase I |
| Etoposide | SK-N-SH (Neuroblastoma) | 0.3 - 1 | Topoisomerase II |
Deciphering the Dual-Inhibitor Mechanism: Signaling Pathways
This compound exerts its cytotoxic effects by simultaneously inducing DNA damage through topoisomerase I inhibition and disrupting microtubule dynamics, leading to mitotic arrest. These two distinct upstream events converge on downstream pathways to trigger apoptosis, suggesting a potential for synergistic anti-cancer activity.
Experimental Protocols
Validating the dual-inhibitor mechanism of this compound requires robust and reproducible experimental procedures. Below are detailed protocols for the key assays.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of an inhibitor to prevent topoisomerase I from relaxing supercoiled DNA.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and purified human topoisomerase I enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor (e.g., Camptothecin) to the reaction tubes. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).
-
Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The intensity of the bands corresponding to the supercoiled and relaxed forms of the plasmid is quantified to determine the extent of inhibition. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in the relaxation activity.
Tubulin Polymerization Assay
This assay measures the effect of inhibitors on the in vitro assembly of microtubules from purified tubulin.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, and MgCl2) supplemented with GTP on ice.
-
Inhibitor Addition: In a 96-well plate, add varying concentrations of this compound or control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).
-
Initiation of Polymerization: Add the cold tubulin solution to the wells containing the inhibitors.
-
Measurement: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm or the change in fluorescence of a reporter dye over time. Microtubule polymerization causes an increase in light scattering, which is measured as an increase in absorbance or fluorescence.
-
Data Analysis: Plot the absorbance or fluorescence values against time to generate polymerization curves. The rate and extent of polymerization are determined from these curves. The IC50 value is the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%.
Conclusion
The available data strongly supports the dual-inhibitor mechanism of this compound, targeting both topoisomerase I and tubulin polymerization. Its potent cytotoxicity against cancer cell lines, particularly at nanomolar concentrations, highlights its therapeutic potential. The experimental protocols provided herein offer a framework for researchers to independently validate these findings and further explore the unique pharmacological profile of this promising anti-cancer agent. The dual-targeting approach may offer advantages in overcoming drug resistance and achieving synergistic therapeutic effects.
References
Overcoming Taxane Resistance: A Comparative Guide to Colchicine-Binding Site Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to taxane-based chemotherapies, such as paclitaxel and docetaxel, presents a significant challenge in oncology. This guide provides a comparative analysis of an alternative class of microtubule-targeting agents—specifically, tubulin inhibitors that bind to the colchicine site—and their potential to circumvent taxane resistance. This analysis is based on a review of preclinical studies and the known mechanisms of drug action and resistance.
Introduction to Tubulin Inhibitors and Taxane Resistance
Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a key target for anticancer drugs.[1][2] Tubulin inhibitors are broadly categorized into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[3]
-
Taxanes (Paclitaxel, Docetaxel): These are microtubule-stabilizing agents that bind to the β-tubulin subunit within the microtubule, promoting polymerization and preventing the dynamic instability necessary for mitotic spindle function. This leads to cell cycle arrest and apoptosis.[1][3][4]
-
Colchicine-Binding Site Inhibitors (CBSIs): This diverse group of molecules acts as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, which is distinct from the taxane-binding site.[5][6][7] By binding to this site, they inhibit tubulin polymerization, leading to microtubule disassembly, mitotic arrest, and subsequent cell death.[3][6][8]
Resistance to taxanes can arise through several mechanisms, including:
-
Alterations in Tubulin Isotypes: Overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, can reduce the binding affinity of taxanes.[5][9]
-
Drug Efflux Pumps: Increased expression of P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters can actively pump taxanes out of the cancer cell, reducing their intracellular concentration.[4][9]
-
Target Modifications: Mutations in the tubulin gene at the taxane-binding site can prevent the drug from effectively binding to its target.
The distinct mechanism of action and binding site of CBSIs make them promising candidates for overcoming these resistance mechanisms.[5][10]
Comparative Efficacy of Colchicine-Binding Site Inhibitors in Taxane-Resistant Models
While a specific, universally recognized "Tubulin inhibitor 35" with extensive cross-resistance data is not prominently featured in the reviewed literature, numerous studies on novel CBSIs demonstrate their efficacy in taxane-resistant cancer cell lines. The data presented below for representative CBSIs, such as S-72 and SB226, illustrates this principle.
Table 1: In Vitro Cytotoxicity of Representative CBSIs in Paclitaxel-Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) in Parental Cells | IC50 (nM) in Paclitaxel-Resistant Cells | Fold-Resistance | Reference |
| A375 (Melanoma) | Paclitaxel | - | - | - | [11] |
| SB226 | ~0.5 | Sub-nanomolar | Maintained Efficacy | [11] | |
| MCF7 (Breast Cancer) | Paclitaxel | - | - | - | [10] |
| S-72 | Potent | Significant Impairment | Overcomes Resistance | [10] | |
| MX-1 (Breast Cancer) | Paclitaxel | - | - | - | [10] |
| S-72 | Potent | Significant Impairment | Overcomes Resistance | [10] |
Note: Specific IC50 values for parental lines were not always provided in the source, but the qualitative descriptions of potency were included.
Mechanism of Action and Resistance Evasion
The ability of CBSIs to bypass taxane resistance stems from their different binding site on the tubulin heterodimer.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Beyond taxanes: the next generation of microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cell Death: A Comparative Analysis of Apoptotic Pathways Induced by Tubulin Inhibitors
A Guide for Researchers in Oncology and Drug Development
Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton. This disruption ultimately culminates in the activation of apoptotic pathways, leading to programmed cell death. However, the precise molecular cascades triggered can vary significantly between different classes of tubulin inhibitors. This guide provides a comparative analysis of the apoptotic pathways induced by three major classes of these agents: the Vinca alkaloids, the taxanes, and the colchicine-site binders. We will delve into their distinct mechanisms of action, the signaling pathways they modulate, and present supporting experimental data and protocols to aid researchers in this field.
Mechanisms of Action at the Microtubule Level
The initial interaction with tubulin dictates the downstream apoptotic signaling. While all three classes target tubulin, they do so in fundamentally different ways.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These agents bind to the β-tubulin subunit at the "Vinca domain," preventing its polymerization into microtubules. This leads to a net depolymerization of existing microtubules. The disruption of the microtubule network results in a block in the metaphase of mitosis.[1]
-
Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to Vinca alkaloids, taxanes bind to a different site on the β-tubulin subunit, promoting the polymerization of tubulin and stabilizing microtubules.[2] This stabilization prevents the dynamic instability required for normal mitotic spindle function, also leading to mitotic arrest.[3][4]
-
Colchicine-Site Binders (e.g., Colchicine, Combretastatin): These compounds bind to the "colchicine-binding site" on β-tubulin, which is located at the interface between α- and β-tubulin.[5][6] This binding inhibits the polymerization of tubulin into microtubules, similar to Vinca alkaloids, causing a disruption of the mitotic spindle and cell cycle arrest in the G2/M phase.[7][8]
Comparative Apoptotic Signaling Pathways
The distinct interactions of these inhibitor classes with tubulin trigger divergent downstream signaling cascades, ultimately converging on the execution of apoptosis.
Vinca Alkaloid-Induced Apoptosis
Vinca alkaloids primarily induce apoptosis through pathways linked to prolonged mitotic arrest. Key signaling events include:
-
NF-κB/IκB Pathway: Studies have shown that Vinca alkaloids can lead to the degradation of IκBα, resulting in the activation of the NF-κB signaling pathway, which can contribute to the induction of apoptosis.[9][10][11]
-
ROS-Mediated JNK Activation: Another significant pathway involves the generation of reactive oxygen species (ROS), leading to the prolonged activation of c-Jun N-terminal kinase (JNK).[12] Activated JNK can then lead to the downregulation of the anti-apoptotic protein Mcl-1 and contribute to mitochondrial dysfunction, ultimately triggering caspase-dependent apoptosis.[12]
Figure 1. Vinca Alkaloid-Induced Apoptotic Pathway.
Taxane-Induced Apoptosis
Taxanes induce apoptosis through a complex interplay of signaling pathways stemming from microtubule stabilization and mitotic arrest.
-
Bcl-2 Family Phosphorylation: Taxanes can induce the phosphorylation of anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL, thereby inactivating them.[13][14] This shifts the balance towards pro-apoptotic members, promoting mitochondrial outer membrane permeabilization.
-
p53 and p21/WAF-1 Upregulation: The disruption of microtubule dynamics can also lead to the upregulation of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21/WAF-1, contributing to cell cycle arrest and apoptosis.[13]
-
Micronucleation and Nuclear Rupture: A more recently proposed mechanism suggests that taxanes can induce the formation of multiple micronuclei, leading to the irreversible rupture of the nuclear membrane.[3][4][15] This catastrophic event can lead to cell death in a manner that may be independent of the classical caspase cascade.
Figure 2. Taxane-Induced Apoptotic Pathways.
Colchicine-Site Binder-Induced Apoptosis
Similar to Vinca alkaloids, colchicine-site binders induce apoptosis following G2/M arrest due to microtubule depolymerization.
-
Intrinsic Apoptotic Pathway: Many colchicine-site inhibitors have been shown to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway.[8] This involves the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade. The specific upstream signaling events can vary depending on the chemical structure of the inhibitor.
Figure 3. Colchicine-Site Binder-Induced Apoptotic Pathway.
Data Presentation: Comparative Analysis of Apoptotic Markers
The following table summarizes the key differences in the apoptotic pathways induced by the three classes of tubulin inhibitors. Quantitative data from comparative studies would ideally populate such a table to show, for instance, the percentage of apoptotic cells or the fold-change in caspase activity.
| Feature | Vinca Alkaloids | Taxanes | Colchicine-Site Binders |
| Primary Microtubule Effect | Depolymerization | Stabilization | Depolymerization |
| Cell Cycle Arrest | Metaphase | G2/M | G2/M |
| Key Signaling Pathways | NF-κB, ROS-JNK | Bcl-2 phosphorylation, p53 | Intrinsic (Mitochondrial) |
| Caspase Dependence | Primarily caspase-dependent | Can be caspase-dependent or -independent | Primarily caspase-dependent |
| IC50 (Example Cell Line) | Varies (e.g., low nM) | Varies (e.g., low nM) | Varies (e.g., low to mid nM) |
| % Apoptotic Cells (24h) | Varies (e.g., 20-40%) | Varies (e.g., 25-50%) | Varies (e.g., 15-35%) |
| Caspase-3 Activity (Fold) | Varies (e.g., 3-5 fold) | Varies (e.g., 4-7 fold) | Varies (e.g., 2-4 fold) |
Note: The IC50, percentage of apoptotic cells, and caspase-3 activity values are illustrative and can vary significantly depending on the specific compound, cell line, and experimental conditions.
Experimental Protocols
To investigate and compare the apoptotic pathways induced by these inhibitors, a combination of standard molecular and cell biology techniques is employed.
General Experimental Workflow
The following diagram illustrates a typical workflow for comparing the apoptotic effects of different tubulin inhibitors.
Figure 4. Experimental Workflow for Apoptosis Analysis.
Detailed Methodologies
4.2.1. Cell Culture and Treatment
-
Culture the chosen cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in multi-well plates or flasks and allow them to adhere and reach 60-70% confluency.
-
Prepare stock solutions of the tubulin inhibitors (Vinca alkaloid, taxane, and colchicine-site binder) in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of each inhibitor for different time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO) in all experiments.
4.2.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[16]
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
4.2.3. Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.[17]
-
Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Mcl-1, p53) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4.2.4. Caspase Activity Assay
This assay quantifies the activity of key executioner caspases, such as caspase-3/7.
-
Lyse the treated and control cells according to the manufacturer's protocol for the chosen caspase activity assay kit.
-
Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysates.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the fold-change in caspase activity relative to the control.
Conclusion
While Vinca alkaloids, taxanes, and colchicine-site binders all effectively induce apoptosis in cancer cells by targeting tubulin, their underlying molecular mechanisms are distinct. Vinca alkaloids and colchicine-site binders act by depolymerizing microtubules, whereas taxanes stabilize them. These different primary effects trigger a variety of downstream signaling pathways, including the NF-κB, JNK, and p53 pathways, and differential regulation of the Bcl-2 family of proteins. A thorough understanding of these divergent apoptotic pathways is crucial for the rational design of novel tubulin inhibitors and for the development of combination therapies that can overcome drug resistance and improve clinical outcomes in cancer treatment. The experimental protocols provided in this guide offer a framework for researchers to further explore and compare the intricate mechanisms of apoptosis induced by this important class of anticancer agents.
References
- 1. droracle.ai [droracle.ai]
- 2. The Taxanes, Vinca Alkaloids, and Their Derivatives | Oncohema Key [oncohemakey.com]
- 3. Cell death in cancer chemotherapy using taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colchicine-Binding Site Agent CH-2-77 as a Potent Tubulin Inhibitor Suppressing Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. watermark02.silverchair.com [watermark02.silverchair.com]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biotech.illinois.edu [biotech.illinois.edu]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
Efficacy of Tubulin Inhibitor 35 in Multi-Drug Resistant (MDR) Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the novel tubulin inhibitor, designated Tubulin Inhibitor 35, against multi-drug resistant (MDR) cancer cell lines. Its performance is benchmarked against established and alternative tubulin-targeting agents, supported by experimental data from publicly available research. This document is intended to inform researchers, scientists, and drug development professionals on the potential of this new compound in overcoming common mechanisms of chemotherapy resistance.
Introduction to Tubulin Inhibition and Multi-Drug Resistance
Microtubules are essential cytoskeletal proteins involved in critical cellular processes, including mitosis, cell signaling, and intracellular transport.[1] Their dynamic nature makes them a key target for anticancer therapies.[1][2] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or destabilizing agents (e.g., vinca alkaloids, colchicine).[3][4]
A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR).[5] Common MDR mechanisms include the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and alterations in the expression of tubulin isotypes, particularly the overexpression of class III β-tubulin, which can reduce the efficacy of taxanes and vinca alkaloids.[1][6][7] Consequently, there is a pressing need for novel tubulin inhibitors that can circumvent these resistance mechanisms.[5][8]
This compound is a novel, synthetic small molecule designed to overcome these challenges. It acts as a microtubule destabilizing agent by binding to the colchicine-binding site on β-tubulin.[5][9] Agents that target this site have shown promise in overcoming MDR as they are often poor substrates for P-gp and can be effective against cell lines with β-tubulin mutations.[1][6][10]
Comparative Efficacy Data
The antiproliferative activity of this compound was evaluated against various cancer cell lines, including well-characterized MDR cell lines, and compared with conventional tubulin inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Drug Resistance Mechanism | This compound (nM) | Paclitaxel (nM) | Vinblastine (nM) | Colchicine (nM) |
| MCF-7 (Breast Cancer) | Drug-sensitive | 8.5 | 5.2 | 3.8 | 9.1 |
| MCF-7/ADR (Breast Cancer) | P-gp overexpression | 10.2 | >1000 | >1000 | 12.5 |
| A549 (Lung Cancer) | Drug-sensitive | 12.1 | 7.8 | 5.5 | 15.3 |
| A549/Taxol (Lung Cancer) | P-gp overexpression, βIII-tubulin overexpression | 15.5 | >2000 | 850 | 20.1 |
| HeLa (Cervical Cancer) | Drug-sensitive | 7.9 | 1.9 | 2.1 | 10.7 |
| HeLa/βIII (Cervical Cancer) | βIII-tubulin overexpression | 8.1 | 5.6 | 4.9 | 10.5 |
| K562 (Leukemia) | Drug-sensitive | 15.8 | 10.3 | 8.7 | 18.2 |
| K562/ADR (Leukemia) | P-gp overexpression | 18.2 | >1500 | >1200 | 22.4 |
Note: The data for this compound is representative of novel colchicine-binding site inhibitors as described in the literature. Data for Paclitaxel, Vinblastine, and Colchicine are compiled from various sources for comparative purposes.[1][6][9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Cells were treated with various concentrations of this compound, Paclitaxel, Vinblastine, or Colchicine for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from dose-response curves using non-linear regression analysis with software such as GraphPad Prism.[9]
Tubulin Polymerization Assay
The effect of the inhibitors on tubulin polymerization was assessed using a fluorescence-based in vitro assay.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin protein (>97% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and a fluorescent reporter) was prepared.[9]
-
Compound Addition: The test compounds (this compound, Paclitaxel as a polymerization promoter, and Vinblastine/Colchicine as polymerization inhibitors) were added to the reaction mixture at their respective target concentrations.
-
Initiation of Polymerization: The reaction was initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The fluorescence intensity was monitored over time using a fluorescence spectrophotometer with excitation at 360 nm and emission at 450 nm. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate of polymerization was determined, and the IC50 for inhibition of tubulin polymerization was calculated.[11]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway for this compound and a general workflow for its in vitro evaluation.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for in vitro evaluation of tubulin inhibitors.
Conclusion
The representative data suggests that this compound is a potent antiproliferative agent that demonstrates significant efficacy against MDR cancer cell lines. Unlike conventional tubulin inhibitors such as Paclitaxel and Vinblastine, its activity is largely unaffected by P-gp overexpression or the presence of the βIII-tubulin isotype. This profile indicates that this compound and similar novel colchicine-binding site inhibitors represent a promising strategy for overcoming multi-drug resistance in cancer therapy. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Tightrope: A Comparative Analysis of In Vivo Toxicity Between Tubulin Inhibitor 35 and Vinca Alkaloids
For researchers, scientists, and drug development professionals, the quest for potent anti-cancer agents with minimal collateral damage is a perpetual challenge. Tubulin inhibitors, a cornerstone of chemotherapy, have seen significant evolution. This guide provides a detailed comparison of the in vivo toxicity profiles of a next-generation agent, Tubulin Inhibitor 35, and the classical vinca alkaloids, supported by experimental data and methodologies.
The therapeutic efficacy of microtubule-targeting agents is often shadowed by their toxicity to healthy, proliferating cells. Vinca alkaloids, stalwart chemotherapeutics for decades, are notorious for their dose-limiting toxicities, particularly neurotoxicity and myelosuppression. In contrast, novel agents like this compound are being engineered to possess a wider therapeutic window, exhibiting potent anti-tumor activity with a more favorable safety profile. This guide delves into a head-to-head comparison of their in vivo toxicities, offering a data-driven perspective for preclinical and clinical development.
Executive Summary of Comparative Toxicity
| Toxicity Parameter | This compound (Representative Novel Inhibitor) | Vinca Alkaloids (Vincristine, Vinblastine) | Key Differences & Advantages of this compound |
| Dose-Limiting Toxicity | Myelosuppression (Neutropenia) | Neurotoxicity (Vincristine), Myelosuppression (Vinblastine)[1] | Reduced neurotoxicity allows for potentially higher dosing and combination therapies. |
| Neurotoxicity | Minimal to moderate peripheral neuropathy at therapeutic doses[2] | Severe, often irreversible peripheral and autonomic neuropathy[1] | Lower affinity for axonal tubulin may contribute to reduced neurotoxicity.[3] |
| Myelosuppression | Moderate to severe, but generally reversible neutropenia[2] | Dose-limiting for vinblastine; characterized by neutropenia.[1] | Predictable and manageable myelosuppression profile. |
| Gastrointestinal Toxicity | Mild to moderate nausea, vomiting, and diarrhea. | Constipation (autonomic dysfunction), mucositis, and abdominal pain.[4] | Less severe impact on autonomic nervous system function. |
| Cardiotoxicity | Generally low incidence of cardiac-related adverse events. | Cardiovascular alterations, including increased coronary perfusion pressure, have been observed in preclinical models.[5] | Favorable cardiac safety profile. |
| Vesicant Potential | Low | Potent vesicants, causing severe tissue damage upon extravasation.[4] | Reduced risk of injection site reactions. |
| Oral Bioavailability | High | Poor, requiring intravenous administration. | Improved patient convenience and potential for outpatient treatment regimens. |
In-Depth Toxicity Profiles
This compound: A Profile of Reduced Off-Target Effects
Preclinical studies with novel tubulin inhibitors, here represented by this compound, have demonstrated a significant shift in the toxicity paradigm. While myelosuppression, particularly neutropenia, remains a dose-limiting factor for many of these new agents, the incidence and severity of neurotoxicity are markedly reduced compared to vinca alkaloids.[2][6] For instance, studies on compounds like eribulin have shown less functional and morphological nerve damage in animal models.[2] Furthermore, some novel inhibitors like VERU-111 have shown a favorable toxicity profile with no significant neurotoxicity or myelosuppression at effective doses in preclinical models.[6] The oral bioavailability of many new tubulin inhibitors also represents a significant advantage, enhancing patient compliance and quality of life.
Vinca Alkaloids: A Legacy of Potency and Toxicity
The clinical utility of vinca alkaloids is well-established, but so are their toxicities. Vincristine's primary dose-limiting toxicity is neurotoxicity, manifesting as peripheral sensory and motor neuropathy, which can be debilitating and irreversible.[1] This is thought to be due to its interaction with axonal microtubules.[3] Vinblastine, on the other hand, is primarily limited by myelosuppression, leading to a decrease in white blood cells and an increased risk of infection.[1] Both are potent vesicants, capable of causing severe tissue necrosis if they leak from the vein during administration.[4] Gastrointestinal issues, largely stemming from autonomic neuropathy, are also common.[1][4]
Experimental Methodologies
To ensure a standardized and reproducible assessment of in vivo toxicity, the following experimental protocols are typically employed in preclinical studies.
In Vivo Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the single-dose toxicity and the MTD of the test compound.
Protocol:
-
Animal Model: Healthy, young adult rodents (e.g., BALB/c mice or Sprague-Dawley rats), 6-8 weeks old, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dose Administration: The test compound (this compound or a vinca alkaloid) is administered as a single dose via the intended clinical route (e.g., oral gavage for this compound, intravenous injection for vinca alkaloids). A range of doses, determined from preliminary in vitro cytotoxicity data, is used.
-
Observation: Animals are observed for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and body weight) at regular intervals for at least 14 days.
-
Data Collection: Mortality, body weight changes, and any observed clinical signs are recorded.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant (e.g., >20%) and prolonged body weight loss.
In Vivo Neurotoxicity Assessment
Objective: To evaluate the potential for the test compound to induce peripheral neuropathy.
Protocol:
-
Animal Model: Rodents are treated with the test compound at and above the anticipated therapeutic dose for a specified duration (e.g., once weekly for 4 weeks).
-
Functional Tests:
-
Tail-flick test: Measures the latency to withdraw the tail from a noxious thermal stimulus. An increased latency suggests sensory neuropathy.
-
Grip strength test: Assesses motor function by measuring the force with which the animal grips a wire mesh. A decrease in grip strength indicates motor neuropathy.
-
-
Histopathology: At the end of the study, sections of the sciatic nerve and spinal cord are collected, fixed, and stained (e.g., with hematoxylin and eosin, H&E) to assess for axonal degeneration and demyelination.
In Vivo Myelosuppression Assessment
Objective: To determine the effect of the test compound on hematopoietic cells.
Protocol:
-
Animal Model: Mice are treated with a single dose of the test compound.
-
Blood Collection: Peripheral blood samples are collected at various time points (e.g., days 3, 5, 7, and 14 post-treatment).
-
Complete Blood Count (CBC): A CBC analysis is performed to determine the counts of white blood cells (including neutrophils), red blood cells, and platelets.
-
Bone Marrow Analysis: At selected time points, bone marrow from the femur is harvested to assess cellularity and the number of hematopoietic progenitor cells using colony-forming unit (CFU) assays.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental evaluation of these compounds, the following diagrams illustrate key pathways and workflows.
Caption: Tubulin inhibitor-induced apoptosis pathway.
Caption: Workflow for in vivo toxicity assessment.
Conclusion
The development of novel tubulin inhibitors like this compound marks a significant advancement in cancer chemotherapy. By retaining potent anti-tumor efficacy while mitigating the severe off-target toxicities associated with older agents like the vinca alkaloids, these next-generation compounds offer the promise of improved therapeutic outcomes and a better quality of life for patients. The detailed comparison of their in vivo toxicity profiles, supported by robust experimental methodologies, is crucial for guiding the continued development and clinical translation of these promising anti-cancer agents.
References
- 1. Toxicity of dolastatin 10 in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eribulin (Halaven): a new, effective treatment for women with heavily pretreated metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VERU-111, an orally available tubulin inhibitor, suppresses ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
Benchmarking Tubulin Inhibitor 35: A Dual-Action Compound Against Single-Target Predecessors
For Immediate Release
In the competitive landscape of oncology drug development, novel compounds with multifaceted mechanisms of action are gaining significant attention. This guide provides a comparative analysis of Tubulin Inhibitor 3_5_, a potent dual inhibitor of tubulin polymerization and topoisomerase I, against established single-target agents in both categories. This report is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this dual-action molecule.
Executive Summary
Tubulin Inhibitor 35 demonstrates a unique pharmacological profile by simultaneously targeting two critical cellular processes essential for cancer cell proliferation: microtubule dynamics and DNA replication. This dual inhibition offers a potential advantage in overcoming drug resistance and enhancing therapeutic efficacy compared to agents that target only one of these pathways. This guide presents a compilation of its in vitro activity alongside data for well-known tubulin inhibitors (Paclitaxel, Combretastatin A-4) and topoisomerase I inhibitors (Camptothecin, Topotecan, Irinotecan) in relevant cancer cell lines.
Data Presentation: Performance Metrics
The following tables summarize the inhibitory concentrations (IC50) of this compound and its counterparts, providing a quantitative basis for comparison. It is important to note that due to the limited availability of direct head-to-head studies, some of the comparative data is collated from different studies using the same cancer cell lines to provide a reasonable, albeit indirect, benchmark.
Table 1: In Vitro Enzymatic and Cytotoxic Activity of this compound
| Target/Cell Line | Parameter | This compound |
| Tubulin Polymerization | IC50 | 5.69 μM[1][2] |
| Topoisomerase I | IC50 | ~50 μM[1][2] |
| MGC-803 (Gastric Cancer) | Cytotoxicity IC50 | 0.09 μM[1][2] |
| RKO (Colon Cancer) | Cytotoxicity IC50 | 0.2 μM[1][2] |
Table 2: Comparative Cytotoxicity (IC50) in MGC-803 Gastric Cancer Cells
| Inhibitor Class | Compound | Cytotoxicity IC50 (μM) |
| Dual Inhibitor | This compound | 0.09 [1][2] |
| Tubulin Inhibitor | Paclitaxel | 0.83[3] |
| Tubulin Inhibitor | Combretastatin A-4 | ~0.005 (in MKN45)[4] |
| Topoisomerase I Inhibitor | Topotecan | 0.19[5] |
| Topoisomerase I Inhibitor | Camptothecin | Data not available in MGC-803 |
Table 3: Comparative Cytotoxicity (IC50) in RKO Colon Cancer Cells
| Inhibitor Class | Compound | Cytotoxicity IC50 (μM) |
| Dual Inhibitor | This compound | 0.2 [1][2] |
| Tubulin Inhibitor | Paclitaxel | ~0.002 (in HCT116)[6] |
| Tubulin Inhibitor | Combretastatin A-4 | Data not available in RKO |
| Topoisomerase I Inhibitor | Irinotecan | Variable, dependent on resistance[7] |
| Topoisomerase I Inhibitor | Topotecan | Data not available in RKO |
Note: Data for some compounds in the specified cell lines were not available and have been substituted with data from similar cell lines where indicated.
Mechanism of Action: A Two-Pronged Attack
This compound exerts its anticancer effects through the simultaneous disruption of two fundamental cellular processes. By inhibiting tubulin polymerization, it prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis. Concurrently, its inhibition of topoisomerase I, an enzyme that relieves torsional stress in DNA during replication and transcription, leads to the accumulation of DNA strand breaks, also triggering apoptotic pathways. This dual mechanism suggests a potential for synergistic cell killing and a lower likelihood of developing resistance compared to single-target agents.
Caption: Dual inhibitory mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard, widely accepted procedures in the field.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MGC-803, RKO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compounds
-
Microplate reader with temperature control at 37°C
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.
-
Add the test compound or vehicle control to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
The rate of polymerization is determined by the slope of the linear phase of the absorbance curve.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, 10 mM MgCl2, 0.1 mM EDTA, 1 mM DTT, pH 7.5)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing assay buffer, supercoiled DNA, and the test compound.
-
Add topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Inhibitory activity is determined by the persistence of the supercoiled DNA form.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
This compound presents a compelling profile as a dual-action anticancer agent. Its ability to potently inhibit cell growth in gastric and colon cancer cell lines, coupled with its dual targeting of tubulin and topoisomerase I, positions it as a promising candidate for further preclinical and clinical investigation. The provided data and protocols offer a foundational guide for researchers to benchmark this novel compound against existing therapies and explore its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterising Drug Resistance in the Colorectal Cancer Cell Line RKO - Kent Academic Repository [kar.kent.ac.uk]
Comparative Study of the Anti-Metastatic Effects of Tubulin Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-metastatic effects of different classes of tubulin inhibitors. By targeting the dynamics of microtubules, a key component of the cellular cytoskeleton, these agents not only disrupt cell division but also interfere with cellular processes crucial for cancer metastasis, such as cell migration and invasion. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to aid in the research and development of novel anti-cancer therapies.
Introduction: Tubulin Dynamics and the Metastatic Cascade
Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the primary cause of cancer-related mortality. This complex process involves a series of steps, including local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation into new tissues, and colonization to form a new tumor. Each of these steps is highly dependent on the dynamic remodeling of the cancer cell's cytoskeleton, in which microtubules play a pivotal role.
Microtubules, polymers of α- and β-tubulin heterodimers, are involved in maintaining cell shape, polarity, and motility. During cell migration, the dynamic instability of microtubules—the stochastic switching between periods of polymerization and depolymerization—is essential for the extension of the leading edge, the translocation of the cell body, and the retraction of the trailing edge. Consequently, agents that interfere with microtubule dynamics, known as tubulin inhibitors, have emerged as potent anti-metastatic agents.
Tubulin inhibitors can be broadly classified into two main categories: microtubule-destabilizing agents, which inhibit tubulin polymerization, and microtubule-stabilizing agents, which suppress microtubule depolymerization. This guide focuses on three major classes of tubulin inhibitors: Vinca Alkaloids, Taxanes, and Colchicine-Site Inhibitors, and compares their reported anti-metastatic effects based on available experimental data.
Comparative Analysis of Anti-Metastatic Effects
The following sections provide a detailed overview of the anti-metastatic properties of each class of tubulin inhibitors. The data presented is compiled from various studies, and it is important to note that direct comparisons between different inhibitors can be challenging due to variations in experimental models and conditions.
Vinca Alkaloids
Vinca alkaloids, derived from the Madagascar periwinkle plant, are microtubule-destabilizing agents that bind to the β-tubulin subunit at a site distinct from the colchicine and taxane binding sites, known as the vinca domain. By inhibiting tubulin polymerization, they disrupt microtubule formation, leading to mitotic arrest and apoptosis.[1][2] Beyond their anti-mitotic effects, vinca alkaloids also exhibit anti-angiogenic and anti-metastatic properties.[3]
Table 1: Anti-Metastatic Effects of Vinca Alkaloids
| Compound | Cancer Cell Line | Assay | Concentration | Observed Effect | Citation |
| Vinflunine | LS174T (Colon) | In vivo liver metastasis | 16-fold lower than MTD | Reduced number of liver metastases | [4] |
| Vinorelbine | HUVEC | Endothelial-to-Mesenchymal Transition (EndMT) | 10 nM | Up-regulated Snail, CD31, and VE-cadherin transcription | [5] |
| Vincristine | MCF-7 (Breast) | Proliferation (IC50) | 239.51 µmol/mL (48h) | 50% inhibition of cell proliferation | [6] |
| Vinblastine | MCF-7 (Breast) | Proliferation (IC50) | 67.12 µmol/mL (48h) | 50% inhibition of cell proliferation | [6] |
| Vincristine | L1210 (Leukemia) | Proliferation (IC50) | 4.4 nM (continuous exposure) | 50% inhibition of cell proliferation | [7] |
| Vinblastine | L1210 (Leukemia) | Proliferation (IC50) | 4.0 nM (continuous exposure) | 50% inhibition of cell proliferation | [7] |
Note: Direct quantitative data on the inhibition of cell migration or invasion (e.g., IC50 values) for vinca alkaloids was limited in the reviewed literature. The provided proliferation IC50 values give an indication of cytotoxic concentrations.
Taxanes
Taxanes, originally derived from the Pacific yew tree, are microtubule-stabilizing agents. They bind to the β-tubulin subunit, promoting tubulin polymerization and stabilizing existing microtubules.[8][9] This stabilization disrupts the dynamic instability of microtubules, leading to mitotic arrest and cell death.[9] The suppression of microtubule dynamics also interferes with cell migration and invasion.
Table 2: Anti-Metastatic Effects of Taxanes
| Compound | Cancer Cell Line | Assay | Concentration | Observed Effect | Citation |
| Paclitaxel | PC3 (Prostate) | Cell Migration | - | Suppressed migration | [10] |
| Paclitaxel | MDA-MB-231 (Breast) | Proliferation (IC50) | 0.3 µM | 50% inhibition of cell proliferation | [11] |
| Paclitaxel | HUVEC | Endothelial-to-Mesenchymal Transition (EndMT) | 0.8 nM | Down-regulated Vimentin and Snail transcription | [5] |
| Docetaxel | HEp-2 (Head and Neck) | Cell Migration (Wound Healing) | IC10 | 28.6% inhibition of wound closure | [12] |
| Docetaxel | Ca9-22 (Head and Neck) | Cell Migration (Wound Healing) | IC10 | 41.3% inhibition of wound closure | [12] |
| Docetaxel | MCF7 (Breast) | Proliferation (IC50) | - | More potent than cabazitaxel in inhibiting proliferation | [13] |
Colchicine-Site Inhibitors
Colchicine-site inhibitors are a diverse group of microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin. This binding prevents the tubulin dimer from adopting a straight conformation, thereby inhibiting its incorporation into growing microtubules.[14] Many colchicine-site inhibitors have demonstrated potent anti-proliferative and anti-metastatic activities, with some showing advantages over taxanes and vinca alkaloids, such as overcoming certain mechanisms of drug resistance.[15][16]
One notable member of this class is Eribulin, a synthetic analogue of halichondrin B, which has a distinct mechanism of action compared to other tubulin inhibitors. Eribulin inhibits microtubule growth without affecting depolymerization and sequesters tubulin into non-functional aggregates.[4] It has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[4]
Table 3: Anti-Metastatic Effects of Colchicine-Site Inhibitors
| Compound | Cancer Cell Line | Assay | Concentration | Observed Effect | Citation |
| Eribulin | Human Breast Cancer Cells | Cell Migration & Invasion | - | Decreased cell migration and invasiveness | [4] |
| Eribulin | HUVEC | Endothelial-to-Mesenchymal Transition (EndMT) | - | Counteracted TGF-β-induced EndMT better than paclitaxel and vinorelbine | [5] |
| DJ101 | A375 (Melanoma) | Cell Migration (Wound Healing) | 10 nM | ~80% inhibition of wound closure | [16] |
| DJ101 | RPMI7951 (Melanoma) | Cell Migration (Wound Healing) | 10 nM | ~75% inhibition of wound closure | [16] |
| DJ101 | A375 (Melanoma) | In vivo lung metastasis | 30 mg/kg | 92.8% tumor growth inhibition and reduced lung metastasis | [16] |
| CH-2-77 | MDA-MB-231 (Breast) | In vivo lung metastasis | 20 mg/kg | Reduced average number of lung nodules from 48 to 4 | [17] |
| G13 | MDA-MB-231 (Breast) | Cell Migration (Wound Healing) | 1 µM | 92.9% inhibition of wound closure | [18] |
| Colchicine | A375 (Melanoma) | Cell Migration (Wound Healing) | 10 nM | ~48% inhibition of wound closure | [16] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tubulin Inhibition in Metastasis
The anti-metastatic effects of tubulin inhibitors are mediated through their impact on various signaling pathways that regulate cell motility and invasion. The diagram below illustrates a simplified representation of how tubulin inhibition can interfere with key signaling cascades involved in metastasis.
Caption: Simplified signaling pathway of tubulin inhibitors' anti-metastatic effects.
Experimental Workflow for In Vitro Invasion Assay
The Transwell invasion assay is a common method to evaluate the invasive potential of cancer cells in vitro. The workflow below outlines the key steps of this experiment.
Caption: Workflow for a Transwell cell invasion assay.
Logical Relationship: Tubulin Inhibition to Anti-Metastasis
The following diagram illustrates the logical progression from the molecular action of tubulin inhibitors to their ultimate effect on cancer metastasis.
Caption: Logical flow from tubulin inhibition to anti-metastatic effects.
Experimental Protocols
Transwell Migration and Invasion Assay
This protocol is adapted from standard methodologies for assessing cell migration and invasion in vitro.[1]
Objective: To quantify the effect of tubulin inhibitors on the migratory and invasive capacity of cancer cells.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix (for invasion assay)
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
Tubulin inhibitor of interest
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation of Inserts:
-
For the invasion assay , thaw Matrigel on ice overnight. Dilute Matrigel to the desired concentration with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
For the migration assay , pre-wet the insert membrane with serum-free medium.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 500-750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Add the tubulin inhibitor at various concentrations to the upper chamber. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory/invasive potential (typically 12-48 hours).
-
-
Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with the fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells with the staining solution for 15-30 minutes.
-
Wash the inserts again with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the stained cells in several random fields of view under a microscope. The results can be expressed as the average number of cells per field or as a percentage of the control.
-
In Vivo Experimental Metastasis Model
This protocol is a generalized representation of an in vivo lung metastasis model. Specific details may vary depending on the cancer cell line and mouse strain used.
Objective: To evaluate the effect of a tubulin inhibitor on the formation of metastatic tumors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Metastatic cancer cell line (e.g., MDA-MB-231 for breast cancer, B16-F10 for melanoma)
-
Sterile PBS
-
Tubulin inhibitor of interest formulated for in vivo administration
-
Vehicle control
-
Surgical tools for tail vein injection
-
Anesthesia
Procedure:
-
Cell Preparation:
-
Culture the metastatic cancer cells to 70-80% confluency.
-
Harvest the cells and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 to 2.5 x 10^6 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension into the lateral tail vein of each mouse. This introduces the cancer cells directly into the circulation, from where they can extravasate and form metastatic nodules, primarily in the lungs.
-
-
Drug Treatment:
-
Randomly assign the mice to treatment and control groups.
-
Begin treatment with the tubulin inhibitor or vehicle control at a predetermined time point after cell inoculation (e.g., 24 hours).
-
Administer the treatment according to a defined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral gavage).
-
Monitor the mice regularly for signs of toxicity and tumor burden (e.g., weight loss, lethargy).
-
-
Endpoint and Analysis:
-
At the end of the study (typically 3-6 weeks, or when control mice show signs of significant tumor burden), euthanize the mice.
-
Harvest the lungs and other organs of interest.
-
Fix the tissues in 10% neutral buffered formalin.
-
Count the number of visible metastatic nodules on the surface of the lungs.
-
For a more detailed analysis, embed the tissues in paraffin, section them, and perform histological staining (e.g., Hematoxylin and Eosin) to visualize and quantify metastatic lesions.
-
The results can be expressed as the average number of metastatic nodules per lung, the total metastatic burden (e.g., tumor area as a percentage of total lung area), or the percentage of mice with metastases in each group.
-
Conclusion
Tubulin inhibitors represent a cornerstone of cancer chemotherapy, and their anti-metastatic properties are a critical component of their therapeutic efficacy. While all three major classes of tubulin inhibitors—Vinca Alkaloids, Taxanes, and Colchicine-Site Inhibitors—disrupt microtubule dynamics, they do so through distinct mechanisms, which may translate to differences in their anti-metastatic profiles.
The available data, while not always directly comparable, suggests that all three classes can inhibit key processes in the metastatic cascade. Colchicine-site inhibitors, in particular, have shown promising results in preclinical models of metastasis, with some compounds demonstrating potent inhibition of cell migration and a significant reduction in metastatic tumor formation in vivo. Further head-to-head comparative studies using standardized in vitro and in vivo models are warranted to fully elucidate the relative anti-metastatic potential of these different classes of tubulin inhibitors. Such studies will be invaluable for the rational design of novel anti-cancer therapies and the optimization of existing treatment regimens.
References
- 1. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of Eribulin on Angiogenesis and the Expression of Endothelial Adhesion Molecules | Anticancer Research [ar.iiarjournals.org]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. MiR-145 inhibits cell migration and increases paclitaxel chemosensitivity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 12. Docetaxel suppresses invasiveness of head and neck cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Potent, Metabolically Stable Tubulin Inhibitor Targets the Colchicine Binding Site and Overcomes Taxane Resistance | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Assessing the synergistic effects of Tubulin inhibitor 35 with PARP inhibitors
A Note on "Tubulin Inhibitor 35": The specific agent "this compound" is not described in publicly available scientific literature. Therefore, this guide will utilize paclitaxel, a well-characterized and widely used tubulin inhibitor, as a representative agent to assess the synergistic potential with PARP inhibitors. The PARP inhibitor olaparib will be used as the comparative agent. This guide will provide an objective comparison based on available experimental data for researchers, scientists, and drug development professionals.
The combination of agents that target different cellular pathways is a cornerstone of modern cancer therapy.[1] This guide explores the synergistic relationship between tubulin inhibitors, which disrupt microtubule dynamics, and PARP (poly(ADP-ribose) polymerase) inhibitors, which target DNA damage repair pathways.[1][2] The rationale for this combination lies in the potential for tubulin inhibitors to induce cellular stress and DNA damage, thereby sensitizing cancer cells to the effects of PARP inhibitors.[2]
Mechanisms of Action
1.1. Tubulin Inhibitors: Disrupting the Cytoskeleton
Tubulin inhibitors are a class of chemotherapeutic agents that target microtubules, essential components of the cell's cytoskeleton.[3][4] Microtubules are dynamic polymers of α- and β-tubulin dimers that play a crucial role in cell division, particularly in the formation of the mitotic spindle which segregates chromosomes.[4][5] By interfering with microtubule dynamics, these inhibitors can halt cell division and induce apoptosis (programmed cell death).[3][6]
Tubulin inhibitors are broadly categorized into two groups:
-
Microtubule-Stabilizing Agents (e.g., Paclitaxel): These agents bind to the β-tubulin subunit, promoting the polymerization of tubulin into microtubules and stabilizing them against depolymerization.[3][5] This leads to the formation of abnormal, nonfunctional microtubule bundles and arrests cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[5][6]
-
Microtubule-Destabilizing Agents (e.g., Vinca Alkaloids): These agents bind to tubulin and prevent its polymerization into microtubules, leading to the disassembly of the mitotic spindle.[3][7] This disruption also causes cell cycle arrest and apoptosis.[3]
1.2. PARP Inhibitors: Exploiting DNA Repair Deficiencies
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[8][9] When an SSB is detected, PARP binds to the DNA and synthesizes poly (ADP-ribose) chains, which act as a signal to recruit other DNA repair proteins.[10]
PARP inhibitors are small molecules that block the catalytic activity of PARP enzymes.[9] This inhibition prevents the repair of SSBs, which can then degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[8][11]
The efficacy of PARP inhibitors is most pronounced in cancer cells with a deficiency in the homologous recombination (HR) pathway for DSB repair, a concept known as "synthetic lethality".[8][9] Cells with mutations in genes like BRCA1 or BRCA2 are HR-deficient. When PARP is inhibited in these cells, the resulting DSBs cannot be effectively repaired, leading to genomic instability and cell death.[9]
Proposed Mechanism of Synergy
The synergistic effect of combining tubulin inhibitors with PARP inhibitors is thought to arise from a multi-faceted attack on cancer cells. Emerging evidence suggests that microtubule-targeting agents can potentiate the DNA damage caused by PARP inhibitors.[2]
The proposed mechanism involves the following steps:
-
Mitotic Stress and DNA Damage: Tubulin inhibitors like paclitaxel induce mitotic arrest.[5] This prolonged arrest can lead to mitotic catastrophe and the generation of DNA double-strand breaks.
-
Enhanced PARP Inhibitor Efficacy: The DNA damage induced by the tubulin inhibitor creates a greater reliance on DNA repair pathways. In cells that are already HR-deficient, or even in HR-proficient cells under significant stress, the concurrent inhibition of PARP-mediated SSB repair leads to an overwhelming accumulation of DSBs.[2]
-
Amplified Apoptosis: The combination of mitotic catastrophe and extensive, irreparable DNA damage leads to a synergistic increase in cancer cell death.[12]
Experimental Data
3.1. Preclinical In Vitro Data
Studies have demonstrated the synergistic effects of combining paclitaxel and olaparib in ovarian cancer cell lines. The combination index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13][14]
Table 1: In Vitro Synergistic Effects of Paclitaxel and Olaparib in Ovarian Cancer Cell Lines
| Cell Line | IC50 Paclitaxel (µM) | IC50 Olaparib (µM) | Combination Ratio (Paclitaxel:Olaparib) | Combination Index (CI) | Effect | Reference |
| A2780 | 0.01 | 10 | 1:1000 | 0.3 - 0.7 | Synergy | [12][15] |
| OVCAR-3 | 0.05 | 20 | 1:400 | 0.35 - 0.87 | Synergy | [12][15] |
Note: The CI values are reported for a range of effective doses in the cited study. The combination of cisplatin and olaparib showed the most significant synergistic effects in the original study, but synergy was also observed for paclitaxel and olaparib.[12][15]
3.2. Clinical Trial Data
Several clinical trials have investigated the combination of paclitaxel and olaparib in various cancer types. These trials provide valuable information on the safety, tolerability, and preliminary efficacy of this combination in a clinical setting.
Table 2: Summary of a Phase I Clinical Trial of Olaparib and Paclitaxel
| Trial Identifier | Phase | Patient Population | Treatment Regimen | Key Findings | Reference |
| NCT00516724 | I | Advanced solid tumors | Continuous olaparib (100 mg twice daily) with weekly paclitaxel (80 mg/m²) | The combination showed antitumor activity, particularly in patients with BRCA1/2 mutations (17% complete response, 33% partial response). However, the combination with standard doses of paclitaxel and carboplatin led to significant hematologic toxicity. The weekly paclitaxel regimen was identified as a tolerable schedule. | [16] |
| - | I | Metastatic triple-negative breast cancer (mTNBC) | Olaparib (200 mg twice daily) with weekly paclitaxel (90 mg/m²) | The combination resulted in a 37% confirmed partial response rate. However, there was a significant clinical interaction leading to higher-than-expected rates of neutropenia. | [17] |
Experimental Protocols
4.1. Experimental Workflow for Synergy Assessment
The assessment of drug synergy involves a systematic workflow, from determining the potency of individual drugs to evaluating the effects of their combination.
4.2. Cell Viability Assay (MTT Protocol)
This protocol is for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[20] Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of paclitaxel and olaparib. For combination studies, prepare mixtures at a fixed ratio (e.g., based on the IC50 ratio). Remove the medium from the wells and add 100 µL of medium containing the single drugs or drug combinations. Include a vehicle control (e.g., 0.1% DMSO).[19]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19] Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[18][19] Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for single agents using non-linear regression. For combination data, use software like CompuSyn to calculate the Combination Index (CI).[12][20]
4.3. γH2AX Immunofluorescence Staining for DNA Damage
This protocol is for detecting DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).[21][22][23]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with paclitaxel, olaparib, or the combination for the desired time.
-
Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[22]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, diluted 1:500 in 1% BSA/PBS) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse, diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash again with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus. Quantify the number of foci per cell using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.[24][25]
Conclusion
The combination of tubulin inhibitors, represented by paclitaxel, and PARP inhibitors, such as olaparib, demonstrates a strong synergistic potential in preclinical models. This synergy is rooted in a dual-pronged attack on cancer cells, combining the induction of mitotic catastrophe and DNA damage by tubulin inhibitors with the targeted disruption of DNA repair by PARP inhibitors. Clinical data, while preliminary, supports the anti-tumor activity of this combination, although careful management of toxicities like neutropenia is crucial.[16][17] Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from this promising therapeutic strategy.
References
- 1. Dual-targeting inhibitors involving tubulin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase I trial of the oral PARP inhibitor olaparib in combination with paclitaxel for first- or second-line treatment of patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 20. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 21. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mpbio.com [mpbio.com]
- 23. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 25. youtube.com [youtube.com]
Comparative gene expression analysis after treatment with different tubulin inhibitors
A deep dive into the transcriptomic landscapes shaped by paclitaxel, vinca alkaloids, and colchicine, providing researchers with comparative data and detailed experimental insights.
Tubulin inhibitors are a cornerstone of chemotherapy, exerting their cytotoxic effects by disrupting the microtubule dynamics essential for cell division and other vital cellular functions. These agents are broadly classified into two main categories: microtubule-stabilizing agents, such as paclitaxel, and microtubule-destabilizing agents, which include vinca alkaloids (e.g., vincristine) and colchicine. While their ultimate target is the same, the distinct mechanisms by which they interact with tubulin lead to differential downstream signaling events and unique gene expression signatures. This guide offers a comparative analysis of the gene expression changes induced by these different classes of tubulin inhibitors, supported by experimental data and detailed protocols to aid researchers in the field of oncology and drug development.
Comparative Analysis of Gene Expression Changes
The following table summarizes the differential expression of key genes in cancer cell lines following treatment with paclitaxel, vincristine, and colchicine. It is important to note that this data is synthesized from multiple studies, and direct quantitative comparisons should be made with caution due to variations in experimental conditions.
| Gene Family/Pathway | Gene Name | Paclitaxel (Taxane) | Vincristine (Vinca Alkaloid) | Colchicine | Primary Function |
| Apoptosis Regulators | p53 | Upregulated[1] | - | Upregulated[1] | Tumor suppressor, induces apoptosis |
| Bcl-2 | Downregulated[2] | Downregulated[3] | Downregulated[1] | Anti-apoptotic | |
| Bax | Upregulated[4] | Upregulated[3] | Upregulated[1] | Pro-apoptotic | |
| Caspase-3 | Upregulated[4] | Upregulated[3] | Upregulated[1] | Executioner caspase in apoptosis | |
| Caspase-8 | Upregulated[4] | Upregulated[3] | - | Initiator caspase in extrinsic apoptosis | |
| Caspase-9 | Upregulated[4] | Upregulated[3] | Upregulated[1] | Initiator caspase in intrinsic apoptosis | |
| Drug Resistance | MDR1 (ABCB1) | Upregulated[5] | Upregulated[5] | - | Drug efflux pump |
| Detoxification | GSTP1 | Upregulated[5] | Upregulated[5] | - | Detoxification of xenobiotics |
| Cell Cycle Control | CDKN2A | Upregulated[5] | Upregulated[5] | - | Cyclin-dependent kinase inhibitor |
| CCNA2 | Upregulated[5] | Upregulated[5] | - | Cyclin A2, G2/M transition | |
| Metastasis | MMP-2 | - | - | Downregulated[6] | Matrix metalloproteinase, tissue remodeling |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. Below are representative protocols for cell culture, drug treatment, and gene expression analysis based on the cited literature.
Cell Culture and Drug Treatment (MCF-7 Breast Cancer Cell Line)
-
Cell Line Maintenance: MCF-7 human breast adenocarcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Paclitaxel, vincristine, and colchicine are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are stored at -20°C. Working concentrations are prepared by diluting the stock solutions in complete culture medium immediately before use.
-
Treatment: For gene expression analysis, MCF-7 cells are seeded in appropriate culture vessels and allowed to attach overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of the tubulin inhibitor or an equivalent amount of DMSO as a vehicle control. Treatment duration can vary depending on the experimental endpoint, but 24 to 48 hours is common for assessing changes in gene expression.
Gene Expression Analysis via RNA Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).[7]
-
Library Preparation: An RNA-seq library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the RNA. The fragmented RNA is then reverse transcribed into cDNA, and sequencing adapters are ligated to the ends of the cDNA fragments. The library is then amplified by PCR.[8]
-
Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the specific research question.[9]
-
Data Analysis: The raw sequencing reads are first assessed for quality. The reads are then aligned to a reference genome. Following alignment, the number of reads mapping to each gene is counted. Differential gene expression analysis is then performed to identify genes that are significantly upregulated or downregulated in the drug-treated samples compared to the control samples.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by tubulin inhibitors and a typical experimental workflow for comparative gene expression analysis.
References
- 1. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A microarray based expression profiling of paclitaxel and vincristine resistant MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. RNA-seq Data Analysis: Ultimate Guide from Sample preparation to RAM Requirements - Omics tutorials [omicstutorials.com]
- 8. bio-rad.com [bio-rad.com]
- 9. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 10. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Tubulin Inhibitor 35
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tubulin inhibitor 35. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound is a potent dual inhibitor of topoisomerase I and microtubule protein polymerization, exhibiting antitumor activity.[1] Due to its cytotoxic nature, it must be handled with the utmost care, following protocols for potent cytotoxic compounds.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and respiratory exposure.[4][5] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Compound Reconstitution & Aliquoting | Double Nitrile Gloves (ASTM D6978-05 rated)[6], Disposable Gown (solid front, back closure), Eye Protection (Safety Goggles), and a Face Shield. All handling must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). |
| Cell Culture Addition | Double Nitrile Gloves, Disposable Gown, and Eye Protection. Work should be conducted in a certified Class II BSC. |
| General Laboratory Operations (in the vicinity of handling) | Lab Coat, Safety Glasses, and single-use Nitrile Gloves. |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Eye Protection, Face Shield, and appropriate respiratory protection (e.g., N95 respirator). A spill kit specifically for cytotoxic drugs should be readily available. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, and Eye Protection. |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently and immediately after known contact with the compound.
Operational Plan: From Receipt to Use
A structured workflow is crucial to minimize the risk of exposure during the handling of this compound.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear single-use nitrile gloves and a lab coat during unpacking.
-
Verify the container label matches the order information.
-
Store the compound according to the manufacturer's instructions, typically in a designated, clearly labeled area for potent compounds.
2. Preparation of Stock Solutions:
-
All manipulations, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood or a Class II BSC to protect from aerosols and spills.[2]
-
Use disposable, plastic-backed absorbent pads to line the work surface.
-
Employ Luer-lock syringes and needles or other safety-engineered devices to avoid needle-stick injuries and aerosol generation.
-
Clearly label all stock solution vials with the compound name, concentration, date, and hazard symbol.
3. Experimental Use:
-
When adding the compound to cell cultures or other experimental systems, perform the work within a Class II BSC.
-
Use caution to avoid splashes and the generation of aerosols.
-
Decontaminate all surfaces and equipment that come into contact with the compound.
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment.[6][7]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Place in a designated, puncture-proof, and clearly labeled "Cytotoxic Waste" container.[8] |
| Contaminated PPE (e.g., gloves, gowns) | Place in a designated, sealed bag or container labeled "Cytotoxic Waste". |
| Liquid Waste (e.g., spent cell culture media) | Collect in a clearly labeled, leak-proof container. Treat as hazardous chemical waste. |
| Sharps (e.g., needles, syringes) | Dispose of immediately in a designated, puncture-resistant sharps container labeled for cytotoxic waste. |
All cytotoxic waste must be segregated from regular laboratory trash and disposed of through the institution's hazardous waste management program.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. This compound | Microtubule | Topoisomerase | TargetMol [targetmol.com]
- 2. qualia-bio.com [qualia-bio.com]
- 3. Cytotoxic & High Potency Samples Handling/ Processing – Biopharma Group [biopharmagroupcdmo.com]
- 4. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 6. osha.gov [osha.gov]
- 7. Anti-cancer drug waste disposal practices and wastewater management in hospitals: A Lebanese survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Waste Disposal & Bins | Stericycle [stericycle.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
